Product packaging for (R)-Efavirenz(Cat. No.:CAS No. 154801-74-8)

(R)-Efavirenz

Cat. No.: B1671122
CAS No.: 154801-74-8
M. Wt: 315.67 g/mol
InChI Key: XPOQHMRABVBWPR-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Efavirenz, (R)- is a nonnucleoside HIV-1 reverse transcriptase inhibitor. Efavirenz, (R)- is an antiviral.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9ClF3NO2 B1671122 (R)-Efavirenz CAS No. 154801-74-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOQHMRABVBWPR-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C#C[C@@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154801-74-8
Record name Efavirenz, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154801748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EFAVIRENZ, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEE19E5D5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Unseen Half: A Technical Guide to the Biological Activity of (R)-Efavirenz

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data Summary

The most significant documented biological characteristic of (R)-Efavirenz is its stereoselective metabolism, primarily by the cytochrome P450 enzyme CYP2B6. The (S)-enantiomer is metabolized at a significantly higher rate than the (R)-enantiomer.

EnantiomerPrimary Metabolizing EnzymeRelative Rate of MetabolismKey MetaboliteBiological Activity of Metabolite
(S)-Efavirenz CYP2B6~14-fold higher than this compound[1][2]8-hydroxyefavirenzInactive against HIV-1, but neurotoxic[1][2]
This compound CYP2B6~1/10th the rate of (S)-Efavirenz[1]8-hydroxy-(R)-EfavirenzData not widely available

Signaling and Metabolic Pathways

Efavirenz Metabolism

Efavirenz undergoes oxidative metabolism primarily by CYP2B6 to its major metabolite, 8-hydroxyefavirenz. This process is highly stereoselective, with the clinically active (S)-enantiomer being the preferred substrate. The slower metabolism of the (R)-enantiomer can lead to its persistence in the body.

cluster_0 Efavirenz Enantiomers cluster_1 Metabolism cluster_2 Metabolites S_EFV (S)-Efavirenz CYP2B6 CYP2B6 S_EFV->CYP2B6 Fast R_EFV This compound R_EFV->CYP2B6 Slow S_8OH_EFV 8-hydroxy-(S)-Efavirenz CYP2B6->S_8OH_EFV R_8OH_EFV 8-hydroxy-(R)-Efavirenz CYP2B6->R_8OH_EFV

Stereoselective metabolism of Efavirenz by CYP2B6.
Efavirenz-Induced Neurotoxicity and Mitochondrial Dysfunction

A significant adverse effect of Efavirenz is neurotoxicity, which has been linked to mitochondrial dysfunction[3][4][5]. While studies have not extensively differentiated the neurotoxic effects of the individual enantiomers, the slower metabolism of this compound suggests it could contribute to or prolong these toxic effects. Efavirenz has been shown to disrupt the mitochondrial membrane potential, a key indicator of mitochondrial health.

Experimental Protocols

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Non-Radioactive)

This protocol outlines a general method for assessing the inhibition of HIV-1 RT activity.

1. Principle: This assay measures the incorporation of digoxigenin-labeled dUTP into a new DNA strand synthesized by HIV-1 RT using a poly(A) template and an oligo(dT) primer. The amount of incorporated digoxigenin is quantified using an anti-digoxigenin antibody conjugated to peroxidase, which catalyzes a colorimetric reaction.

2. Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(A) template and oligo(dT) primer

  • dNTP mix containing digoxigenin-labeled dUTP

  • Reaction buffer (e.g., Tris-HCl, KCl, MgCl2)

  • Lysis buffer

  • Streptavidin-coated microplates

  • Anti-digoxigenin-peroxidase (POD) antibody

  • Peroxidase substrate (e.g., ABTS)

  • Stop solution

  • This compound and (S)-Efavirenz test compounds

3. Procedure:

  • Prepare serial dilutions of the test compounds ((R)- and (S)-Efavirenz).

  • In a reaction tube, mix the HIV-1 RT enzyme with the reaction buffer.

  • Add the test compound dilutions to the enzyme mixture and incubate.

  • Initiate the reaction by adding the dNTP mix and the poly(A) template/oligo(dT) primer.

  • Incubate the reaction mixture to allow for DNA synthesis.

  • Stop the reaction and transfer the mixture to a streptavidin-coated microplate. The biotinylated primer will bind to the streptavidin.

  • Wash the plate to remove unincorporated nucleotides.

  • Add the anti-digoxigenin-POD antibody and incubate.

  • Wash the plate to remove unbound antibody.

  • Add the peroxidase substrate and incubate to allow color development.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

4. Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of RT activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_0 Assay Preparation cluster_1 Inhibition Reaction cluster_2 Detection cluster_3 Data Analysis A Prepare serial dilutions of (R)- and (S)-Efavirenz C Add test compounds to enzyme and incubate A->C B Mix HIV-1 RT with reaction buffer B->C D Initiate reaction with dNTPs and template/primer C->D E Incubate for DNA synthesis D->E F Transfer to streptavidin plate and wash E->F G Add anti-DIG-POD antibody and wash F->G H Add substrate and measure absorbance G->H I Calculate % inhibition and determine IC50 H->I

Workflow for a non-radioactive HIV-1 RT inhibition assay.
CYP2B6 Inhibition Assay

This protocol describes a method for assessing the inhibition of CYP2B6 using human liver microsomes.

1. Principle: The assay measures the inhibition of the conversion of a specific CYP2B6 substrate, such as bupropion, to its hydroxylated metabolite by the test compound in human liver microsomes. The formation of the metabolite is quantified by LC-MS/MS.

2. Materials:

  • Pooled human liver microsomes (HLMs)

  • CYP2B6 substrate (e.g., bupropion)

  • NADPH regenerating system

  • Phosphate buffer

  • This compound and (S)-Efavirenz test compounds

  • Positive control inhibitor (e.g., ticlopidine)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

3. Procedure:

  • Prepare serial dilutions of the test compounds.

  • Pre-incubate the test compounds with HLMs in phosphate buffer.

  • Initiate the reaction by adding the CYP2B6 substrate and the NADPH regenerating system.

  • Incubate the mixture at 37°C.

  • Terminate the reaction by adding cold acetonitrile containing the internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite.

4. Data Analysis: Calculate the percentage of inhibition of metabolite formation at each test compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

This protocol details a method for assessing changes in mitochondrial membrane potential using the fluorescent dye JC-1.

1. Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

2. Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium

  • JC-1 dye

  • This compound and (S)-Efavirenz test compounds

  • Positive control for mitochondrial depolarization (e.g., CCCP)

  • Fluorescence microscope or plate reader

3. Procedure:

  • Seed neuronal cells in a suitable culture plate and allow them to adhere.

  • Treat the cells with various concentrations of the test compounds for the desired time. Include untreated and positive control wells.

  • Remove the treatment medium and incubate the cells with JC-1 staining solution in the dark.

  • Wash the cells with assay buffer.

  • Measure the fluorescence intensity at both red and green emission wavelengths using a fluorescence microscope or plate reader.

4. Data Analysis: Calculate the ratio of red to green fluorescence for each condition. A decrease in this ratio in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.

Conclusion

While the (S)-enantiomer of Efavirenz is the pharmacologically active agent against HIV-1, the (R)-enantiomer possesses distinct biological properties, most notably its significantly slower rate of metabolism by CYP2B6. This stereoselective metabolism could lead to the accumulation of this compound, potentially contributing to the known neurotoxic side effects associated with Efavirenz therapy through mechanisms such as mitochondrial dysfunction. Further research is warranted to fully elucidate the specific biological activities and toxicological profile of the (R)-enantiomer. A comprehensive understanding of both enantiomers is crucial for optimizing antiretroviral therapy and developing safer and more effective drugs.

References

The Critical Role of Stereochemistry in the Efficacy and Safety of Efavirenz: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efavirenz, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) in the treatment of HIV-1, possesses a single chiral center, giving rise to two enantiomeric forms: (S)-Efavirenz and (R)-Efavirenz. This technical guide provides an in-depth analysis of the stereochemistry and configuration of these enantiomers, highlighting the profound impact of chirality on the drug's pharmacological activity, metabolism, and safety profile. The therapeutically active agent is the (S)-enantiomer, while the (R)-enantiomer is considered an impurity. The stereoselective metabolism of Efavirenz, primarily mediated by the cytochrome P450 enzyme CYP2B6, leads to significant differences in the pharmacokinetic and toxicological profiles of the two enantiomers. This guide will delve into the experimental methodologies for the synthesis and chiral separation of Efavirenz enantiomers and present key quantitative data in a comparative format to underscore the importance of stereochemical considerations in the development and clinical use of this vital antiretroviral drug.

Introduction: The Significance of Chirality in Efavirenz

Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in pharmacology.[1] For chiral drugs like Efavirenz, the spatial arrangement of atoms can dramatically influence their interaction with the chiral environment of the human body, such as enzymes and receptors.[1] Efavirenz contains a quaternary carbon stereocenter, leading to the existence of (S) and (R) enantiomers. The United States Food and Drug Administration (FDA) and other regulatory bodies have stringent guidelines for the development of chiral drugs, often requiring the characterization and control of each enantiomer.

Absolute Configuration and Pharmacological Activity

The therapeutic efficacy of Efavirenz is almost exclusively attributed to the (S)-enantiomer. It is a potent inhibitor of the wild-type HIV-1 reverse transcriptase.[2] In contrast, the (R)-enantiomer is considered to be pharmacologically inactive.

Below is a diagram illustrating the chemical structure of the Efavirenz enantiomers, highlighting the chiral center.

Efavirenz_Enantiomers cluster_S (S)-Efavirenz (Active) cluster_R This compound (Inactive Impurity) S_img R_img S_img->R_img Mirror Plane

Figure 1: Chemical structures of (S)- and this compound.
Quantitative Data on Biological Activity

CompoundTargetParameterValue
(S)-EfavirenzWild-type HIV-1 Reverse TranscriptaseKi2.93 nM[2]
(S)-EfavirenzWild-type HIV-1 Reverse TranscriptaseIC951.5 nM[2]
(S)-EfavirenzWild-type HIV-1CSF IC500.51 ng/mL[3]

Stereoselective Metabolism and Pharmacokinetics

The metabolism of Efavirenz is highly stereoselective, with the cytochrome P450 enzyme CYP2B6 playing a major role.[4] The (S)-enantiomer is metabolized at a significantly higher rate than the (R)-enantiomer.[4] This enantioselectivity has been reported to be greater than 10-fold.[4]

The primary metabolic pathway is the hydroxylation of the benzoxazinone ring, leading to the formation of 8-hydroxyefavirenz. This metabolite is inactive as an antiretroviral agent but exhibits significant neurotoxicity.[4][5]

The differing metabolic rates of the enantiomers lead to distinct pharmacokinetic profiles. While specific in-vivo pharmacokinetic data for the isolated (R)-enantiomer is limited due to its status as an impurity, the stereoselective metabolism strongly suggests that the (R)-enantiomer would have a longer half-life and accumulate to a greater extent if administered as a racemic mixture.

Efavirenz_Metabolism (S)-Efavirenz (S)-Efavirenz CYP2B6 CYP2B6 (S)-Efavirenz->CYP2B6 Major Pathway (>10x faster) This compound This compound This compound->CYP2B6 Minor Pathway 8-hydroxy-(S)-Efavirenz 8-hydroxy-(S)-Efavirenz CYP2B6->8-hydroxy-(S)-Efavirenz 8-hydroxy-(R)-Efavirenz 8-hydroxy-(R)-Efavirenz CYP2B6->8-hydroxy-(R)-Efavirenz Neurotoxicity Neurotoxicity 8-hydroxy-(S)-Efavirenz->Neurotoxicity

Figure 2: Stereoselective metabolism of Efavirenz.

Neurotoxicity Profile of Enantiomers and Metabolites

A significant concern with Efavirenz therapy is its association with central nervous system (CNS) side effects. Research has indicated that the major metabolite, 8-hydroxyefavirenz, is a potent neurotoxin.[5][6] In vitro studies have demonstrated that 8-hydroxyefavirenz can induce neuronal damage at concentrations significantly lower than the parent drug.[7]

Quantitative Data on Neurotoxicity
CompoundIn Vitro Concentration Associated with Neuronal Damage
Efavirenz31.6 ng/mL[7]
8-hydroxyefavirenz3.3 ng/mL[7]

Experimental Protocols

Asymmetric Synthesis of (S)-Efavirenz

The production of enantiomerically pure (S)-Efavirenz is crucial for its therapeutic use. Asymmetric synthesis provides a direct route to the desired enantiomer, avoiding the need for chiral resolution of a racemic mixture. A key step in the synthesis is the enantioselective addition of a cyclopropylacetylide to a protected ketoaniline intermediate.

Asymmetric_Synthesis cluster_workflow Asymmetric Synthesis Workflow A 4-Chloroaniline B Protected Ketoaniline Intermediate A->B C Enantioselective Addition of Lithium Cyclopropylacetylide B->C D Chiral Tertiary Alcohol Intermediate (High ee) C->D Chiral Ligand ((1R,2S)-N-pyrrolidinylnorephedrine) E Cyclization D->E F (S)-Efavirenz E->F

Figure 3: Workflow for the asymmetric synthesis of (S)-Efavirenz.

Key Experimental Steps (Illustrative):

  • Preparation of the Protected Ketoaniline: 4-chloroaniline is converted through a series of steps to a p-methoxybenzyl-protected ketoaniline.

  • Enantioselective Acetylide Addition: The key stereocenter is established through the enantioselective addition of lithium cyclopropylacetylide to the ketoaniline. This reaction is mediated by a chiral ligand, such as (1R,2S)-N-pyrrolidinylnorephedrine lithium alkoxide, to achieve high enantiomeric excess (ee) of the desired (S)-chiral tertiary alcohol.[8]

  • Cyclization: The resulting chiral amino alcohol is then cyclized, often using a phosgene equivalent, to form the benzoxazinone ring system of Efavirenz.

  • Deprotection (if necessary): Any protecting groups are removed to yield the final (S)-Efavirenz product.

An alternative, metal-free approach involves an organocatalyzed enantioselective trifluoromethylation of an alkynyl ketone precursor using a cinchona alkaloid-derived phase-transfer catalyst.[9]

Chiral Separation of Efavirenz Enantiomers by UPLC/HPLC

For analytical purposes and for the isolation of enantiomers from a racemic mixture, chiral chromatography is the method of choice. Both normal-phase and reverse-phase high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods have been developed.

Chiral_Separation cluster_workflow Chiral UPLC/HPLC Separation Workflow A Racemic Efavirenz Sample B Sample Preparation (Dissolve in Mobile Phase) A->B C Injection into UPLC/HPLC System B->C D Separation on Chiral Stationary Phase (e.g., Chiralcel OD-H) C->D E Detection (UV at 254 nm) D->E F Quantification of (S)- and this compound E->F

Figure 4: Workflow for the chiral separation of Efavirenz enantiomers.

Detailed UPLC Method:

ParameterCondition
Instrumentation Waters ACQUITY UPLC with Photodiode Array Detector
Column Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)[10]
Mobile Phase n-Hexane: Isopropyl alcohol (IPA) (90:10 v/v)[10]
Flow Rate 1.0 mL/min[10]
Column Temperature 30°C[10]
Detection Wavelength 254 nm[10]
Linearity Range 0.249 - 375 µg/mL[10]
Limit of Detection (LOD) 0.075 µg/mL for this compound[10]
Limit of Quantification (LOQ) 0.249 µg/mL for this compound[10]

Sample Preparation:

  • Prepare a stock solution of the Efavirenz sample in the mobile phase.

  • Dilute the stock solution to a suitable working concentration within the linearity range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Conclusion

The stereochemistry of Efavirenz is a critical determinant of its clinical profile. The desired therapeutic activity resides solely in the (S)-enantiomer, while the (R)-enantiomer is an inactive impurity. The stereoselective metabolism of Efavirenz not only influences the pharmacokinetic properties of the enantiomers but also has significant implications for the drug's safety, particularly concerning the neurotoxicity of its major metabolite. A thorough understanding and control of the stereochemical aspects of Efavirenz are therefore paramount for ensuring its optimal efficacy and safety in the treatment of HIV-1 infection. The development of robust asymmetric synthesis routes and sensitive chiral analytical methods are essential components of the manufacturing and quality control processes for this important antiretroviral agent.

References

(R)-Efavirenz mechanism of action in vitro

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vitro Mechanism of Action of (R)-Efavirenz

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) widely utilized in the treatment of HIV-1 infection. It is critical for drug development and research professionals to understand that the clinically approved and marketed formulation of Efavirenz consists of the single, pharmacologically active (S)-enantiomer. The (R)-enantiomer, or distomer, is largely devoid of antiretroviral activity. This technical guide provides a comprehensive overview of the in vitro mechanism of action and pharmacological profile of This compound , focusing on its lack of primary anti-HIV activity, its stereoselective metabolism, and potential off-target effects, in contrast to its active (S)-counterpart.

Primary Mechanism of Action: A Tale of Two Enantiomers

The primary mechanism of antiretroviral action for the Efavirenz molecule is exclusive to the (S)-enantiomer. (S)-Efavirenz functions as a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme, which is essential for the conversion of viral RNA into proviral DNA.

The key steps are as follows:

  • Binding: (S)-Efavirenz binds to a specific, hydrophobic pocket on the p66 subunit of the HIV-1 RT, known as the NNRTI binding pocket.[1] This site is approximately 10 Å away from the polymerase active site.[2]

  • Conformational Change: This binding induces an allosteric conformational change in the enzyme.[1]

  • Inhibition of DNA Synthesis: The structural alteration distorts the polymerase active site, specifically limiting the mobility of the "thumb" and "finger" subdomains, which prevents the enzyme from catalyzing the synthesis of viral DNA.[1]

Crucially, the stereochemistry at the chiral center is paramount for this interaction. In vitro assays have demonstrated that the (R)-enantiomer of Efavirenz is inactive as an inhibitor of HIV-1 reverse transcriptase.[3] Its different spatial arrangement prevents it from effectively binding to the NNRTI pocket and inducing the necessary conformational change to inhibit the enzyme.

G cluster_0 HIV-1 Reverse Transcriptase (RT) p66 p66 Subunit NNRTI_Pocket NNRTI Binding Pocket Active_Site Polymerase Active Site NNRTI_Pocket->Active_Site Induces Conformational Change Viral_DNA Viral DNA Synthesis Active_Site->Viral_DNA Catalyzes Blocked Synthesis Blocked Active_Site->Blocked SEFV (S)-Efavirenz SEFV->NNRTI_Pocket Binds REFV This compound REFV->NNRTI_Pocket Does Not Bind Viral_RNA Viral RNA Template Viral_RNA->Active_Site Enters

Caption: Mechanism of (S)-Efavirenz vs. the inactive (R)-enantiomer.

Quantitative Pharmacological Data

The significant differences between the Efavirenz enantiomers are most apparent in their quantitative pharmacological data.

Table 1: In Vitro Anti-HIV-1 Reverse Transcriptase Activity
CompoundTargetAssay TypeValueReference(s)
(S)-EfavirenzHIV-1 WT RTCell CultureIC₉₅: 1.5–3.0 nM[3]
This compoundHIV-1 WT RTRT Inhibition AssayInactive[3]
Table 2: Stereoselective Metabolism by Cytochrome P450 2B6 (CYP2B6)

While inactive against HIV-1 RT, this compound is a substrate for metabolic enzymes, primarily CYP2B6. However, its metabolism is significantly slower than that of the active (S)-enantiomer.

ParameterEnzyme Variant(S)-EfavirenzThis compoundReference(s)
Relative Rate of Metabolism Wild-type CYP2B6.1 & Variants~10x faster~10x slower[4][5]
Enantioselectivity (Clmax, S/R ratio) Wild-type CYP2B6.1141[4][5]
Enantioselectivity (Clmax, S/R ratio) Other CYP2B6 Variants5 - 221[4][5]
Table 3: In Vitro Inhibition of Cytochrome P450 Enzymes by Efavirenz
Target CYPInhibition TypeKi (μM)
CYP2B6Competitive1.68
CYP2C8Moderate4.78
CYP2C9Moderate19.46
CYP2C19Moderate21.31
CYP3AWeak40.33

Secondary and Off-Target Mechanisms

Although this compound is inactive at the primary antiretroviral target, it is important to consider its potential contribution to off-target effects, particularly in the context of it being a metabolite or impurity.

  • RNase H Activity: (S)-Efavirenz has been shown to stimulate the RNase H activity of HIV-1 RT, which may contribute to its overall antiretroviral profile or the development of resistance.[6][7] Data on whether this compound shares this property is currently unavailable.

  • Neurotoxicity: Efavirenz and its primary metabolite, 8-hydroxyefavirenz, have demonstrated neurotoxic effects in vitro, including reduction in neuronal viability and dendritic simplification.[8][9] These effects are linked to mitochondrial dysfunction and altered calcium homeostasis.[8][9] While studies have not distinguished the specific neurotoxic contributions of the (R)- and (S)-enantiomers, the presence of this compound could potentially contribute to the overall toxicity profile.

Experimental Protocols

Protocol: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a typical non-cellular, enzyme-based assay to determine the inhibitory activity of a compound against HIV-1 RT.

  • Reagents & Materials:

    • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

    • Poly(rA)-oligo(dT) template-primer

    • Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP), with one radiolabeled (e.g., ³H-dTTP) or fluorescently labeled nucleotide.

    • Assay Buffer: Tris-HCl, KCl, MgCl₂, DTT, BSA.

    • Test Compounds: this compound, (S)-Efavirenz (as control), dissolved in DMSO.

    • Trichloroacetic Acid (TCA) for precipitation.

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a microplate, add the assay buffer.

    • Add the diluted test compound or DMSO (vehicle control) to appropriate wells.

    • Add the HIV-1 RT enzyme to all wells except the 'no enzyme' control. Incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding a master mix containing the poly(rA)-oligo(dT) template-primer and the dNTPs (including the labeled dNTP).

    • Incubate the reaction for 60 minutes at 37°C.

    • Terminate the reaction by adding cold TCA.

    • Precipitate the newly synthesized, labeled DNA on ice.

    • Transfer the contents of each well to a glass fiber filter using a vacuum manifold to trap the precipitated DNA.

    • Wash the filters with TCA and ethanol to remove unincorporated nucleotides.

    • Dry the filters, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value by non-linear regression.

G start Start prep Prepare Serial Dilutions of this compound start->prep plate Add Assay Buffer, Inhibitor, and HIV-1 RT to Plate prep->plate incubate1 Pre-incubate 15 min @ 37°C (Inhibitor Binding) plate->incubate1 react Initiate Reaction with Template/Primer + dNTPs incubate1->react incubate2 Incubate 60 min @ 37°C (DNA Synthesis) react->incubate2 stop Terminate with Cold TCA incubate2->stop precip Precipitate DNA on Ice stop->precip filter Transfer to Glass Fiber Filters (Vacuum Filtration) precip->filter wash Wash Filters to Remove Unincorporated dNTPs filter->wash measure Measure Radioactivity (Scintillation Counting) wash->measure analyze Calculate % Inhibition and Determine IC50 measure->analyze end End analyze->end

Caption: Workflow for an in vitro HIV-1 RT inhibition assay.

Protocol: In Vitro Stereoselective Metabolism Assay

This protocol describes a method to assess the rate of metabolism of (R)- and (S)-Efavirenz using human liver microsomes.

  • Reagents & Materials:

    • Pooled Human Liver Microsomes (HLMs)

    • This compound and (S)-Efavirenz stock solutions.

    • Phosphate Buffer (pH 7.4)

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺).

    • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but distinct compound).

    • LC-MS/MS system.

  • Procedure:

    • Thaw HLMs on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.

    • Prepare separate reaction tubes for (R)- and (S)-Efavirenz.

    • Add the diluted HLMs and the respective Efavirenz enantiomer (at a fixed concentration, e.g., 1 µM) to the tubes.

    • Pre-warm the tubes at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold ACN with the internal standard.

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to an autosampler vial.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound (R- or S-Efavirenz) at each time point.

    • Plot the natural log of the remaining parent compound concentration versus time. The slope of this line represents the rate of depletion, from which the intrinsic clearance (Clint) can be calculated.

G cluster_R This compound Pathway cluster_S (S)-Efavirenz Pathway R_EFV This compound R_Metabolites (R)-Metabolites (e.g., 8-OH-(R)-Efavirenz) R_EFV->R_Metabolites Slow Metabolism (Rate = k_R) Conclusion Conclusion: k_S >> k_R (14-fold enantioselectivity) R_Metabolites->Conclusion S_EFV (S)-Efavirenz S_Metabolites (S)-Metabolites (e.g., 8-OH-(S)-Efavirenz) S_EFV->S_Metabolites Fast Metabolism (Rate = k_S) S_Metabolites->Conclusion CYP2B6 CYP2B6 CYP2B6->R_Metabolites CYP2B6->S_Metabolites

Caption: Logic of stereoselective metabolism of Efavirenz enantiomers.

Conclusion

The in vitro profile of this compound is defined by its stark contrast to the clinically active (S)-enantiomer. It is devoid of any significant inhibitory activity against HIV-1 reverse transcriptase, rendering it ineffective as an antiretroviral agent. Its primary relevance to researchers and drug development professionals lies in its role as a distomer and a substrate for metabolic enzymes. This compound undergoes significantly slower CYP2B6-mediated metabolism compared to (S)-Efavirenz, a critical consideration for pharmacokinetic modeling and impurity profiling. While specific data on its contribution to off-target effects like neurotoxicity are lacking, its potential involvement cannot be dismissed. A thorough understanding of the distinct properties of each enantiomer is essential for the continued development and optimization of NNRTIs and for ensuring the safety and efficacy of antiretroviral therapies.

References

The Enigmatic Stereoisomer: A Technical Guide to the Pharmacokinetics and Metabolism of (R)-Efavirenz

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efavirenz, a cornerstone of antiretroviral therapy, is administered as the single (S)-enantiomer. Its stereoisomer, (R)-efavirenz, while not therapeutically active against HIV-1, presents a compelling case study in stereoselective drug metabolism. This technical guide provides an in-depth analysis of the pharmacokinetics and metabolism of this compound, primarily through a comparative lens with its clinically relevant (S)-counterpart. The profound differences in their metabolic turnover, catalyzed predominantly by the cytochrome P450 (CYP) system, underscore the critical role of stereochemistry in drug disposition. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways to offer a comprehensive resource for researchers in pharmacology, drug metabolism, and medicinal chemistry.

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been pivotal in the management of HIV-1 infection.[1][2] Early in its development, it was discovered that the inhibitory activity against HIV-1 reverse transcriptase is highly stereospecific, residing almost exclusively in the (S)-enantiomer.[3] Consequently, all clinical development and therapeutic use have focused on (S)-efavirenz.[3] However, understanding the metabolic fate of the inactive (R)-enantiomer is crucial for a complete characterization of the drug and provides valuable insights into the stereoselective nature of the drug-metabolizing enzymes involved, particularly CYP2B6.

Pharmacokinetics of this compound vs. (S)-Efavirenz

The pharmacokinetics of efavirenz are characterized by significant interindividual variability, largely influenced by genetic polymorphisms in metabolizing enzymes.[4][5] While extensive data exists for the clinically used (S)-enantiomer, information on this compound is primarily derived from comparative in vitro studies.

Absorption and Distribution

Following oral administration, (S)-efavirenz is well absorbed, reaching peak plasma concentrations in approximately 3-5 hours.[1][6][7] It is highly protein-bound (99.5-99.75%) and has a large volume of distribution.[1][8] Specific pharmacokinetic parameters for the oral absorption and distribution of isolated this compound in humans are not available due to its lack of clinical use.

Metabolism: The Core of Stereoselectivity

The primary determinant of efavirenz pharmacokinetics is its extensive hepatic metabolism, which exhibits profound enantioselectivity.

Studies utilizing human liver microsomes (HLMs) and recombinant CYP enzymes have been instrumental in elucidating the metabolic differences between the efavirenz enantiomers. The rates of metabolism for this compound are approximately 10-fold lower than those for (S)-efavirenz, highlighting the significant stereoselectivity of the primary metabolizing enzyme, CYP2B6.[3][9]

Table 1: Comparative Metabolic Clearance of Efavirenz Enantiomers by CYP2B6 Variants

CYP2B6 VariantRelative S-Efavirenz 8-hydroxylation Activity (based on Clmax)Enantioselectivity (S > R) Fold Difference (based on Clmax)
CYP2B6.1 (Wild-type)≈ CYP2B6.5 ≈ CYP2B6.1714-fold
CYP2B6.4> CYP2B6.1Data not specified
CYP2B6.6< CYP2B6.15- to 22-fold (range across variants)
CYP2B6.9< CYP2B6.15- to 22-fold (range across variants)
CYP2B6.16Minimal activity5- to 22-fold (range across variants)
CYP2B6.18Minimal activity5- to 22-fold (range across variants)

Source: Data synthesized from Browne et al., 2019.[3][9]

Excretion

(S)-Efavirenz and its metabolites are eliminated in both feces (16-61%) and urine (14-34%), with less than 1% excreted as the unchanged drug.[1][10] The metabolites are almost exclusively found as glucuronide or sulfate conjugates in urine.[11] The excretion profile of this compound has not been independently characterized but is presumed to follow a similar route after its slow metabolism.

Metabolic Pathways of Efavirenz Enantiomers

The metabolism of efavirenz is a multi-step process involving primary oxidation by CYP enzymes followed by secondary conjugation reactions.

Primary Oxidative Metabolism

The primary metabolic pathway for both enantiomers is hydroxylation.

  • (S)-Efavirenz: The major metabolic pathway is 8-hydroxylation to form 8-hydroxyefavirenz, a reaction predominantly catalyzed by CYP2B6.[3][4][12] A minor pathway is 7-hydroxylation, mediated by CYP2A6.[11][12] Other CYPs, including CYP3A4, CYP3A5, and CYP1A2, may play a minor role in 8-hydroxylation.[4][12]

  • This compound: The metabolism of this compound also proceeds via hydroxylation, catalyzed by CYP2B6, but at a significantly reduced rate.[3][9] The profound difference in the rate of 8-hydroxylation between the enantiomers makes efavirenz one of the most stereoselective CYP2B6 substrates identified.[3][9]

G R_EFV This compound R_8OH (R)-8-hydroxyefavirenz R_EFV->R_8OH CYP2B6 (very slow) S_EFV (S)-Efavirenz (Active Drug) S_8OH (S)-8-hydroxyefavirenz (Major Metabolite) S_EFV->S_8OH CYP2B6 (major) CYP3A4, CYP2A6 (minor) S_7OH (S)-7-hydroxyefavirenz (Minor Metabolite) S_EFV->S_7OH CYP2A6 (minor) Glucuronides Glucuronide & Sulfate Conjugates R_8OH->Glucuronides S_8_14OH (S)-8,14-dihydroxyefavirenz (Secondary Metabolite) S_8OH->S_8_14OH CYP2B6 S_8OH->Glucuronides S_7OH->Glucuronides S_8_14OH->Glucuronides Excretion Excretion (Urine & Feces) Glucuronides->Excretion

Caption: Stereoselective metabolism of Efavirenz enantiomers.

Secondary and Conjugative Metabolism

The primary hydroxylated metabolites of (S)-efavirenz, such as 8-hydroxyefavirenz, can undergo further oxidation to form dihydroxylated species like 8,14-dihydroxyefavirenz, also catalyzed by CYP2B6.[4][11][12] These hydroxylated metabolites are then conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), primarily UGT2B7, to form water-soluble metabolites that are readily excreted.[4][12] A minor pathway of direct N-glucuronidation of the parent drug by UGT2B7 also exists.[12][13]

Experimental Protocols

The characterization of this compound metabolism has been achieved through various in vitro experimental setups.

In Vitro Metabolism with Recombinant CYP Enzymes

This method allows for the precise determination of the contribution of individual enzymes to the metabolism of the drug.

G start Prepare Incubation Mixture incubation Incubate at 37°C start->incubation reagents Recombinant CYP2B6 (R)- or (S)-Efavirenz NADPH-regenerating system Phosphate Buffer reagents->start stop_reaction Stop Reaction (e.g., Acetonitrile) incubation->stop_reaction analysis LC-MS/MS Analysis stop_reaction->analysis quantify Quantify Metabolite Formation (e.g., 8-hydroxyefavirenz) analysis->quantify kinetics Determine Kinetic Parameters (Km, Vmax, CLint) quantify->kinetics

Caption: Workflow for in vitro metabolism assay.

Methodology:

  • Incubation: Recombinant human CYP2B6 (or other CYP isoforms) are incubated with varying concentrations of (R)- or (S)-efavirenz in a phosphate buffer (pH 7.4).

  • Initiation: The reaction is initiated by adding an NADPH-regenerating system.

  • Temperature and Time: Incubations are typically carried out at 37°C for a specified time (e.g., 10-30 minutes) within the linear range of metabolite formation.

  • Termination: The reaction is quenched by adding a solvent like acetonitrile, which precipitates the proteins.

  • Analysis: After centrifugation, the supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and quantify the formation of metabolites, such as 8-hydroxyefavirenz.

  • Kinetics: By measuring metabolite formation at different substrate concentrations, key kinetic parameters (Km, Vmax, and intrinsic clearance) can be determined.

Human Liver Microsome (HLM) Studies

HLMs contain a mixture of drug-metabolizing enzymes and provide a more physiologically relevant in vitro system to study overall hepatic metabolism. The protocol is similar to that for recombinant enzymes, but with HLMs used as the enzyme source. These studies have confirmed that 8-hydroxylation is the major pathway and that CYP2B6 is the primary enzyme responsible in a native environment.[11]

Genetic Factors Influencing Metabolism

Polymorphisms in the CYP2B6 gene are a major source of the variability in (S)-efavirenz plasma concentrations.[12][14] Key single nucleotide polymorphisms (SNPs), such as 516G>T (part of the CYP2B66 allele) and 983T>C (CYP2B618), lead to decreased enzyme function and are associated with higher plasma levels of (S)-efavirenz.[3][9] These polymorphisms also result in diminished metabolism of this compound, maintaining the pronounced enantioselectivity across different genotypes.[3][9]

Drug-Drug Interactions

(S)-Efavirenz is a substrate, inhibitor, and inducer of CYP enzymes.[2][13] It is a potent competitive inhibitor of CYP2B6 and a moderate inhibitor of CYP2C8, CYP2C9, and CYP2C19.[4][13] It also induces its own metabolism (auto-induction) by activating nuclear receptors like CAR and PXR, which increases the expression of CYP2B6 and CYP3A4.[4][13] While specific drug interaction studies involving this compound have not been conducted, its slower metabolism suggests it would be a much weaker perpetrator of such interactions compared to its (S)-enantiomer.

Conclusion

The study of this compound offers a classic example of stereoselective drug metabolism. Its pharmacokinetic profile is dominated by a significantly slower rate of metabolic clearance compared to the active (S)-enantiomer, a phenomenon driven by the stereospecificity of the CYP2B6 active site. While devoid of therapeutic activity, the metabolic characteristics of this compound have been instrumental in defining the role of CYP2B6 in efavirenz disposition and in understanding the enzymatic mechanisms that differentiate between chiral substrates. This guide provides a foundational overview for researchers, emphasizing that even therapeutically inactive enantiomers can provide critical insights into the complex processes of drug metabolism and pharmacogenetics. Further investigation into the minor metabolic pathways of this compound could offer even deeper understanding of the enzymatic processes governing xenobiotic transformation.

References

The Genesis of a Keystone Antiretroviral: A Technical Guide to the Discovery and Synthesis of (R)-Efavirenz

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Efavirenz, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a cornerstone of antiretroviral therapy for HIV-1 since its approval. This technical guide provides a comprehensive overview of the discovery and, critically, the enantioselective synthesis of this essential medicine. We delve into the detailed experimental protocols for the key synthetic transformations, present quantitative data in structured tables for clarity, and illustrate the synthetic pathway and logic using detailed diagrams. This document serves as a vital resource for researchers and professionals in the field of drug development and organic synthesis, offering a deep dive into the chemistry that brought this life-saving drug to fruition.

Discovery and Development

Efavirenz, known by the code name DMP 266, was discovered and developed by DuPont Pharmaceuticals.[1] It received FDA approval on September 21, 1998, and European Union approval in 1999.[1][2] As one of the first once-daily antiretroviral drugs, it represented a significant advancement in the management of HIV-1 infection.[1] The development of a practical and highly enantioselective synthesis was a critical achievement, enabling the large-scale production of the single, therapeutically active (R)-enantiomer.[3]

The Asymmetric Synthetic Pathway to this compound

The most widely recognized and practical synthesis of this compound is a seven-step process starting from 4-chloroaniline, affording an overall yield of approximately 62%.[3][4] The key challenge in the synthesis is the stereoselective formation of the chiral quaternary carbon center. This was elegantly addressed through a novel enantioselective addition of lithium cyclopropylacetylide to a protected ketoaniline, mediated by a chiral lithium alkoxide.[3]

Overall Synthetic Scheme

The seven-step synthesis is outlined below, starting from 4-chloroaniline and proceeding through key intermediates to yield this compound.

G cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_intermediate3 Intermediate 3 cluster_key_step Key Enantioselective Step cluster_intermediate4 Intermediate 4 cluster_final_product Final Product 4-Chloroaniline 4-Chloroaniline Pivaloyl-protected aniline Pivaloyl-protected aniline 4-Chloroaniline->Pivaloyl-protected aniline Pivaloyl chloride Trifluoroacetylated aniline Trifluoroacetylated aniline Pivaloyl-protected aniline->Trifluoroacetylated aniline 1. n-BuLi 2. Ethyl trifluoroacetate p-Methoxybenzyl-protected ketoaniline p-Methoxybenzyl-protected ketoaniline Trifluoroacetylated aniline->p-Methoxybenzyl-protected ketoaniline p-Methoxybenzyl chloride Chiral Amino Alcohol Chiral Amino Alcohol p-Methoxybenzyl-protected ketoaniline->Chiral Amino Alcohol Lithium cyclopropylacetylide, (1R,2S)-N-pyrrolidinylnorephedrine Deprotected Amino Alcohol Deprotected Amino Alcohol Chiral Amino Alcohol->Deprotected Amino Alcohol Deprotection This compound This compound Deprotected Amino Alcohol->this compound Cyclization (e.g., CDI)

Caption: Overall synthetic pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for the key steps in the synthesis of this compound, along with tables summarizing the quantitative data.

Synthesis of Key Starting Materials

The successful execution of the main synthetic route relies on the preparation of three key starting materials: p-methoxybenzyl ketoaniline, cyclopropylacetylene, and (1R,2S)-N-pyrrolidinylnorephedrine.

This intermediate is prepared from 4-chloroaniline in a three-step sequence.

Experimental Protocol:

  • Protection of 4-chloroaniline: 4-chloroaniline is reacted with pivaloyl chloride in the presence of a base to form the corresponding pivalamide.

  • Trifluoroacetylation: The protected aniline is treated with n-butyllithium followed by ethyl trifluoroacetate to introduce the trifluoroacetyl group.

  • N-Alkylation: The resulting trifluoroacetylated aniline is then protected with p-methoxybenzyl chloride to yield the target ketoaniline.

StepReagents and ConditionsYield (%)
PivaloylationPivaloyl chloride, baseHigh
Trifluoroacetylationn-BuLi, Ethyl trifluoroacetate, THF, low temp.Good
N-Alkylationp-Methoxybenzyl chloride, base, solventGood
Overall ~76%
Synthesis of Cyclopropylacetylene

Cyclopropylacetylene is a crucial reagent for introducing the cyclopropylethynyl side chain. Several synthetic methods have been reported.

Experimental Protocol (One-Pot Synthesis): [5]

  • A solution of 5-chloro-1-pentyne in cyclohexane is cooled to 0°C.

  • n-Butyllithium (2.1 equivalents) is added dropwise, maintaining the temperature below 20°C.

  • The mixture is heated to reflux for 3 hours.

  • After cooling, the reaction is quenched with an aqueous solution of ammonium chloride.

  • The organic phase containing cyclopropylacetylene is separated.

MethodStarting MaterialKey ReagentsOverall Yield (%)
From Cyclopropyl Methyl KetoneCyclopropyl methyl ketonePCl₅, strong base20-25
One-Pot from 5-chloro-1-pentyne5-chloro-1-pentynen-BuLi~65%
From CyclopropanecarboxaldehydeCyclopropanecarboxaldehydeMalonic acid, etc.High
Synthesis of (1R,2S)-N-pyrrolidinylnorephedrine

This chiral ligand is essential for the enantioselective addition step.

Experimental Protocol: [6]

  • A mixture of (1R,2S)-(-)-norephedrine, 1,4-dibromobutane, and sodium bicarbonate in toluene is heated.

  • The reaction progress is monitored by TLC or HPLC.

  • Upon completion, the reaction mixture is worked up to isolate the product.

Starting MaterialReagentsYield (%)
(1R,2S)-(-)-Norephedrine1,4-dibromobutane, NaHCO₃, Toluene, heat~80%
Key Enantioselective Acetylide Addition

This is the most critical step in the synthesis, establishing the stereochemistry of the final product.

G Ketoaniline p-Methoxybenzyl- protected ketoaniline Complex Chiral Lithium Alkoxide-Acetylide Complex Ketoaniline->Complex Addition Li_Acetylide Lithium cyclopropylacetylide Li_Acetylide->Complex Chiral_Ligand (1R,2S)-N-pyrrolidinyl- norephedrine Chiral_Ligand->Complex Product Chiral Amino Alcohol Complex->Product

Caption: Logical workflow of the key enantioselective addition.

Experimental Protocol: [3][7]

  • A solution of (1R,2S)-N-pyrrolidinylnorephedrine in THF is treated with n-butyllithium at low temperature to form the lithium alkoxide.

  • A solution of lithium cyclopropylacetylide (formed by reacting cyclopropylacetylene with n-butyllithium) is added to the chiral alkoxide solution.

  • The resulting chiral complex is cooled to below -50°C.

  • A solution of the p-methoxybenzyl-protected ketoaniline in THF is added slowly to the chiral complex.

  • The reaction is stirred at low temperature until completion.

  • The reaction is quenched and worked up to yield the chiral amino alcohol.

ParameterValue
Yield91%
Enantiomeric Excess (ee)>99%
Temperature< -50 °C
SolventTHF
Deprotection and Cyclization

The final steps involve the removal of the p-methoxybenzyl protecting group and the formation of the benzoxazinone ring.

Experimental Protocol (Cyclization): [8][9]

  • The deprotected amino alcohol is dissolved in an appropriate solvent such as THF.

  • A cyclizing agent, such as 1,1'-carbonyldiimidazole (CDI), is added.

  • The reaction mixture is heated to facilitate cyclization.

  • The product, this compound, is isolated and purified.

StepReagents and ConditionsYield (%)
Deprotection(e.g., CAN)High
Cyclization1,1'-Carbonyldiimidazole, THF, heat90-98%

Conclusion

The discovery and development of this compound marked a significant milestone in the fight against HIV/AIDS. The practical and highly enantioselective synthesis, a testament to ingenuity in organic chemistry, has made this life-saving medication accessible to millions. The detailed methodologies and data presented in this guide offer a comprehensive resource for understanding the chemical intricacies behind this important therapeutic agent. The continued exploration and optimization of synthetic routes to essential medicines like Efavirenz remain a critical endeavor in pharmaceutical research and development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on (R)-Efavirenz as a Metabolite of (S)-Efavirenz

Abstract

Efavirenz, a cornerstone of antiretroviral therapy, is administered as the single (S)-enantiomer due to its potent inhibitory activity against HIV-1 reverse transcriptase. The (R)-enantiomer is considered inactive. The metabolism of (S)-Efavirenz is extensive and stereoselective, primarily mediated by the cytochrome P450 (CYP) enzyme system. While the focus has historically been on the metabolites of the active (S)-enantiomer, understanding the potential formation of the (R)-enantiomer as a metabolite is crucial for a comprehensive safety and efficacy profile. This technical guide provides a detailed overview of the metabolic pathways of (S)-Efavirenz, with a specific focus on the formation of this compound, experimental protocols for its characterization, and quantitative data on its metabolic profile.

Introduction

(S)-Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. The stereochemistry of the molecule is critical for its pharmacological activity, with the (S)-enantiomer being the active moiety and the (R)-enantiomer being inactive[1]. The drug is primarily cleared from the body through hepatic metabolism, which is highly variable among individuals due to genetic polymorphisms in the metabolizing enzymes[2][3]. This guide delves into the metabolic fate of (S)-Efavirenz, with a particular emphasis on the generation of its enantiomer, this compound.

Metabolic Pathways of (S)-Efavirenz

The metabolism of (S)-Efavirenz is a multi-step process involving primary and secondary metabolic reactions.

Primary Metabolism: Hydroxylation

The initial and major metabolic pathway for (S)-Efavirenz is hydroxylation, catalyzed predominantly by CYP2B6[1][2][4]. A minor contribution is made by CYP2A6[5][6][7].

  • 8-hydroxylation: This is the major route, leading to the formation of 8-hydroxyefavirenz. CYP2B6 is the principal enzyme responsible for this reaction[1][2][4][5].

  • 7-hydroxylation: This is a minor pathway, resulting in 7-hydroxyefavirenz, and is primarily catalyzed by CYP2A6[5][6][7].

Other cytochrome P450 enzymes, such as CYP3A4, CYP3A5, and CYP1A2, have been shown to play a minor role in the metabolism of (S)-Efavirenz[2][3][6].

Secondary Metabolism

The primary hydroxylated metabolites undergo further metabolism:

  • Secondary Hydroxylation: 8-hydroxyefavirenz can be further hydroxylated to 8,14-dihydroxyefavirenz, also primarily by CYP2B6[2][4][5].

  • Glucuronidation: The hydroxylated metabolites are conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), with UGT2B7 being a key enzyme, to form more water-soluble compounds that can be readily excreted in the urine[3][6]. 8-hydroxy-EFV-glucuronide is the major metabolite found in urine[2][3].

The metabolic pathway of (S)-Efavirenz is depicted in the following diagram:

G cluster_primary Primary Metabolism cluster_secondary Secondary Metabolism S_Efavirenz (S)-Efavirenz 8_OH_Efavirenz 8-hydroxyefavirenz S_Efavirenz->8_OH_Efavirenz CYP2B6 (major) 7_OH_Efavirenz 7-hydroxyefavirenz S_Efavirenz->7_OH_Efavirenz CYP2A6 (minor) 8_14_diOH_Efavirenz 8,14-dihydroxyefavirenz 8_OH_Efavirenz->8_14_diOH_Efavirenz CYP2B6 Glucuronides Glucuronide Conjugates 8_OH_Efavirenz->Glucuronides UGTs (e.g., UGT2B7) 7_OH_Efavirenz->Glucuronides UGTs 8_14_diOH_Efavirenz->Glucuronides UGTs

Metabolic pathway of (S)-Efavirenz.

This compound as a Metabolite of (S)-Efavirenz

While the primary metabolic pathways of (S)-Efavirenz involve hydroxylation and glucuronidation, the formation of the (R)-enantiomer as a metabolite has been investigated. The metabolism of this compound itself has been shown to be catalyzed by CYP2B6 and its genetic variants, although at a significantly lower rate than that of (S)-Efavirenz.

One study demonstrated that the rates of metabolism of this compound were approximately one-tenth of those for (S)-Efavirenz when incubated with wild-type CYP2B6.1 and its variants[8]. This suggests a high degree of enantioselectivity of the CYP2B6 enzyme for the (S)-enantiomer[8].

Quantitative Data

The following table summarizes the comparative metabolism rates of (S)-Efavirenz and this compound by CYP2B6.1.

EnantiomerRelative Metabolic Rate (S-Efavirenz = 10)Reference
(S)-Efavirenz10[8]
This compound1[8]

Table 1: Relative in vitro metabolic rates of Efavirenz enantiomers by CYP2B6.1.

Experimental Protocols

In Vitro Metabolism Studies

A general workflow for investigating the metabolism of (S)-Efavirenz to this compound in vitro is outlined below.

G cluster_workflow In Vitro Metabolism Experimental Workflow Incubation Incubation of (S)-Efavirenz with Human Liver Microsomes or recombinant CYP enzymes Quenching Reaction Quenching (e.g., with acetonitrile) Incubation->Quenching Centrifugation Centrifugation to remove protein Quenching->Centrifugation Analysis Supernatant Analysis by Chiral LC-MS/MS Centrifugation->Analysis Quantification Quantification of This compound and other metabolites Analysis->Quantification

Workflow for in vitro metabolism studies.

Detailed Methodology:

  • Incubation:

    • Prepare an incubation mixture containing:

      • Human liver microsomes (HLMs) or recombinant CYP enzymes (e.g., CYP2B6).

      • (S)-Efavirenz (substrate).

      • NADPH regenerating system (to initiate the reaction).

      • Phosphate buffer (to maintain pH).

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for a specified time period (e.g., 30-60 minutes) at 37°C with shaking.

  • Reaction Termination:

    • Stop the reaction by adding a quenching solution, such as cold acetonitrile.

  • Sample Preparation:

    • Centrifuge the quenched reaction mixture to precipitate proteins.

    • Collect the supernatant for analysis.

  • Analytical Method:

    • Analyze the supernatant using a validated enantioselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Enantioselective Analytical Method

The separation and quantification of this compound from (S)-Efavirenz is critical. Several high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods have been developed for this purpose.

Example HPLC Method:

ParameterConditionReference
Column Chiralcel OD (250 mm x 4.6 mm, 10 µm)[9][10]
Mobile Phase n-hexane: isopropyl alcohol (80:20 v/v) with 0.1% formic acid[9][10]
Flow Rate 1.0 mL/min[9][10]
Detection UV at 254 nm[9][10]
Resolution > 4.0[9][10]

Table 2: Example HPLC conditions for the enantioseparation of Efavirenz.

Example UPLC Method:

ParameterConditionReference
Column Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)[11]
Mobile Phase n-Hexane: Isopropyl alcohol (90:10 v/v)[11]
Flow Rate 1.0 mL/min[11]
Column Temperature 30°C[11]
Detection Photodiode array at 254 nm[11]
Resolution > 3.0[11]

Table 3: Example UPLC conditions for the enantioseparation of Efavirenz.

Conclusion

The metabolism of (S)-Efavirenz is a complex process dominated by CYP2B6-mediated hydroxylation. While the formation of this compound as a metabolite of (S)-Efavirenz is not a major metabolic pathway, its potential formation warrants consideration in the overall safety assessment of the drug. The high enantioselectivity of CYP2B6 for (S)-Efavirenz results in a significantly lower rate of metabolism for the (R)-enantiomer. The experimental protocols and analytical methods detailed in this guide provide a framework for the accurate investigation and quantification of this compound in the presence of its active (S)-enantiomer. Further research into the potential for chiral inversion and the clinical implications of low-level this compound exposure is recommended for a complete understanding of Efavirenz pharmacology.

References

Potential Off-Target Effects of (R)-Efavirenz: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a chiral molecule that exists as two enantiomers: (S)-Efavirenz and (R)-Efavirenz. While (S)-Efavirenz is the pharmacologically active enantiomer responsible for the anti-HIV efficacy of the commercially available drug, the off-target effects of its counterpart, this compound, are less characterized. Understanding the potential off-target interactions of this compound is crucial for a comprehensive safety assessment and for exploring potential new therapeutic applications. This technical guide provides an in-depth overview of the known and potential off-target effects of this compound, supported by available data, experimental protocols, and pathway visualizations.

Core Off-Target Profile of this compound

The primary documented off-target effect of this compound is the activation of Cytochrome P450 46A1 (CYP46A1), a key enzyme in brain cholesterol metabolism. While much of the research on efavirenz's off-target effects has been conducted on the racemic mixture or the (S)-enantiomer, specific studies have confirmed the activity of the (R)-enantiomer at this target.

Cytochrome P450 46A1 (CYP46A1) Activation

This compound, along with its (S)-enantiomer, has been shown to allosterically activate CYP46A1 in vitro[1]. This activation is noteworthy as CYP46A1 is the primary enzyme responsible for cholesterol elimination from the brain. Modulation of its activity has been investigated as a potential therapeutic strategy for neurodegenerative diseases like Alzheimer's disease[2].

CYP46A1_Activation_Pathway REfavirenz This compound CYP46A1 CYP46A1 (Inactive) REfavirenz->CYP46A1 Allosteric Binding CYP46A1_active CYP46A1 (Active) CYP46A1->CYP46A1_active Conformational Change Hydroxycholesterol 24S-Hydroxycholesterol CYP46A1_active->Hydroxycholesterol Hydroxylation Cholesterol Cholesterol Cholesterol->CYP46A1_active Substrate Elimination Brain Cholesterol Elimination Hydroxycholesterol->Elimination caption Figure 1. Allosteric activation of CYP46A1 by this compound.

Quantitative Data: CYP46A1 Activation
Off-TargetEnantiomerEffectQuantitative DataReference
CYP46A1This compoundActivationNot explicitly reported for the pure enantiomer.[1]

Potential Off-Target Effects Based on Racemic Efavirenz Studies

The following off-target effects have been reported for efavirenz, typically without specifying the enantiomer used in the study. Therefore, it is plausible that this compound contributes to these effects, but further research is required to delineate the specific role of each enantiomer.

Mitochondrial Toxicity

Efavirenz has been demonstrated to induce mitochondrial dysfunction. The proposed mechanism involves the inhibition of Complex I of the electron transport chain, leading to a decrease in mitochondrial membrane potential, reduced ATP production, and an increase in reactive oxygen species (ROS)[3][4][5][6]. This mitochondrial toxicity is considered a potential contributor to the neuropsychiatric side effects associated with efavirenz treatment[7][8].

Mitochondrial_Toxicity_Pathway Efavirenz Efavirenz (Racemic or unspecified) ComplexI Mitochondrial Complex I Efavirenz->ComplexI Inhibition ETC Electron Transport Chain ATP ATP Production ETC->ATP Decreased ROS Reactive Oxygen Species (ROS) ETC->ROS Increased Mito_Potential Mitochondrial Membrane Potential ETC->Mito_Potential Decreased Toxicity Cellular Toxicity & Neuropsychiatric Effects ATP->Toxicity ROS->Toxicity Mito_Potential->Toxicity caption Figure 2. Proposed pathway of efavirenz-induced mitochondrial toxicity.

DNA Damage Response Pathway

Studies have indicated that efavirenz can induce the DNA damage response pathway. In lung cancer cells, efavirenz treatment led to the upregulation of the ATM signaling pathway, resulting in the activation of p53[9][10]. This suggests that efavirenz may have genotoxic potential, an effect that could be relevant in the context of long-term exposure. The specific contribution of the (R)-enantiomer to this effect is currently unknown.

DNADamage_Pathway Efavirenz Efavirenz (Racemic or unspecified) ATM ATM Kinase Efavirenz->ATM Activation p53 p53 ATM->p53 Phosphorylation & Activation CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis caption Figure 3. Efavirenz-induced DNA damage response pathway.

Experimental Protocols

Detailed experimental protocols are essential for the accurate investigation of the off-target effects of this compound. The following are representative methodologies for assessing CYP46A1 activation and mitochondrial toxicity.

Protocol 1: In Vitro CYP46A1 Activation Assay

This protocol is adapted from methodologies used to study CYP46A1 activation by efavirenz and its analogs[11][12].

Objective: To determine the in vitro activation of recombinant human CYP46A1 by this compound.

Materials:

  • Recombinant human CYP46A1

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Cholesterol substrate

  • NADPH regenerating system

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Quenching solution (e.g., acetonitrile)

  • LC-MS/MS system for analysis of 24S-hydroxycholesterol

Procedure:

  • Prepare reaction mixtures containing CYP46A1, cholesterol, and varying concentrations of this compound in the reaction buffer.

  • Pre-incubate the mixtures at 37°C for a specified time (e.g., 5 minutes).

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the formation of 24S-hydroxycholesterol using a validated LC-MS/MS method.

  • Calculate the fold activation by comparing the rate of product formation in the presence of this compound to the vehicle control.

CYP46A1_Assay_Workflow Start Start Prepare Prepare Reaction Mixtures (CYP46A1, Cholesterol, this compound) Start->Prepare Preincubation Pre-incubate at 37°C Prepare->Preincubation Initiate Initiate with NADPH Preincubation->Initiate Incubate Incubate at 37°C Initiate->Incubate Stop Stop Reaction (Quenching Solution) Incubate->Stop Centrifuge Centrifuge Stop->Centrifuge Analyze LC-MS/MS Analysis (24S-Hydroxycholesterol) Centrifuge->Analyze Calculate Calculate Fold Activation Analyze->Calculate End End Calculate->End caption Figure 4. Workflow for in vitro CYP46A1 activation assay.

Protocol 2: Assessment of Mitochondrial Respiration and ROS Production

This protocol is based on standard methods for evaluating mitochondrial toxicity[4][13].

Objective: To assess the effect of this compound on mitochondrial respiration and reactive oxygen species (ROS) production in a relevant cell line (e.g., neuronal or hepatic cells).

Materials:

  • Cell line of interest (e.g., SH-SY5Y neuroblastoma or HepG2 hepatoma cells)

  • This compound stock solution

  • Cell culture medium

  • Seahorse XF Analyzer for measuring oxygen consumption rate (OCR)

  • MitoSOX™ Red reagent for detecting mitochondrial superoxide

  • Fluorescence microscope or plate reader

Procedure for Mitochondrial Respiration (Seahorse XF Assay):

  • Seed cells in a Seahorse XF cell culture microplate.

  • Treat cells with varying concentrations of this compound for a specified duration.

  • Perform a Seahorse XF Cell Mito Stress Test to measure key parameters of mitochondrial function, including basal respiration, ATP production-linked respiration, and maximal respiration.

  • Analyze the data to determine the effect of this compound on OCR.

Procedure for ROS Production (MitoSOX™ Assay):

  • Culture cells in appropriate plates or dishes.

  • Treat cells with this compound for the desired time.

  • Load the cells with MitoSOX™ Red reagent according to the manufacturer's instructions.

  • Wash the cells to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microscope or plate reader. An increase in fluorescence indicates an increase in mitochondrial superoxide production.

Mito_Tox_Workflow cluster_resp Mitochondrial Respiration cluster_ros ROS Production Seed_Resp Seed Cells Treat_Resp Treat with this compound Seed_Resp->Treat_Resp Seahorse Seahorse XF Mito Stress Test Treat_Resp->Seahorse Analyze_Resp Analyze OCR Data Seahorse->Analyze_Resp Culture_ROS Culture Cells Treat_ROS Treat with this compound Culture_ROS->Treat_ROS MitoSOX Load with MitoSOX™ Red Treat_ROS->MitoSOX Measure_ROS Measure Fluorescence MitoSOX->Measure_ROS caption Figure 5. Experimental workflows for assessing mitochondrial toxicity.

Conclusion and Future Directions

The available evidence indicates that this compound possesses off-target activity, most notably the activation of CYP46A1. This finding opens avenues for exploring the therapeutic potential of this compound in neurological disorders where enhanced brain cholesterol metabolism is desired. However, a significant knowledge gap remains regarding the full off-target profile of this enantiomer.

Future research should focus on:

  • Quantitative Characterization: Determining the precise potency and efficacy (e.g., EC50, Ki, IC50 values) of this compound at CYP46A1 and other potential off-targets.

  • Enantiomer-Specific Effects: Directly comparing the off-target profiles of (R)- and (S)-Efavirenz to understand the stereoselectivity of these interactions.

  • Broader Off-Target Screening: Utilizing comprehensive screening panels (e.g., kinase, GPCR, ion channel panels) to identify novel off-targets of this compound.

  • In Vivo Studies: Investigating the in vivo consequences of this compound's off-target effects in relevant animal models.

A thorough understanding of the off-target pharmacology of this compound is imperative for both ensuring the safety of efavirenz-containing therapies and for unlocking the potential of this enantiomer as a novel therapeutic agent.

References

In Silico Modeling of (R)-Efavirenz Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efavirenz, a cornerstone of anti-retroviral therapy, is administered as the pure (S)-enantiomer. The stereochemistry of a drug can have profound implications for its pharmacodynamic and pharmacokinetic properties. While the interaction of (S)-Efavirenz with its primary target, the HIV-1 reverse transcriptase (RT), has been extensively studied, the binding characteristics of its enantiomer, (R)-Efavirenz, remain largely unexplored in the public domain. This technical guide provides a comprehensive overview of the in silico methodologies that can be employed to model the receptor binding of this compound. Drawing upon the wealth of data available for the (S)-enantiomer, we outline a detailed workflow for computational analysis, from molecular docking to molecular dynamics simulations. This guide also presents a summary of the known quantitative binding data for (S)-Efavirenz and the experimental protocols used to obtain them, offering a framework for the potential evaluation and comparison of the (R)-enantiomer.

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that plays a crucial role in the management of HIV-1 infection.[1] It functions by allosterically inhibiting the viral reverse transcriptase (RT), an enzyme essential for the replication of the viral genome.[2] The commercially available formulation of Efavirenz contains exclusively the (S)-enantiomer, as the (R)-enantiomer is known to be significantly less active. Understanding the molecular basis for this stereoselectivity is of great interest for the rational design of future NNRTIs with improved potency and resistance profiles.

In silico modeling offers a powerful and cost-effective approach to investigate the interactions between a ligand and its receptor at an atomic level. Techniques such as molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the binding modes, affinities, and dynamics of drug-receptor complexes. This guide will detail a proposed in silico workflow to model the binding of this compound to the NNRTI binding pocket of HIV-1 RT.

The Molecular Target: HIV-1 Reverse Transcriptase

HIV-1 RT is a heterodimeric enzyme composed of two subunits, p66 and p51. The p66 subunit contains the polymerase and RNase H active sites, while the p51 subunit is proteolytically derived from p66 and plays a structural role. Efavirenz binds to a hydrophobic, allosteric pocket located in the p66 subunit, approximately 10 Å from the polymerase active site.[3] This binding induces conformational changes in the enzyme, ultimately leading to the inhibition of DNA synthesis.[4]

Quantitative Binding Data for (S)-Efavirenz

The binding of (S)-Efavirenz to various forms of HIV-1 RT has been quantified using experimental techniques such as equilibrium dialysis and tryptophan fluorescence. The following table summarizes the key binding parameters.

RT FormBinding Stoichiometry (Efavirenz:RT)Equilibrium Dissociation Constant (Kd)Association Rate Constant (ka)Dissociation Rate Constant (kd)Reference
p66/p51 Heterodimer1:192 nM (calculated)~13.5 M⁻¹s⁻¹-[5]
p66 Monomer1:1~2.5 µM~13.5 M⁻¹s⁻¹~9 x 10⁻⁵ s⁻¹[5]
p51 Monomer1:1~2.5 µM~13.5 M⁻¹s⁻¹~9 x 10⁻⁵ s⁻¹[5]
p66/p66 Homodimer1:1250 nM--[5]
p51/p51 Homodimer1:17 nM--[5]

Experimental Protocols for Binding Analysis

Equilibrium Dialysis

Equilibrium dialysis is a technique used to measure the binding of a ligand to a macromolecule.

Protocol:

  • A dialysis membrane with a molecular weight cutoff that retains the protein but allows the free passage of the ligand is used to separate two chambers.[6]

  • A solution containing the purified HIV-1 RT is placed in one chamber, and a solution with a known concentration of radiolabeled or fluorescently tagged Efavirenz is placed in the other.[6]

  • The system is allowed to reach equilibrium, during which the unbound ligand diffuses across the membrane.[6]

  • At equilibrium, the concentration of the ligand in both chambers is measured.[6]

  • The concentration of bound ligand is calculated by subtracting the concentration of free ligand (in the protein-free chamber) from the total ligand concentration in the protein-containing chamber.

  • The dissociation constant (Kd) can be determined by performing the experiment at various ligand concentrations and analyzing the data using Scatchard or direct binding plots.

Tryptophan Fluorescence Quenching

This method relies on the change in the intrinsic fluorescence of tryptophan residues in the protein upon ligand binding.

Protocol:

  • The intrinsic fluorescence of a solution of purified HIV-1 RT is measured by exciting at ~295 nm and recording the emission spectrum.[7]

  • Aliquots of a concentrated stock solution of Efavirenz are titrated into the protein solution.[7]

  • After each addition, the mixture is allowed to equilibrate, and the fluorescence emission is recorded.[7]

  • The binding of Efavirenz to RT can quench the tryptophan fluorescence. The change in fluorescence intensity is plotted against the ligand concentration.

  • The resulting binding curve is then fitted to a suitable binding equation to determine the dissociation constant (Kd).[7]

  • It is crucial to correct for the inner filter effect, where the ligand itself absorbs at the excitation or emission wavelengths. This is typically done by a parallel titration with a model compound like N-acetyl-L-tryptophanamide (NATA).[8]

In Silico Modeling Workflow for this compound

The following section outlines a proposed computational workflow for investigating the binding of this compound to HIV-1 RT. This workflow is based on standard practices for in silico drug-receptor studies.

G cluster_prep System Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation cluster_analysis Binding Free Energy & Analysis prep_receptor Receptor Preparation (PDB: 1FK9) - Add hydrogens - Assign charges - Minimize docking Docking Simulation - Define binding site - Generate multiple poses - Score and rank poses prep_receptor->docking prep_ligand This compound Structure - Generate 3D coordinates - Assign charges - Energy minimization prep_ligand->docking md_setup MD System Setup - Solvate the complex - Add ions docking->md_setup md_equilibration Equilibration - NVT ensemble - NPT ensemble md_setup->md_equilibration md_production Production MD Run - Run for extended period (ns-µs) md_equilibration->md_production mmgbsa MM/PBSA or MM/GBSA - Calculate binding free energy md_production->mmgbsa analysis Trajectory Analysis - RMSD, RMSF - Hydrogen bonds - Interaction energy md_production->analysis G cluster_rt_process HIV-1 Reverse Transcription cluster_inhibition Inhibition by Efavirenz rna Viral RNA rt HIV-1 Reverse Transcriptase (RT) rna->rt dntps dNTPs dntps->rt rna_dna RNA-DNA Hybrid rt->rna_dna Reverse Transcription rt_inactive Inactive RT (Conformationally Changed) rt->rt_inactive Binding & Conformational Change dna Double-Stranded DNA rna_dna->dna DNA Synthesis & RNA Degradation Integration into\nHost Genome Integration into Host Genome dna->Integration into\nHost Genome efavirenz Efavirenz nnbp Allosteric Binding Pocket on p66 subunit efavirenz->nnbp rt_inactive->rt Inhibition of DNA Polymerase Activity

References

The Neurotoxicity Profile of (R)-Efavirenz: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Efavirenz (EFV), a cornerstone of antiretroviral therapy, is administered as a racemic mixture of (S)- and (R)-enantiomers. While clinically effective, EFV is associated with a range of neuropsychiatric adverse effects, raising concerns about its neurotoxic potential. Emerging evidence suggests a stereoselective contribution to this toxicity, with the pharmacologically active (S)-enantiomer and its primary metabolite, 8-hydroxyefavirenz, being significant drivers of neuronal damage. This technical guide provides an in-depth analysis of the neurotoxicity profile of the (R)-EFV enantiomer. Due to a notable gap in the literature directly assessing the neurotoxicity of the (R)-enantiomer, this document synthesizes the known neurotoxic effects of racemic EFV and its metabolites, and on this basis, builds a strong hypothesis for a more favorable neurotoxicity profile for the (R)-enantiomer. The central hypothesis is that the significantly lower rate of metabolism of (R)-EFV to the more potent neurotoxin, 8-hydroxyefavirenz, likely results in reduced neuronal toxicity compared to the (S)-enantiomer and the racemic mixture. This guide details the key mechanisms of EFV-induced neurotoxicity, including mitochondrial dysfunction and oxidative stress, provides relevant experimental protocols, and visualizes the involved signaling pathways.

Introduction to Efavirenz and its Enantiomers

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. It is administered as a racemic mixture, containing equal amounts of the (S)- and (R)-enantiomers. The antiretroviral activity is primarily attributed to the (S)-enantiomer. However, the racemic nature of the drug has implications for its metabolic profile and, consequently, its safety and tolerability, particularly concerning the central nervous system (CNS).

The Hypothesis: A Favorable Neurotoxicity Profile for (R)-Efavirenz

The primary hypothesis for a reduced neurotoxicity profile of (R)-EFV is rooted in its differential metabolism compared to the (S)-enantiomer. The cytochrome P450 enzyme CYP2B6 is the principal enzyme responsible for metabolizing (S)-EFV to 8-hydroxyefavirenz.[1] This metabolite is reported to be more neurotoxic than the parent compound.[2][3] In contrast, the metabolism of (R)-EFV by CYP2B6 is significantly slower, exhibiting a high degree of enantioselectivity.[4] This suggests that administration of the (R)-enantiomer would lead to substantially lower systemic and CNS concentrations of the potent neurotoxin 8-hydroxyefavirenz, thereby mitigating the associated neuronal damage.

Mechanisms of Efavirenz-Induced Neurotoxicity (Racemic Mixture)

The neurotoxic effects of racemic efavirenz are believed to be multifactorial, with mitochondrial dysfunction and oxidative stress playing central roles.[5][6][7]

Mitochondrial Dysfunction

Racemic EFV has been shown to impair mitochondrial function through several mechanisms:

  • Inhibition of the Electron Transport Chain: EFV can inhibit complex I of the mitochondrial respiratory chain, leading to decreased ATP production and an increase in electron leakage.[1]

  • Disruption of Mitochondrial Membrane Potential (ΔΨm): EFV can induce depolarization of the mitochondrial membrane, a key indicator of mitochondrial dysfunction and a trigger for apoptosis.[5]

  • Altered Mitochondrial Morphology: Treatment with EFV has been associated with changes in mitochondrial dynamics, including fragmentation.[8]

Oxidative Stress

The impairment of mitochondrial function by racemic EFV leads to an overproduction of reactive oxygen species (ROS), resulting in oxidative stress.[5][9] This excess ROS can damage cellular components, including lipids, proteins, and DNA, and activate pro-apoptotic signaling pathways.

Apoptosis

Mitochondrial dysfunction and oxidative stress are potent inducers of apoptosis, or programmed cell death. Racemic EFV has been shown to induce apoptosis in neuronal cells through the intrinsic pathway, which is initiated by mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors like cytochrome c.

Quantitative Data on Racemic Efavirenz Neurotoxicity

The following tables summarize quantitative data from in vitro studies on the neurotoxic effects of racemic efavirenz. It is critical to note that this data pertains to the racemic mixture and not specifically to the (R)-enantiomer.

Table 1: Effects of Racemic Efavirenz on Neuronal Cell Viability

Cell LineAssayConcentration (µM)Effect
Primary Rat Cortical NeuronsCell Viability50Reduced viability[10]
SH-SY5YLDH Release1010.5% increase in LDH release
SH-SY5YLDH Release2511.3% increase in LDH release

Table 2: Effects of Racemic Efavirenz on Mitochondrial Function in Neuronal Cells

Cell LineParameterConcentration (µM)Effect
Primary Rat Striatal NeuronsATP Levels12.525% decrease at 2 hours[8]
Primary Rat Striatal NeuronsATP Levels2566% decrease at 2 hours[8]
SH-SY5YMitochondrial Membrane Potential5Decreased polarization after 30 minutes
DIV16 Cortical NeuronsOxygen Consumption20Rapid diminution[10]

Table 3: Effects of Racemic Efavirenz on Neuronal Morphology

Cell LineParameterConcentration (µM)Effect
DIV16 Cortical NeuronsDendritic Simplification20Induced dendritic simplification[10]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Efavirenz-Induced Neurotoxicity

The following diagram illustrates the proposed signaling cascade leading to neuronal cell death induced by racemic efavirenz.

Efavirenz_Neurotoxicity_Pathway Efavirenz Efavirenz (Racemic) Mitochondria Mitochondria Efavirenz->Mitochondria Complex_I Complex I Inhibition Mitochondria->Complex_I MMP_Collapse ↓ Mitochondrial Membrane Potential Complex_I->MMP_Collapse ROS_Increase ↑ Reactive Oxygen Species (ROS) Complex_I->ROS_Increase ATP_Depletion ↓ ATP Production MMP_Collapse->ATP_Depletion Apoptosis_Pathway Intrinsic Apoptosis Pathway Activation MMP_Collapse->Apoptosis_Pathway Oxidative_Stress Oxidative Stress ROS_Increase->Oxidative_Stress Oxidative_Stress->Apoptosis_Pathway Caspase_Activation Caspase Activation Apoptosis_Pathway->Caspase_Activation Neuronal_Damage Neuronal Damage & Apoptosis Caspase_Activation->Neuronal_Damage

Proposed signaling pathway of racemic efavirenz-induced neurotoxicity.

Experimental Workflow for Assessing Neurotoxicity

This diagram outlines a typical workflow for the in vitro assessment of drug-induced neurotoxicity.

Neurotoxicity_Workflow Start Start: Neuronal Cell Culture Treatment Treat with this compound (and controls) Start->Treatment Incubation Incubation Treatment->Incubation Viability Cell Viability Assay (e.g., MTT, LDH) Incubation->Viability Mitochondrial Mitochondrial Function (e.g., MMP, ATP levels) Incubation->Mitochondrial Oxidative Oxidative Stress (e.g., ROS detection) Incubation->Oxidative Apoptosis Apoptosis Assay (e.g., Western Blot for Caspases) Incubation->Apoptosis Analysis Data Analysis and Interpretation Viability->Analysis Mitochondrial->Analysis Oxidative->Analysis Apoptosis->Analysis

References

Methodological & Application

Application Note: Quantification of (R)-Efavirenz in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) integral to highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1][2][3] Therapeutic drug monitoring of Efavirenz is crucial to ensure efficacy while minimizing dose-related side effects. This application note details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (R)-Efavirenz in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate bioanalysis of this compound.

The method employs a simple protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard (¹³C₆-Efavirenz) to ensure high accuracy and precision by compensating for matrix effects.[1] This protocol is suitable for pharmacokinetic studies and routine therapeutic drug monitoring.[1][2][4]

Quantitative Data Summary

The following tables summarize the key quantitative performance characteristics of this LC-MS/MS method, based on a comprehensive validation following FDA guidelines.[1]

Table 1: Calibration Curve and Linearity

Parameter Value
Analyte This compound
Internal Standard ¹³C₆-Efavirenz
Matrix Human Plasma
Concentration Range 1.0 - 2,500 ng/mL
Regression Coefficient (r) > 0.99[1][4]

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[1][2][4] |

Table 2: Precision and Accuracy

Sample Intraday Precision (%CV) Intraday Accuracy (%) Interday Precision (%CV) Interday Accuracy (%)
LLOQ (1 ng/mL) 9.24[1][4] 112[1][4] 12.3[1][4] 108[1][4]
Low QC (4 ng/mL) 2.41 - 6.42 100 - 111 3.03 - 9.18 95.2 - 108
Medium QC (80 & 800 ng/mL) 2.41 - 6.42 100 - 111 3.03 - 9.18 95.2 - 108
High QC (2000 ng/mL) 2.41 - 6.42 100 - 111 3.03 - 9.18 95.2 - 108

Data derived from a validated method described by Srivastava P, et al. (2013).[1]

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound in plasma.

1. Materials and Reagents

  • This compound reference standard

  • ¹³C₆-Efavirenz (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Milli-Q or HPLC-grade water

  • Human plasma (with K2-EDTA as anticoagulant)

2. Preparation of Solutions

  • Efavirenz Stock Solution (50 µg/mL): Prepare by dissolving the reference standard in an appropriate solvent like acetonitrile.

  • Internal Standard Stock Solution (1 mg/mL): Dissolve ¹³C₆-Efavirenz in 1% formic acid in acetonitrile.[1]

  • Internal Standard Working Solution (10 ng/mL): Dilute the internal standard stock solution with 0.1% formic acid in acetonitrile.[1]

  • Calibration Standards and Quality Control (QC) Samples: Prepare by spiking the appropriate amount of Efavirenz stock solution into blank human plasma to achieve concentrations ranging from 1 ng/mL to 2500 ng/mL.[1] QC samples should be prepared at a minimum of four concentration levels: LLOQ (1 ng/mL), Low (4 ng/mL), Medium (80 and 800 ng/mL), and High (2000 ng/mL).[1]

3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma sample (blank, standard, QC, or unknown) into a 96-well plate.[1]

  • Add 150 µL of the Internal Standard Working Solution (10 ng/mL in acetonitrile) to each well.[1]

  • Vortex the plate for 10 minutes at 500 rpm to precipitate plasma proteins.[1]

  • Centrifuge the plate at 3500 rpm for 10 minutes.[1]

  • Transfer 70 µL of the supernatant to a clean 96-well plate.[1]

  • Add 70 µL of Milli-Q water to each well.[1]

  • Vortex the plate for 10 minutes at 500 rpm and centrifuge again at 3500 rpm for 10 minutes.[1]

  • The samples are now ready for injection into the LC-MS/MS system.

4. LC-MS/MS Conditions

Table 3: Liquid Chromatography Parameters

Parameter Setting
HPLC System Agilent or equivalent
Column C18 column (e.g., Agilent Poroshell)[3]
Mobile Phase A 0.1% Formic Acid in Water[1][2][4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1][2][4]
Flow Rate 0.3 mL/min[1][2][4]
Injection Volume 10 µL[1]
Column Temperature 30°C[5]
Gradient A gradient program is used for elution.[1][2][4]
Total Run Time 5 minutes[1][2][4]

| Retention Time | ~2.6 minutes for both Efavirenz and IS[1][2][4] |

Table 4: Mass Spectrometry Parameters | Parameter | Setting | | :--- | :--- | | Mass Spectrometer | Triple Quadrupole (e.g., SCIEX API-4000) | | Ionization Mode | Electrospray Ionization (ESI), Negative[1][4][6] | | Scan Type | Multiple Reaction Monitoring (MRM)[1][2][4] | | Source Temperature | 550°C[1][2] | | Dwell Time | 250 ms[1][2] | | Collision Gas (CAD) | Nitrogen, Medium[1][2] | | MRM Transitions | | | this compound | m/z 314.20 → 243.90[1][2][4] | | ¹³C₆-Efavirenz (IS) | m/z 320.20 → 249.90[1][2][4] | | Compound-Specific Parameters | This compound | ¹³C₆-Efavirenz (IS) | | Declustering Potential (DP) | -55.40 V[1][2] | -53.24 V[1][2] | | Entrance Potential (EP) | -7.0 V[1][2] | -10.0 V[1][2] | | Collision Energy (CE) | -25.3 eV[1][2] | -25.11 eV[1][2] | | Collision Cell Exit Potential (CXP) | -4.64 V[1][2] | -4.39 V[1][2] |

Visualizations

The following diagrams illustrate the key processes involved in this protocol.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 50 µL Plasma Sample (Standard, QC, or Unknown) add_is Add 150 µL Acetonitrile with 10 ng/mL ¹³C₆-Efavirenz plasma->add_is vortex1 Vortex (10 min) add_is->vortex1 centrifuge1 Centrifuge (10 min) vortex1->centrifuge1 supernatant Transfer 70 µL Supernatant centrifuge1->supernatant dilute Add 70 µL Water supernatant->dilute vortex2 Vortex (10 min) dilute->vortex2 centrifuge2 Centrifuge (10 min) vortex2->centrifuge2 inject Inject 10 µL into LC-MS/MS centrifuge2->inject lc HPLC Separation (C18 Column, Gradient Elution) inject->lc ms Mass Spectrometry (Negative ESI, Triple Quadrupole) lc->ms detection MRM Detection Efavirenz: 314.2 → 243.9 IS: 320.2 → 249.9 ms->detection data Data Acquisition & Processing (Peak Area Ratio vs. Concentration) detection->data

Caption: Experimental workflow for Efavirenz quantification in plasma.

G cluster_LC Liquid Chromatography (LC) cluster_MS Tandem Mass Spectrometry (MS/MS) Sample Sample Mixture (Efavirenz + IS) Column HPLC Column (Stationary Phase) Sample->Column Mobile Phase Separated Separated Analytes (Based on Retention Time) Column->Separated IonSource Ion Source (ESI) Creates Precursor Ions [M-H]⁻ Separated->IonSource Q1 Quadrupole 1 (Q1) Mass Filter Selects m/z 314.2 IonSource->Q1 Q2 Quadrupole 2 (Q2) Collision Cell Fragments Precursor Ion Q1->Q2 Precursor Ion Q3 Quadrupole 3 (Q3) Mass Filter Selects m/z 243.9 Q2->Q3 Product Ions Detector Detector Counts Product Ions Q3->Detector

Caption: Principle of LC-MS/MS for selective drug quantification.

References

Application Notes and Protocols for the Asymmetric Synthesis of Enantiomerically Pure (R)-Efavirenz

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. The therapeutic activity resides in the (R)-enantiomer. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of enantiomerically pure (R)-Efavirenz. Two primary synthetic strategies are highlighted: the foundational Merck process involving a chiral auxiliary-mediated addition of a lithium acetylide, and a modern organocatalytic approach focused on enantioselective trifluoromethylation. Quantitative data is summarized for clear comparison, and detailed step-by-step protocols for key transformations are provided. Visual diagrams of the synthetic pathways are included to facilitate understanding.

Introduction

The asymmetric synthesis of this compound has been a significant area of research due to the stereospecificity of its biological activity. The core challenge lies in the construction of the chiral quaternary carbon center bearing a trifluoromethyl group. Various methodologies have been developed to achieve high enantioselectivity and overall yield. This document outlines the most prominent and practical approaches, offering researchers and drug development professionals a comprehensive guide to the synthesis of this critical antiretroviral agent.

Key Synthetic Strategies

Two major routes for the asymmetric synthesis of this compound have been established:

  • The Merck Process : This industrial synthesis relies on the diastereoselective addition of lithium cyclopropylacetylide to a protected 2-amino-5-chlorophenyl trifluoromethyl ketone. The stereocontrol is achieved through the use of a chiral ligand, (1R,2S)-N-pyrrolidinylnorephedrine.[1][2][3] This process is known for its high efficiency and enantioselectivity.[3]

  • Organocatalytic Enantioselective Trifluoromethylation : This metal-free approach utilizes chiral organocatalysts, such as cinchona alkaloid derivatives, to catalyze the enantioselective trifluoromethylation of an alkynyl ketone intermediate.[4][5][6] This strategy offers an alternative to metal-based catalysis and has demonstrated high enantiomeric excess.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the different synthetic routes to this compound, allowing for easy comparison of yields and enantioselectivities.

Table 1: Key Data for the Merck Process [1][3]

StepReactantsProductYield (%)Enantiomeric Excess (ee %)
Enantioselective addition of lithium cyclopropylacetylide to p-methoxybenzyl-protected ketoanilinep-methoxybenzyl-protected ketoaniline, lithium cyclopropylacetylide, (1R,2S)-N-pyrrolidinylnorephedrineChiral amino alcohol intermediate9196-98
Cyclization to form the benzoxazinone ringChiral amino alcohol intermediate, 1,1'-carbonyldiimidazole (CDI)This compound~90>99 (after recrystallization)
Overall 4-Chloroaniline This compound 62 >99.5

Table 2: Key Data for the Organocatalytic Trifluoromethylation Route [5][6]

StepReactantsProductYield (%)Enantiomeric Excess (ee %)
Enantioselective trifluoromethylation of 1-(5-chloro-2-nitrophenyl)-3-cyclopropylprop-2-yn-1-oneAlkynyl ketone, Me3SiCF3, quinine-based catalyst(S)-trifluoromethyl carbinol8893
Reduction of the nitro group(S)-trifluoromethyl carbinolChiral amino alcohol intermediate8391
Cyclization with 4-nitrophenyl chloroformateChiral amino alcohol intermediate, 4-nitrophenyl chloroformate, KHCO3This compound89>99 (after recrystallization)

Experimental Protocols

I. Merck Process: Enantioselective Acetylide Addition

This protocol is adapted from the highly efficient and practical synthesis developed by Merck.[1][3]

1. Preparation of the Chiral Ligand-Acetylide Complex:

  • In a flame-dried, three-necked flask under an argon atmosphere, dissolve (1R,2S)-N-pyrrolidinylnorephedrine (1.1 eq) in anhydrous toluene.

  • Cool the solution to -10 °C.

  • Slowly add a solution of n-butyllithium in hexanes (2.2 eq) while maintaining the temperature below 0 °C.

  • Stir the resulting suspension for 30 minutes at -10 °C.

  • To this suspension, add a solution of cyclopropylacetylene (1.0 eq) in anhydrous toluene dropwise, ensuring the temperature does not exceed -10 °C.

  • Stir the mixture for 1 hour at -10 to 0 °C to form the chiral lithium alkoxide-acetylide complex.

2. Enantioselective Addition:

  • In a separate flame-dried flask under argon, dissolve the p-methoxybenzyl-protected 2-amino-5-chlorophenyl trifluoromethyl ketone (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool this solution to below -50 °C.

  • Transfer the pre-formed chiral ligand-acetylide complex via cannula to the ketone solution at a rate that maintains the internal temperature below -50 °C.

  • Stir the reaction mixture at this temperature until the reaction is complete (typically 1-2 hours, monitored by TLC or HPLC).

3. Work-up and Isolation:

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the chiral amino alcohol.

4. Cyclization to this compound:

  • Dissolve the purified chiral amino alcohol (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Add 1,1'-carbonyldiimidazole (CDI) (1.2 eq) portion-wise at room temperature.[7]

  • Heat the reaction mixture to 50 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.[8]

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with 1M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Recrystallize the crude product from a suitable solvent system (e.g., heptane/ethyl acetate) to yield enantiomerically pure this compound.

II. Organocatalytic Enantioselective Trifluoromethylation

This protocol is based on the metal-free synthesis reported by Shibata and coworkers.[5][6]

1. Enantioselective Trifluoromethylation:

  • To a solution of 1-(5-chloro-2-nitrophenyl)-3-cyclopropylprop-2-yn-1-one (1.0 eq) in an appropriate solvent (e.g., toluene), add the quinine-based organocatalyst (0.1 eq).

  • Add trimethyl(trifluoromethyl)silane (Me3SiCF3, 1.5 eq) and a fluoride source such as tetramethylammonium fluoride (TMAF, 0.2 eq).

  • Stir the reaction mixture at the optimized temperature (e.g., -20 °C) for the required duration (e.g., 24 hours), monitoring the progress by TLC or HPLC.

2. Work-up and Isolation:

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired (S)-trifluoromethyl carbinol.

3. Reduction of the Nitro Group:

  • Dissolve the (S)-trifluoromethyl carbinol (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, for example, iron powder in the presence of ammonium chloride or catalytic hydrogenation (e.g., H2, Pd/C).

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • Filter the reaction mixture to remove the catalyst or iron salts and concentrate the filtrate.

  • Purify the resulting amino alcohol if necessary.

4. Cyclization to this compound:

  • Dissolve the amino alcohol (1.0 eq) in a suitable solvent like dichloromethane.

  • Add a base such as potassium bicarbonate (KHCO3).

  • To this mixture, add 4-nitrophenyl chloroformate (1.1 eq) and stir at room temperature.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Recrystallize the crude product from a mixture of n-hexane and dichloromethane to obtain enantiomerically pure this compound.[5][6]

Visual Diagrams

Merck Process Workflow

Merck_Process cluster_start Starting Materials cluster_synthesis Synthesis of Key Intermediate cluster_asymmetric Asymmetric Addition cluster_cyclization Final Steps 4-Chloroaniline 4-Chloroaniline Ketoaniline p-Methoxybenzyl-protected ketoaniline 4-Chloroaniline->Ketoaniline Multi-step synthesis Cyclopropylacetylene Cyclopropylacetylene Chiral_Addition Enantioselective Addition Cyclopropylacetylene->Chiral_Addition Li-acetylide PMB-Cl p-Methoxybenzyl chloride PMB-Cl->Ketoaniline Protection Ketoaniline->Chiral_Addition Amino_Alcohol Chiral Amino Alcohol Intermediate Chiral_Addition->Amino_Alcohol Chiral_Ligand (1R,2S)-N-pyrrolidinylnorephedrine Chiral_Ligand->Chiral_Addition Mediates Cyclization Cyclization (CDI) Amino_Alcohol->Cyclization Efavirenz This compound Cyclization->Efavirenz

Caption: Workflow for the Merck asymmetric synthesis of this compound.

Organocatalytic Route Workflow

Organocatalytic_Route cluster_start_org Starting Materials cluster_asymmetric_org Asymmetric Trifluoromethylation cluster_final_steps_org Final Steps Start_Ketone 1-(5-chloro-2-nitrophenyl) -3-cyclopropylprop-2-yn-1-one Trifluoromethylation Enantioselective Trifluoromethylation Start_Ketone->Trifluoromethylation TMSCF3 Me3SiCF3 TMSCF3->Trifluoromethylation CF3_Carbinol (S)-Trifluoromethyl Carbinol Trifluoromethylation->CF3_Carbinol Organocatalyst Quinine-based Catalyst Organocatalyst->Trifluoromethylation Catalyzes Reduction Nitro Group Reduction CF3_Carbinol->Reduction Amino_Alcohol_Org Chiral Amino Alcohol Intermediate Reduction->Amino_Alcohol_Org Cyclization_Org Cyclization Amino_Alcohol_Org->Cyclization_Org Efavirenz_Org This compound Cyclization_Org->Efavirenz_Org

Caption: Workflow for the organocatalytic synthesis of this compound.

References

Application Notes and Protocols for (R)-Efavirenz as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. The commercial drug product, Sustiva®, contains the (S)-enantiomer, which is the pharmacologically active agent. The (R)-enantiomer of Efavirenz is considered an impurity and is pharmacologically inactive. Therefore, the accurate quantification of (R)-Efavirenz in bulk drug substances and finished pharmaceutical products is a critical quality control parameter to ensure the safety and efficacy of the medication. This compound as an analytical reference standard is primarily used for the development, validation, and routine application of stereoselective analytical methods to determine the enantiomeric purity of (S)-Efavirenz.

Chemical Properties and Stability

PropertyValue
Chemical Name (4R)-6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one
Molecular Formula C₁₄H₉ClF₃NO₂
Molecular Weight 315.68 g/mol
Appearance White to slightly pink powder[1]
Solubility Practically insoluble in water, freely soluble in methanol[1]

Stability: Efavirenz is a stable compound under normal storage conditions. Studies on Efavirenz tablets have shown no chiral inversion after six months at accelerated stability conditions (40°C/75%RH) and after 36 months at 25°C/60%RH[2]. While specific stability data for isolated this compound is not extensively published, the stability of the racemic mixture and the lack of inversion in the final product suggest that this compound as a reference standard is stable when stored in a well-closed container, protected from light[1]. For solutions, it is recommended to prepare them fresh and protect them from light[1]. Some studies suggest using polypropylene vials for HPLC analysis as degradation may occur with glass containers.

Analytical Applications

The primary application of this compound as a reference standard is in the chiral separation and quantification of the enantiomers of Efavirenz. This is crucial for:

  • Quality Control of Bulk Drug Substance: To ensure that the manufacturing process consistently produces (S)-Efavirenz with minimal levels of the (R)-enantiomer.

  • Formulation Development: To assess the impact of formulation and manufacturing processes on the enantiomeric purity of the final product.

  • Stability Studies: To monitor for any potential chiral inversion over the shelf-life of the drug product.

Experimental Protocols

Preparation of Standard Solutions

Objective: To prepare accurate and precise standard solutions of this compound for use in analytical method development and validation.

Materials:

  • This compound reference standard

  • HPLC-grade methanol

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropyl alcohol (IPA)

  • Volumetric flasks (Class A)

  • Analytical balance

Protocol:

  • Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer the weighed standard to a 100 mL volumetric flask.

    • Add a small amount of methanol to dissolve the standard.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Bring the volume to the mark with methanol and mix thoroughly.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to be used in the chromatographic analysis.

    • For example, to prepare a 1 µg/mL working standard, dilute 1 mL of the stock solution to 100 mL with the mobile phase.

Chiral High-Performance Liquid Chromatography (HPLC) Method

Objective: To develop and validate a stereoselective HPLC method for the separation and quantification of this compound from (S)-Efavirenz.

Instrumentation and Conditions:

ParameterRecommended Conditions
HPLC System A system with a UV detector or a photodiode array (PDA) detector
Column Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase[3]
Mobile Phase n-Hexane: Isopropyl alcohol (IPA) (90:10, v/v)[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 30°C[3]
Detection Wavelength 254 nm[3]
Injection Volume 10 µL

System Suitability:

  • Prepare a system suitability solution containing both this compound and (S)-Efavirenz.

  • The resolution between the two enantiomer peaks should be greater than 3.0.

Quantitative Data Summary:

ParameterTypical Values
Linearity Range 0.249 - 375 µg/mL[3]
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.075 µg/mL[3]
Limit of Quantification (LOQ) 0.249 µg/mL[3]
Retention Time of this compound ~7.5 min[4]
Retention Time of (S)-Efavirenz ~9.2 min[4]

Visualizations

Experimental Workflow for Chiral Purity Analysis

G Workflow for Chiral Purity Analysis of Efavirenz cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Reporting Standard This compound Standard Preparation HPLC Chiral HPLC Separation Standard->HPLC Inject Standard Sample Efavirenz Sample Preparation Sample->HPLC Inject Sample Detection UV Detection (254 nm) HPLC->Detection Integration Peak Integration and Quantification Detection->Integration Report Report Enantiomeric Purity Integration->Report

Caption: A flowchart outlining the key steps in the chiral purity analysis of Efavirenz using this compound as a reference standard.

Metabolic Pathway of Efavirenz

G Metabolic Pathway of Efavirenz Efavirenz (S)-Efavirenz Metabolite1 8-hydroxyefavirenz Efavirenz->Metabolite1 CYP2B6 (major) Metabolite2 7-hydroxyefavirenz Efavirenz->Metabolite2 CYP2A6 (minor) Metabolite3 8,14-dihydroxyefavirenz Metabolite1->Metabolite3 CYP2B6 Conjugates Glucuronide and Sulfate Conjugates Metabolite1->Conjugates UGT2B7 Metabolite2->Conjugates UGTs Excretion Excretion Conjugates->Excretion

Caption: A simplified diagram of the major metabolic pathways of (S)-Efavirenz, primarily mediated by cytochrome P450 enzymes. This compound is metabolized by CYP2B6 at a significantly lower rate.[5]

References

Application Notes and Protocols for In Vitro Metabolism of (R)-Efavirenz with Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. It is administered as a racemic mixture, although the therapeutic activity is primarily attributed to the (S)-enantiomer. The (R)-enantiomer, (R)-Efavirenz, is considered inactive.[1] Understanding the metabolism of both enantiomers is crucial for a comprehensive assessment of the drug's disposition, potential drug-drug interactions, and interindividual variability in patient response.

The primary route of efavirenz metabolism is hydroxylation, mediated predominantly by the cytochrome P450 (CYP) enzyme system in the liver.[2][3][4] Specifically, CYP2B6 is the major enzyme responsible for the 8-hydroxylation of both (S)- and this compound.[1][5] While the metabolism of (S)-Efavirenz is well-characterized, the investigation into this compound metabolism provides valuable insights into the stereoselectivity of drug-metabolizing enzymes. In vitro studies using human liver microsomes (HLMs) are a fundamental tool for characterizing the metabolic pathways and enzyme kinetics of drug candidates.

These application notes provide a detailed protocol for studying the in vitro metabolism of this compound using HLMs. The protocol covers the incubation procedure, sample analysis, and data interpretation. Additionally, quantitative data on the metabolism of this compound are summarized, and key experimental workflows and metabolic pathways are visualized.

Metabolic Pathway of this compound

The primary metabolic pathway for this compound in human liver microsomes is 8-hydroxylation to form (R)-8-hydroxyefavirenz, a reaction primarily catalyzed by CYP2B6. The rate of metabolism for this compound is significantly lower than that of its (S)-enantiomer, highlighting the high stereoselectivity of CYP2B6.[1]

G R_Efavirenz This compound Metabolite (R)-8-hydroxyefavirenz R_Efavirenz->Metabolite 8-hydroxylation Enzyme CYP2B6 Enzyme->R_Efavirenz

Metabolic pathway of this compound.

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for conducting an in vitro metabolism study of this compound with human liver microsomes.

Materials and Reagents
  • This compound

  • (R)-8-hydroxyefavirenz (as a reference standard)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • Internal standard (e.g., Nevirapine)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Incubation Procedure

The following protocol is a general guideline and may require optimization for specific experimental goals.

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Sample Preparation cluster_analysis Analysis A Prepare this compound stock solution D Add buffer, microsomes, and this compound to incubation tubes/wells A->D B Thaw human liver microsomes on ice B->D C Prepare NADPH regenerating system F Initiate reaction by adding NADPH regenerating system C->F E Pre-incubate at 37°C for 5 min D->E E->F G Incubate at 37°C with shaking F->G H Stop reaction with cold acetonitrile containing internal standard G->H I Vortex and centrifuge to precipitate protein H->I J Transfer supernatant for analysis I->J K Analyze by LC-MS/MS J->K

Experimental workflow for in vitro metabolism.

Step-by-Step Protocol:

  • Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). Further dilute with the incubation buffer to achieve the desired final concentrations. The final organic solvent concentration in the incubation mixture should be kept low (typically ≤1%) to avoid inhibiting enzyme activity.

  • Thaw Microsomes: Thaw the pooled human liver microsomes on ice immediately before use.

  • Prepare Incubation Mixture: In a 96-well plate or microcentrifuge tubes, combine the following components (final volume of 200 µL is common):

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • Human liver microsomes (final concentration typically 0.25-0.5 mg/mL)[2]

    • This compound solution to achieve the desired final concentrations (e.g., a range from 1 to 100 µM for kinetic studies).[2]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to equilibrate the temperature.

  • Initiate the Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified period (e.g., 10-60 minutes).[2][6] The incubation time should be within the linear range of metabolite formation.

  • Terminate the Reaction: Stop the reaction by adding a volume of cold acetonitrile (e.g., 200 µL) containing an appropriate internal standard.[6]

  • Protein Precipitation: Vortex the samples vigorously and then centrifuge at a high speed (e.g., >3000 rpm) for 10 minutes to precipitate the microsomal proteins.[6]

  • Sample Collection: Carefully transfer the supernatant to a new plate or vials for analysis.

  • Analytical Method: Analyze the formation of (R)-8-hydroxyefavirenz using a validated LC-MS/MS method.[1][2]

Controls:

  • No NADPH: To assess non-enzymatic degradation.

  • No Microsomes: To check for substrate stability in the incubation buffer.

  • Time-zero: To determine the background level of any interfering peaks.

LC-MS/MS Analysis

A sensitive and specific LC-MS/MS method is required for the quantification of (R)-8-hydroxyefavirenz.

  • Chromatographic Separation: A C18 reverse-phase column is typically used for separation.[2]

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed.[2]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for this compound, (R)-8-hydroxyefavirenz, and the internal standard need to be optimized.

Data Presentation

The quantitative data from in vitro metabolism studies are crucial for understanding the kinetic profile of this compound metabolism. The rates of this compound metabolism are approximately 10-fold lower than those of (S)-Efavirenz.[1]

Table 1: Kinetic Parameters for this compound 8-Hydroxylation by CYP2B6 Variants

CYP2B6 VariantKm (µM)Vmax (pmol/min/pmol CYP)Clmax (Vmax/Km)
CYP2B6.1 (Wild-type)25 ± 40.8 ± 0.040.032
CYP2B6.4--0.045
CYP2B6.528 ± 70.9 ± 0.070.032
CYP2B6.618 ± 40.3 ± 0.020.017
CYP2B6.720 ± 90.4 ± 0.040.020
CYP2B6.922 ± 50.4 ± 0.030.018
CYP2B6.16InactiveInactiveInactive
CYP2B6.1726 ± 80.9 ± 0.080.035
CYP2B6.18InactiveInactiveInactive

Data adapted from literature.[1] Note that for some variants, the data exhibited substrate inhibition and were modeled accordingly. Clmax represents the maximal clearance.

Table 2: Enantioselectivity of Efavirenz 8-Hydroxylation by CYP2B6 Variants

CYP2B6 VariantEnantioselectivity (S/R) based on Clmax
CYP2B6.1 (Wild-type)14
CYP2B6.422
CYP2B6.514
CYP2B6.65
CYP2B6.77
CYP2B6.96
CYP2B6.1714

Data adapted from literature.[1] This demonstrates the significantly higher metabolic clearance of the (S)-enantiomer compared to the (R)-enantiomer.

Conclusion

The provided application notes and protocols offer a comprehensive guide for investigating the in vitro metabolism of this compound using human liver microsomes. By following these detailed methodologies, researchers can accurately determine the metabolic profile and kinetic parameters of this enantiomer. The data clearly indicate that this compound is a poor substrate for CYP2B6-mediated 8-hydroxylation compared to its therapeutically active (S)-counterpart. This pronounced stereoselectivity is a critical factor in the overall pharmacokinetics and pharmacodynamics of Efavirenz. These in vitro studies are essential for building a complete understanding of a drug's behavior and for informing further non-clinical and clinical development.

References

Application Note: Structural Elucidation of (R)-Efavirenz using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in the treatment of HIV-1 infection.[1][2] As with any active pharmaceutical ingredient (API), confirming the precise chemical structure is critical for ensuring safety and efficacy. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool for the unambiguous structural elucidation of organic molecules like (R)-Efavirenz. This document provides a detailed protocol for acquiring and interpreting one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR data to verify the molecular structure of this compound.

Data Presentation: ¹H and ¹³C NMR of this compound

The following tables summarize the expected chemical shifts for this compound. Data is compiled from literature values and may vary slightly based on solvent and concentration.[3][4]

Table 1: ¹H NMR Spectral Data of this compound (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityAssignment
11.54sNH
7.67dH-5
7.12ddH-7
7.05dH-8
1.45mH-14
0.95 - 0.85mH-12, H-13

Note: Multiplicity (s: singlet, d: doublet, dd: doublet of doublets, m: multiplet). Assignment is based on standard numbering for the benzoxazinone core.

Table 2: ¹³C NMR Spectral Data of this compound (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
154.3C-2 (Carbonyl)
148.0C-8a
138.0C-4a
131.0C-6
126.0C-5
122.0C-7
117.0C-8
124.0 (q)CF₃
89.0C-10 (Alkyne)
79.6C-4
74.8C-9 (Alkyne)
65.0C-11
8.0C-12, C-13
-0.5C-14

Note: The trifluoromethyl carbon (CF₃) appears as a quartet (q) due to coupling with fluorine.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Material Quantity: For ¹H NMR, weigh 5-25 mg of the this compound sample.[5][6][7] For more extensive studies including ¹³C and 2D NMR, a higher concentration using 50-100 mg is recommended.[5][7]

  • Solvent Selection: Use a high-purity deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃) are common choices. The required volume is typically 0.5 - 0.6 mL.[8]

  • Dissolution: Dissolve the sample in the deuterated solvent in a small, clean vial before transferring it to the NMR tube. Gentle vortexing or warming can aid dissolution.[5]

  • Filtration: To ensure a homogeneous magnetic field, the solution must be free of particulate matter. Filter the sample solution through a pipette packed with a small plug of glass wool directly into a clean, unscratched 5 mm NMR tube.[6]

  • Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the sample for accurate chemical shift calibration (δ = 0.00 ppm).

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following experiments are essential for full structural elucidation. Experiments should be performed on a spectrometer operating at 400 MHz or higher.

  • ¹H NMR:

    • Purpose: To identify the number and type of protons and their neighboring environments.

    • Key Parameters:

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: ~16 ppm.

      • Number of Scans: 8-16.

      • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR:

    • Purpose: To identify the number of unique carbon atoms in the molecule.

    • Key Parameters:

      • Pulse Program: Proton-decoupled with NOE (zgpg30).

      • Spectral Width: ~240 ppm.

      • Number of Scans: 1024 or more, depending on concentration.

      • Relaxation Delay (d1): 2 seconds.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).[9] This helps establish proton-proton connectivity within spin systems.

    • Key Parameters:

      • Pulse Program: Gradient-selected COSY (cosygpqf).

      • Data points: 2048 (F2) x 256 (F1).

      • Number of Scans: 2-4 per increment.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct, one-bond correlations between protons and the carbon atoms they are attached to.[10][11] This is highly effective for assigning protonated carbons.

    • Key Parameters:

      • Pulse Program: Gradient-selected, edited HSQC with adiabatic pulses (hsqcedetgpsisp2.2).

      • ¹J(C,H) coupling constant: Optimized for ~145 Hz.

      • Number of Scans: 2-8 per increment.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons.[10][11] This is critical for connecting molecular fragments across quaternary carbons and heteroatoms.

    • Key Parameters:

      • Pulse Program: Gradient-selected HMBC (hmbcgplpndqf).

      • Long-range J(C,H) coupling: Optimized for 8-10 Hz.

      • Number of Scans: 4-16 per increment.

Visualizations: Workflows and Correlations

Workflow for Structural Elucidation

The logical process for elucidating the structure of this compound using NMR is depicted below. The workflow begins with sample preparation and proceeds through a series of 1D and 2D NMR experiments, culminating in the final structural assignment.

G cluster_prep Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Analysis & Confirmation SamplePrep Sample Preparation (50-100 mg in 0.6 mL DMSO-d6) H1_NMR 1H NMR (Proton Environments) SamplePrep->H1_NMR C13_NMR 13C NMR (Carbon Skeleton) SamplePrep->C13_NMR COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (Direct C-H Bonds) H1_NMR->HSQC HMBC HMBC (Long-Range C-H Bonds) H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Analysis Data Interpretation & Signal Assignment COSY->Analysis HSQC->Analysis HMBC->Analysis Structure Structure Confirmation of This compound Analysis->Structure

Caption: NMR workflow for this compound structural elucidation.

Key HMBC Correlations for this compound

The HMBC experiment is pivotal for assembling the molecular puzzle. It reveals correlations across atoms that are not directly bonded, allowing for the unambiguous assignment of the benzoxazinone core, the cyclopropyl ring, and the trifluoromethyl group.

G NH NH Proton (δ ~11.5) C2 C-2 (Carbonyl) NH->C2 2-3J C4a C-4a (Quaternary) NH->C4a 2-3J C8a C8a NH->C8a 2-3J Aromatic Aromatic Protons (H-5, H-7, H-8) C4 C-4 (Quaternary) Aromatic->C4 3J (H-5 to C-4) Aromatic->C4a 2-3J C6 C-6 (Quaternary) Aromatic->C6 2-3J Aromatic->C8a 2-3J C5 C5 Aromatic->C5 2-3J C7 C7 Aromatic->C7 2-3J C8 C8 Aromatic->C8 2-3J Cyclopropyl Cyclopropyl Protons (H-12, H-13, H-14) Cyclopropyl->C4 4J (H-14 to C-4) C9_C10 C-9/C-10 (Alkyne) Cyclopropyl->C9_C10 2-3J C11 C11 Cyclopropyl->C11 2-3J CF3 CF3 Carbon

Caption: Key HMBC correlations in this compound.

Data Interpretation

  • ¹H NMR Spectrum: The aromatic region confirms the substitution pattern on the benzene ring. The single NH proton is typically observed far downfield. The complex multiplets in the aliphatic region correspond to the cyclopropyl ring protons.

  • ¹³C NMR Spectrum: This spectrum shows all 14 carbon signals, including the distinct carbonyl carbon (C-2), the trifluoromethyl carbon (CF₃), and the sp-hybridized alkyne carbons (C-9, C-10).

  • COSY Spectrum: Establishes the connectivity within the aromatic spin system (e.g., H-7 is coupled to H-8) and within the cyclopropyl ring.

  • HSQC Spectrum: Unambiguously assigns the signals for protonated carbons by correlating the ¹H and ¹³C spectra. For example, it will show a cross-peak between the proton signal at δ 7.67 and the carbon signal for C-5.

  • HMBC Spectrum: This is the most crucial experiment for the final structure proof. Key correlations include:

    • The NH proton shows correlations to the carbonyl carbon (C-2) and the aromatic quaternary carbons (C-4a, C-8a), confirming the benzoxazinone ring system.

    • The aromatic proton H-5 shows a correlation to the key quaternary carbon C-4.

    • The cyclopropyl proton H-14 shows correlations to the alkyne carbons (C-9, C-10) and, importantly, across the alkyne to the quaternary carbon C-4. This correlation definitively links the cyclopropylethynyl group to the C-4 position.

By systematically analyzing the data from these complementary NMR experiments, the complete chemical structure of this compound can be unequivocally confirmed, ensuring the identity and integrity of the API.

References

Protocol for Assessing Blood-Brain Barrier Penetration of (R)-Efavirenz

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. It is administered as a racemic mixture, containing both (S)- and (R)-enantiomers. The (S)-enantiomer is responsible for the therapeutic activity, while the (R)-enantiomer is considered to be a distomer. Emerging evidence suggests that Efavirenz and its metabolites can exhibit neurotoxicity, potentially contributing to adverse central nervous system (CNS) effects observed in patients.[1][2][3] The blood-brain barrier (BBB) is a critical interface that regulates the passage of substances from the systemic circulation into the brain, and understanding the penetration of individual Efavirenz enantiomers is crucial for elucidating their specific roles in both efficacy and neurotoxicity. This protocol provides a detailed methodology for assessing the BBB penetration of (R)-Efavirenz using a combination of in vitro and in vivo models.

Data Presentation

Quantitative data from the described experiments should be summarized in the following tables for clear comparison and interpretation.

Table 1: In Vitro BBB Permeability of Efavirenz Enantiomers

CompoundApparent Permeability (Papp) (cm/s)Efflux Ratio
This compound
(S)-Efavirenz
[Marker Compound - e.g., Propranolol]
[Marker Compound - e.g., Atenolol]

Table 2: In Vivo Brain and Plasma Concentrations of this compound

Time Point (min)Plasma Concentration (ng/mL)Brain Extracellular Fluid Concentration (ng/mL)Brain-to-Plasma Ratio
15
30
60
120
240

Experimental Protocols

In Vitro Blood-Brain Barrier Permeability Assay

This protocol utilizes the hCMEC/D3 human cerebral microvascular endothelial cell line, a well-established in vitro model of the human BBB.[4][5]

Objective: To determine the apparent permeability (Papp) and efflux ratio of this compound across an in vitro BBB model.

Materials:

  • hCMEC/D3 cells (passages 25-35)

  • Endothelial Cell Growth Medium (EGM™-2)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Type I Rat Tail Collagen

  • Transwell® inserts (e.g., 24-well, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES

  • This compound and (S)-Efavirenz standards

  • Lucifer Yellow

  • P-glycoprotein (P-gp) inhibitor (e.g., Verapamil or Zosuquidar)

Procedure:

  • Cell Culture and Seeding:

    • Culture hCMEC/D3 cells in EGM™-2 medium supplemented with 5% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Coat Transwell® inserts with Type I rat tail collagen (50 µg/mL in sterile water) and allow to dry overnight in a sterile hood.

    • Seed hCMEC/D3 cells onto the apical side of the prepared Transwell® inserts at a density of 2.5 x 10⁵ cells/cm².

    • Culture the cells for 5-7 days to allow for the formation of a confluent monolayer with tight junctions.

  • Barrier Integrity Assessment:

    • Measure the Trans-Endothelial Electrical Resistance (TEER) daily using an EVOM2™ voltohmmeter. The monolayer is considered ready for the permeability assay when TEER values plateau and are ≥ 30 Ω·cm².

    • Perform a Lucifer Yellow permeability assay to confirm monolayer integrity. Add Lucifer Yellow (50 µM) to the apical chamber and incubate for 1 hour. Measure the fluorescence in the basolateral chamber. A low permeability of Lucifer Yellow indicates a tight monolayer.

  • Permeability Assay:

    • Wash the cell monolayer twice with pre-warmed HBSS.

    • Apical to Basolateral (A-B) Permeability:

      • Add HBSS containing a known concentration of this compound (e.g., 10 µM) to the apical chamber.

      • Add fresh HBSS to the basolateral chamber.

      • At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

    • Basolateral to Apical (B-A) Permeability (Efflux Assay):

      • Add HBSS containing the same concentration of this compound to the basolateral chamber.

      • Add fresh HBSS to the apical chamber.

      • Collect samples from the apical chamber at the same time points.

    • P-gp Inhibition: To investigate the role of P-glycoprotein, repeat the permeability assay in the presence of a P-gp inhibitor (e.g., 100 µM Verapamil) in both the apical and basolateral chambers.[6][7] Pre-incubate the cells with the inhibitor for 30 minutes before adding this compound.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated chiral HPLC-UV or LC-MS/MS method (see Section 2.3).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests active efflux.

In Vivo Brain Microdialysis

This protocol describes the use of in vivo microdialysis in rodents to measure the unbound concentration of this compound in the brain extracellular fluid (ECF).[3][8][9]

Objective: To determine the pharmacokinetic profile of this compound in the brain ECF and plasma of freely moving rats.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 4 mm membrane, 20 kDa MWCO)

  • Surgical tools

  • Dental cement

  • Syringe pump

  • Fraction collector

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthetics (e.g., isoflurane)

Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a guide cannula stereotaxically into the brain region of interest (e.g., striatum or hippocampus).

    • Secure the guide cannula to the skull with dental cement.

    • Allow the animal to recover for at least 24-48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

    • Allow for a stabilization period of at least 1-2 hours.

    • Administer this compound to the rat via an appropriate route (e.g., intravenous or intraperitoneal injection).

    • Collect dialysate samples at regular intervals (e.g., every 15-30 minutes) into vials using a fraction collector.

    • Collect blood samples from the tail vein or a catheter at corresponding time points.

  • Sample Processing and Analysis:

    • Immediately analyze or store the dialysate and plasma samples at -80°C.

    • Quantify the concentration of this compound in the dialysate and plasma samples using a validated chiral HPLC-UV or LC-MS/MS method (see Section 2.3).

  • Data Analysis:

    • Plot the concentration-time profiles for this compound in plasma and brain ECF.

    • Calculate the brain-to-plasma concentration ratio at each time point.

    • Determine pharmacokinetic parameters such as Cmax, Tmax, and AUC for both compartments.

Analytical Method: Chiral HPLC for this compound Quantification

This protocol is adapted from established methods for the chiral separation of Efavirenz enantiomers.[4][10][11]

Objective: To separate and quantify this compound from biological matrices (cell culture medium, plasma, brain dialysate, and brain tissue homogenate).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS/MS).

  • Chiral column (e.g., Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm).

Chromatographic Conditions (starting point for optimization):

  • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 247 nm or MS/MS with appropriate transitions.

Sample Preparation:

  • Cell Culture Medium and Dialysate: Direct injection may be possible after centrifugation to remove particulates. If concentration is low, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.

  • Plasma:

    • To 100 µL of plasma, add an internal standard.

    • Perform protein precipitation by adding 400 µL of cold acetonitrile.

    • Vortex and centrifuge at 14,000 rpm for 10 minutes.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.[10]

  • Brain Tissue Homogenate:

    • Homogenize the brain tissue in a suitable buffer (e.g., phosphate buffer).

    • Follow the same protein precipitation and extraction procedure as for plasma.

Validation:

  • The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to regulatory guidelines.

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_invitro In Vitro BBB Permeability Assay cluster_invivo In Vivo Brain Microdialysis invitro_start hCMEC/D3 Cell Culture seed_transwell Seed on Transwell Inserts invitro_start->seed_transwell monolayer_formation Monolayer Formation (5-7 days) seed_transwell->monolayer_formation barrier_integrity Assess Barrier Integrity (TEER, Lucifer Yellow) monolayer_formation->barrier_integrity permeability_assay Permeability Assay (A-B and B-A) barrier_integrity->permeability_assay pgp_inhibition P-gp Inhibition Assay permeability_assay->pgp_inhibition invitro_analysis Sample Analysis (Chiral HPLC) permeability_assay->invitro_analysis pgp_inhibition->invitro_analysis invitro_data Calculate Papp and Efflux Ratio invitro_analysis->invitro_data invivo_start Surgical Implantation of Probe recovery Animal Recovery (24-48h) invivo_start->recovery microdialysis_exp Microdialysis Experiment (this compound Administration) recovery->microdialysis_exp sample_collection Collect Dialysate and Plasma microdialysis_exp->sample_collection invivo_analysis Sample Analysis (Chiral HPLC) sample_collection->invivo_analysis invivo_data Determine Brain and Plasma PK invivo_analysis->invivo_data

Caption: Workflow for assessing this compound BBB penetration.

P-glycoprotein Efflux Mechanism

G cluster_BBB Blood-Brain Barrier Endothelial Cell blood Blood (Apical) r_efv_blood This compound brain Brain (Basolateral) pgp P-glycoprotein (P-gp) pgp->blood Active Efflux r_efv_cell This compound r_efv_blood->pgp Passive Diffusion r_efv_cell->brain Passive Diffusion

Caption: P-glycoprotein mediated efflux of this compound at the BBB.

References

Isolating (R)-Efavirenz: A Guide to Chiral Resolution Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the isolation of (R)-Efavirenz from a racemic mixture. (S)-Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in antiretroviral therapy. The separation of its enantiomers is crucial for research into their distinct pharmacological and toxicological profiles. This guide covers three primary techniques for chiral resolution: chromatographic separation, diastereomeric crystallization, and enzymatic resolution.

Chromatographic Separation

Chiral chromatography is a powerful and widely used method for the analytical and preparative separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

Quantitative Data Summary
ParameterValueReference
Chromatographic Mode Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) / Ultra-Performance Liquid Chromatography (NP-UPLC)[1]
Chiral Stationary Phase Chiralcel OD-H (Cellulose tris(3,5-dimethylphenyl)carbamate)[1]
Mobile Phase n-Hexane: Isopropyl Alcohol (IPA) (90:10 v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C[1]
Detection Wavelength 254 nm[1]
Resolution (Rs) > 3.0[1]
This compound Retention Time Approx. 7.5 min
(S)-Efavirenz Retention Time Approx. 9.2 min
Linearity Range (this compound) 0.249 - 375 µg/mL[1]
Limit of Detection (LOD) 0.075 µg/mL[1]
Limit of Quantification (LOQ) 0.249 µg/mL[1]
Recovery of this compound 97 - 104%[1]
Experimental Protocol: NP-UPLC Separation

This protocol outlines the separation of (R)- and (S)-Efavirenz using Normal-Phase Ultra-Performance Liquid Chromatography.[1]

1. Materials and Reagents:

  • Racemic Efavirenz standard
  • This compound and (S)-Efavirenz reference standards
  • n-Hexane (HPLC grade)
  • Isopropyl alcohol (IPA, HPLC grade)
  • Diluent: n-Hexane:IPA (90:10 v/v)

2. Instrumentation:

  • Waters ACQUITY UPLC system or equivalent
  • Photodiode Array (PDA) detector
  • Chiralcel OD-H column (250 mm x 4.6 mm, 5 µm particle size)

3. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of n-Hexane and Isopropyl Alcohol in a 90:10 volume/volume ratio. Degas the mobile phase before use.
  • Standard Solution (Racemic): Accurately weigh and dissolve an appropriate amount of racemic Efavirenz in the diluent to achieve a final concentration of approximately 100 µg/mL.
  • Sample Solution: Prepare the sample containing the racemic mixture of Efavirenz in the diluent at a similar concentration to the standard solution.

4. Chromatographic Conditions:

  • Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)
  • Mobile Phase: n-Hexane:IPA (90:10 v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 10 µL
  • Detection: 254 nm
  • Run Time: Approximately 15 minutes

5. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
  • Inject the standard solution to determine the retention times of the (R)- and (S)-enantiomers.
  • Inject the sample solution to separate and quantify the this compound.
  • The enantiomers are eluted in the order of this compound followed by (S)-Efavirenz.

Visualization: Chromatographic Separation Workflow

G Workflow for Chromatographic Separation of Efavirenz Enantiomers cluster_prep Preparation cluster_hplc UPLC Analysis cluster_results Results racemic_efavirenz Racemic Efavirenz Sample dissolve Dissolve in n-Hexane:IPA (90:10) racemic_efavirenz->dissolve sample_solution Sample Solution dissolve->sample_solution inject Inject Sample onto Chiralcel OD-H Column sample_solution->inject separate Isocratic Elution (n-Hexane:IPA 90:10) inject->separate detect UV Detection at 254 nm separate->detect chromatogram Chromatogram with Separated Peaks detect->chromatogram quantify_R Quantify this compound chromatogram->quantify_R isolated_R Isolated this compound (Preparative Scale) quantify_R->isolated_R

Chromatographic separation workflow.

Diastereomeric Crystallization

Diastereomeric crystallization is a classical resolution technique that involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Proposed Quantitative Data Summary
ParameterValueReference
Resolving Agent (S)-(-)-Camphanoyl chloride[2]
Reaction Formation of diastereomeric acyl derivatives[2]
Separation Fractional Crystallization[2]
Solvent for Crystallization Dichloromethane or similar organic solvent[2]
Expected Yield Up to 50% for the desired diastereomerGeneral Principle
Expected Enantiomeric Excess >95% after recrystallizationGeneral Principle
Experimental Protocol: Diastereomeric Resolution (Representative)

This protocol is a representative procedure based on the use of (S)-(-)-camphanoyl chloride as a resolving agent, as mentioned in the literature for Efavirenz precursors.[2] Optimization of solvent, temperature, and stoichiometry will be necessary for optimal results.

1. Materials and Reagents:

  • Racemic Efavirenz
  • (S)-(-)-Camphanoyl chloride
  • Dimethylaminopyridine (DMAP)
  • Dichloromethane (DCM, anhydrous)
  • Hydrochloric acid (HCl)
  • Ethanol or Butanol
  • Sodium bicarbonate (NaHCO₃) solution
  • Brine solution
  • Anhydrous sodium sulfate (Na₂SO₄)

2. Formation of Diastereomeric Mixture:

  • In a round-bottom flask, dissolve racemic Efavirenz (1 equivalent) in anhydrous dichloromethane.
  • Add dimethylaminopyridine (DMAP, catalytic amount).
  • To this solution, add (S)-(-)-camphanoyl chloride (1 equivalent) dropwise at 0 °C.
  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC or HPLC.

3. Separation of Diastereomers:

  • Upon completion of the reaction, wash the organic layer with a saturated sodium bicarbonate solution, water, and brine.
  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude diastereomeric mixture.
  • Perform fractional crystallization of the diastereomeric mixture from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane). This step relies on the differential solubility of the two diastereomers. One diastereomer should preferentially crystallize.
  • Isolate the crystals by filtration and wash with a small amount of cold solvent.
  • Recrystallize the isolated diastereomer to improve diastereomeric purity.

4. Liberation of this compound:

  • Suspend the purified diastereomer in a mixture of ethanol or butanol and concentrated hydrochloric acid.
  • Heat the mixture to reflux for 4-6 hours to hydrolyze the ester linkage.
  • After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
  • Extract the liberated this compound with an organic solvent (e.g., ethyl acetate).
  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the resulting this compound by recrystallization or column chromatography.

Visualization: Diastereomeric Crystallization Workflow

G Workflow for Diastereomeric Crystallization of Efavirenz cluster_reaction Diastereomer Formation cluster_separation Separation cluster_liberation Liberation of Enantiomer racemic_efavirenz Racemic Efavirenz reaction Reaction with DMAP in Dichloromethane racemic_efavirenz->reaction resolving_agent (S)-(-)-Camphanoyl Chloride resolving_agent->reaction diastereomers Mixture of Diastereomers reaction->diastereomers crystallization Fractional Crystallization diastereomers->crystallization filtration Filtration crystallization->filtration diastereomer_R Crystallized Diastereomer (e.g., this compound derivative) filtration->diastereomer_R diastereomer_S_sol Diastereomer in Solution (e.g., (S)-Efavirenz derivative) filtration->diastereomer_S_sol hydrolysis Acid Hydrolysis (HCl) diastereomer_R->hydrolysis extraction Extraction & Purification hydrolysis->extraction pure_R_efavirenz Pure this compound extraction->pure_R_efavirenz

Diastereomeric crystallization workflow.

Enzymatic Resolution

Enzymatic resolution is a green and highly selective method for separating enantiomers. It utilizes enzymes, typically lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

Proposed Quantitative Data Summary
ParameterValueReference
Enzyme Lipase (e.g., from Candida antarctica, Pseudomonas cepacia)General Principle
Reaction Enantioselective acylation or hydrolysisGeneral Principle
Acyl Donor (for acylation) Vinyl acetate, isopropenyl acetateGeneral Principle
Solvent Organic solvent (e.g., toluene, hexane, THF)General Principle
Temperature 30 - 50 °CGeneral Principle
Theoretical Maximum Yield 50% for the unreacted enantiomerGeneral Principle
Expected Enantiomeric Excess >99% (with optimization)General Principle
Experimental Protocol: Enzymatic Kinetic Resolution (Representative)

This is a general protocol for the lipase-catalyzed kinetic resolution of a racemic secondary alcohol like the precursor to Efavirenz, or potentially Efavirenz itself if the N-H group can be acylated. The choice of enzyme, acyl donor, and solvent is critical and requires screening for optimal results.

1. Materials and Reagents:

  • Racemic Efavirenz
  • A selection of lipases (e.g., Novozym 435, Amano Lipase PS, Porcine Pancreatic Lipase)
  • Acyl donor (e.g., vinyl acetate)
  • Anhydrous organic solvent (e.g., toluene)
  • Molecular sieves (optional, for anhydrous conditions)

2. Enzyme Screening:

  • Set up a series of small-scale reactions in vials.
  • To each vial, add racemic Efavirenz (e.g., 10 mg), a lipase (e.g., 10 mg), and an anhydrous organic solvent (e.g., 1 mL).
  • Add the acyl donor (e.g., 2-3 equivalents).
  • Seal the vials and place them on a shaker at a controlled temperature (e.g., 40 °C).
  • Monitor the reactions over time (e.g., 24, 48, 72 hours) by taking aliquots and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining substrate and the acylated product.

3. Preparative Scale Resolution (based on optimal conditions from screening):

  • In a larger flask, dissolve racemic Efavirenz in the chosen anhydrous organic solvent.
  • Add the most effective lipase identified during screening.
  • Add the optimal amount of the acyl donor.
  • Stir the mixture at the optimal temperature.
  • Monitor the reaction by chiral HPLC until approximately 50% conversion is reached to maximize the enantiomeric excess of both the unreacted enantiomer and the product.
  • Once the desired conversion is achieved, filter off the immobilized enzyme.
  • Wash the enzyme with fresh solvent.
  • Concentrate the filtrate under reduced pressure.

4. Separation and Purification:

  • Separate the unreacted this compound from the acylated (S)-Efavirenz using standard column chromatography on silica gel. The acylated product will have a different polarity.
  • Collect the fractions containing the purified this compound.
  • Analyze the purity and enantiomeric excess of the isolated this compound by chiral HPLC.

Visualization: Enzymatic Resolution Workflow

G Workflow for Enzymatic Kinetic Resolution of Efavirenz cluster_screening Enzyme Screening cluster_resolution Preparative Resolution cluster_purification Purification racemic_efavirenz Racemic Efavirenz screening_reaction Small-Scale Reactions in Organic Solvent racemic_efavirenz->screening_reaction lipases Various Lipases lipases->screening_reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->screening_reaction hplc_analysis Chiral HPLC Analysis (Conversion & ee) screening_reaction->hplc_analysis optimal_conditions Identify Optimal Enzyme & Conditions hplc_analysis->optimal_conditions scale_up Scale-up Reaction with Optimal Conditions optimal_conditions->scale_up monitor Monitor until ~50% Conversion scale_up->monitor filtration Filter to Remove Enzyme monitor->filtration mixture Mixture of this compound & Acylated (S)-Efavirenz filtration->mixture chromatography Column Chromatography mixture->chromatography isolated_R Isolated this compound chromatography->isolated_R acylated_S Acylated (S)-Efavirenz chromatography->acylated_S

Enzymatic kinetic resolution workflow.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving (R)-Efavirenz

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that plays a crucial role in highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1][2] Its primary mechanism of action is the allosteric inhibition of the HIV-1 reverse transcriptase (RT), a key enzyme in the viral replication cycle.[1][3][4][5] Beyond its established antiviral activity, this compound has been shown to modulate other cellular pathways, including the induction of the DNA damage response and the activation of the unfolded protein response (UPR) via the IRE1α-XBP1 pathway.[6][7][8][9][10]

These diverse biological activities make this compound a valuable tool for high-throughput screening (HTS) campaigns aimed at identifying novel antiretroviral agents, as well as for investigating its off-target effects. This document provides detailed application notes and protocols for HTS assays involving this compound, targeting both its primary anti-HIV-1 activity and a key off-target pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, providing a reference for its potency and inhibitory constants in various assay systems.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

ParameterValueCell Type/Assay ConditionReference
EC50 0.17 - 1.9 µMVaries by HIV-1 strain and cell line[3]
IC50 0.51 ng/mLWild-type HIV in a protein-free medium[11]
CSF/IC50 Ratio 26 (median)In vivo measurement in patients[11]

Table 2: Inhibition of Cytochrome P450 Enzymes by this compound

CYP IsoformInhibition Constant (Ki)Inhibition TypeReference
CYP2B6 1.68 µMCompetitive[12]
CYP2C8 4.78 µMCompetitive[12]
CYP2C9 19.46 µMCompetitive[12]
CYP2C19 21.31 µMCompetitive[12]
CYP3A 40.33 µMCompetitive[12]

Signaling Pathways and Experimental Workflows

HIV-1 Reverse Transcription and Inhibition by this compound

This compound binds to a hydrophobic pocket in the p66 subunit of HIV-1 reverse transcriptase, which is distinct from the active site. This non-competitive binding induces a conformational change in the enzyme, thereby inhibiting the conversion of viral RNA into DNA.

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral_RNA Viral RNA Genome RT Reverse Transcriptase (RT) Viral_RNA->RT Template Viral_DNA Viral DNA Integration Integration into Host Genome Viral_DNA->Integration RT->Viral_DNA Reverse Transcription Efavirenz This compound Efavirenz->RT Allosteric Inhibition IRE1a_XBP1_Pathway Efavirenz This compound ER_Stress Endoplasmic Reticulum (ER) Stress Efavirenz->ER_Stress IRE1a IRE1α ER_Stress->IRE1a Activation XBP1u_mRNA XBP1u mRNA IRE1a->XBP1u_mRNA Splicing XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein Translation Nucleus Nucleus XBP1s_protein->Nucleus UPR_Genes UPR Target Genes Nucleus->UPR_Genes Upregulation HTS_Workflow_HIV cluster_prep Assay Preparation cluster_infection Infection cluster_readout Readout Plate_Cells 1. Plate Target Cells Add_Compounds 2. Add Test Compounds and this compound Plate_Cells->Add_Compounds Add_Virus 3. Add Reporter Virus Add_Compounds->Add_Virus Incubate_48h 4. Incubate for 48h Add_Virus->Incubate_48h Add_Reagent 5. Add Luciferase Reagent Incubate_48h->Add_Reagent Measure_Luminescence 6. Measure Luminescence Add_Reagent->Measure_Luminescence HTS_Workflow_XBP1 cluster_prep Assay Preparation cluster_incubation Incubation cluster_readout Readout Plate_Cells 1. Plate Reporter Cells Add_Compounds 2. Add Test Compounds and this compound Plate_Cells->Add_Compounds Incubate_24h 3. Incubate for 24h Add_Compounds->Incubate_24h Add_Reagent 4. Add Luciferase Reagent Incubate_24h->Add_Reagent Measure_Luminescence 5. Measure Luminescence Add_Reagent->Measure_Luminescence

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chiral Separation of (R)- and (S)-Efavirenz

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral separation of Efavirenz enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing their chromatographic methods. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the separation of (R)- and (S)-Efavirenz.

Frequently Asked Questions (FAQs)

Q1: Which type of chromatography is most effective for separating Efavirenz enantiomers?

A1: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and effective techniques for the chiral separation of Efavirenz.[1] The choice between HPLC and UPLC often depends on the desired speed and resolution, with UPLC offering faster analysis times and higher efficiency.[1]

Q2: What are the most successful chiral stationary phases (CSPs) for this separation?

A2: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are highly effective for resolving Efavirenz enantiomers.[2][3] Columns such as Chiralcel® OD-H (cellulose-based) and Lux® Amylose-2 have demonstrated excellent performance in both normal-phase and reversed-phase modes.[4][5] Efavirenz tends to be retained more on cellulose-based stationary phases, which may be due to increased hydrogen bonding interactions.[3]

Q3: Can I use either normal-phase or reversed-phase chromatography?

A3: Yes, both normal-phase (NP) and reversed-phase (RP) methods have been successfully developed for Efavirenz chiral separation.[2][5]

  • Normal-Phase: Typically employs mobile phases like n-hexane and an alcohol modifier (e.g., isopropanol or ethanol).[1][4] NP-HPLC is a very common approach for this separation.

  • Reversed-Phase: Often uses a mixture of an aqueous buffer (e.g., with formic acid or ammonium acetate) and an organic solvent like acetonitrile.[5] RP methods can be advantageous for LC-MS applications.

Q4: What is the typical elution order of the (R)- and (S)-Efavirenz enantiomers?

A4: In the reported normal-phase methods using a Chiralcel® OD-H column, the (R)-Efavirenz enantiomer typically elutes before the therapeutically active (S)-Efavirenz enantiomer.[4] However, elution order can be influenced by the specific CSP and mobile phase used, so it should always be confirmed with enantiomerically pure standards.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chiral separation of Efavirenz.

Problem 1: Poor Resolution (Rs < 1.5) Between Enantiomer Peaks

  • Q: My (R)- and (S)-Efavirenz peaks are not well separated. What should I do?

    • A: Optimize the Mobile Phase Composition.

      • Normal-Phase: The ratio of the alcohol modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., n-hexane) is critical. A lower percentage of the alcohol modifier generally increases retention and can improve resolution, but may also broaden peaks. Systematically vary the modifier percentage (e.g., from 5% to 15%) to find the optimal balance.

      • Reversed-Phase: Adjust the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer. Also, consider changing the pH of the aqueous phase, as this can influence analyte-CSP interactions.

    • A: Adjust the Column Temperature. Temperature affects the thermodynamics and kinetics of the separation. Lowering the column temperature often improves resolution for many chiral separations, although this can increase analysis time and backpressure.[6] It's recommended to test temperatures between 25°C and 40°C.

    • A: Reduce the Flow Rate. A lower flow rate increases the interaction time between the analytes and the CSP, which can enhance resolution. Try reducing the flow rate by 20-50% from the initial condition.

    • A: Evaluate a Different Chiral Stationary Phase. If optimization of the mobile phase and other parameters fails, the chosen CSP may not be suitable. Attempts to separate Efavirenz enantiomers on amylose carbamate derivatized columns (Chiralcel AD) and cellulose ester derivatized columns (Chiralcel OJ, OB) have been reported to be futile in some cases.[4] A cellulose tris(3,5-dimethylphenyl)carbamate CSP (e.g., Chiralcel OD-H) is often a successful starting point.[4]

Problem 2: Peak Tailing or Asymmetric Peaks

  • Q: One or both of my enantiomer peaks are tailing. How can I improve the peak shape?

    • A: Add a Mobile Phase Modifier. Peak tailing in normal-phase chromatography can be caused by strong interactions with residual silanol groups on the silica support of the CSP.[4]

      • For acidic or neutral compounds, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.05% to 0.1% v/v) to the mobile phase can deactivate these active sites, leading to more symmetrical peaks and improved resolution.[4][7]

      • For basic compounds, a basic modifier like diethylamine (DEA) might be necessary, though this is less common for Efavirenz.

    • A: Check for Sample Overload. Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of the sample.

    • A: Ensure Sample Solvent Compatibility. The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible. A strong mismatch can cause peak shape issues.

Problem 3: Poor Reproducibility (Shifting Retention Times or Resolution)

  • Q: My retention times and resolution are not consistent between runs. What is the cause?

    • A: Inadequate Column Equilibration. Chiral separations can require longer equilibration times than achiral methods. Ensure the column is equilibrated with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved, before starting a sequence.

    • A: Mobile Phase Instability. If using a mobile phase with volatile components (like n-hexane), ensure the solvent reservoir is properly covered to prevent selective evaporation, which would alter the mobile phase composition over time. Prepare fresh mobile phase daily.

    • A: Temperature Fluctuations. Use a column oven to maintain a constant and consistent column temperature. Fluctuations in ambient temperature can affect retention times and selectivity.[6]

    • A: Column Degradation or Contamination. After prolonged use, especially with aggressive mobile phases or additives, the performance of a chiral column can decline.[8] If other factors have been ruled out, consider regenerating the column according to the manufacturer's instructions or replacing it.

Experimental Protocols

Below are detailed starting protocols for both normal-phase and reversed-phase HPLC methods for the chiral separation of Efavirenz. Optimization may be required based on your specific instrumentation and column.

Protocol 1: Normal-Phase HPLC Method

This method is based on a widely successful approach using a cellulose-based CSP.

  • Chromatographic Conditions:

    • Column: Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: n-Hexane / Isopropyl Alcohol (IPA) (90:10, v/v)[1]

    • Flow Rate: 1.0 mL/min[1]

    • Column Temperature: 30°C[1]

    • Detection: UV at 254 nm[1]

    • Injection Volume: 10 µL

  • Methodology:

    • Mobile Phase Preparation: Carefully mix 900 mL of HPLC-grade n-Hexane with 100 mL of HPLC-grade Isopropyl Alcohol. Degas the solution for at least 15 minutes using sonication or vacuum degassing.

    • Sample Preparation: Prepare a stock solution of racemic Efavirenz at 1 mg/mL in the mobile phase. Dilute this stock solution with the mobile phase to a working concentration (e.g., 50 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.

    • System Equilibration: Install the chiral column and purge the system with the mobile phase. Equilibrate the column at the set flow rate and temperature for at least 30 minutes or until a stable baseline is observed.

    • Analysis: Inject the prepared sample and record the chromatogram. The (R)-enantiomer is expected to elute first, followed by the (S)-enantiomer.

Protocol 2: Reversed-Phase HPLC Method

This method is suitable for analyses that may be coupled with mass spectrometry.

  • Chromatographic Conditions:

    • Column: Lux® Amylose-2, 250 mm x 4.6 mm, 5 µm[5]

    • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile (55:45, v/v)[5]

    • Flow Rate: 1.0 mL/min[5]

    • Column Temperature: 25°C[5]

    • Detection: UV at 252 nm[5]

    • Injection Volume: 10 µL

  • Methodology:

    • Mobile Phase Preparation:

      • Aqueous Component (A): Add 1.0 mL of formic acid to 999 mL of HPLC-grade water.

      • Organic Component (B): HPLC-grade Acetonitrile.

      • Mix 550 mL of Component A with 450 mL of Component B. Degas the final mixture before use.

    • Sample Preparation: Prepare a stock solution of racemic Efavirenz at 1 mg/mL in a 50:50 mixture of water and acetonitrile. Dilute as needed with the mobile phase. Filter the final solution through a 0.45 µm syringe filter.

    • System Equilibration: Equilibrate the column with the mobile phase at the specified flow rate and temperature until a stable baseline is achieved.

    • Analysis: Inject the sample and acquire the data.

Data Presentation

Table 1: Comparison of Normal-Phase HPLC Methods for Efavirenz Chiral Separation

ParameterMethod 1Method 2
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / IPA (90:10 v/v)[1]n-Hexane / 2-Propanol / TFA (90:10:0.05 v/v/v)[4]
Flow Rate 1.0 mL/min[1]0.8 mL/min[4]
Temperature 30°C[1]Ambient[4]
Detection 254 nm[1]245 nm[4]
Resolution (Rs) > 3.0[1]Not explicitly stated, but baseline separation achieved
Retention Time (R)-EFZ ~7.5 min (estimated from similar methods)7.5 min[4]
Retention Time (S)-EFZ ~9.2 min (estimated from similar methods)9.2 min[4]

Table 2: Comparison of Reversed-Phase HPLC Methods for Efavirenz Chiral Separation

ParameterMethod 3
Column Lux® Amylose-2 (250 x 4.6 mm, 5 µm)[5]
Mobile Phase 0.1% Formic Acid in Water / Acetonitrile (55:45 v/v)[5]
Flow Rate 1.0 mL/min[5]
Temperature 25°C[5]
Detection 252 nm[5]
Resolution (Rs) > 4.0
LOD ((R)-enantiomer) 0.01 mg/mL[5]
LOQ ((R)-enantiomer) 0.04 mg/mL[5]

Visualizations

Chiral_Separation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation SamplePrep Sample Preparation (Dissolve & Filter) Injection Inject Sample SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Mix & Degas) Equilibration System Equilibration MobilePhasePrep->Equilibration Equilibration->Injection Separation Chromatographic Separation on Chiral Column Injection->Separation Detection UV Detection Separation->Detection DataAnalysis Data Analysis (Resolution, Tailing Factor) Detection->DataAnalysis Optimization Optimization Required? DataAnalysis->Optimization Check Rs, Peak Shape Optimization->MobilePhasePrep Yes Report Report Results Optimization->Report No

Caption: A typical experimental workflow for chiral HPLC method development.

Chiral_Recognition cluster_CSP Chiral Stationary Phase (CSP) cluster_analytes Racemic Efavirenz CSP Chiral Selector (e.g., Cellulose Derivative) R_Enantiomer This compound R_Enantiomer->CSP Weaker Interaction (Less Stable Complex) = Faster Elution S_Enantiomer (S)-Efavirenz S_Enantiomer->CSP Stronger Interaction (More Stable Complex) = Slower Elution

Caption: Principle of enantiomer separation on a chiral stationary phase.

References

Troubleshooting low yield in (R)-Efavirenz synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of (R)-Efavirenz. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound synthesis is resulting in a significantly lower than expected yield. What are the common causes?

Low yields in this compound synthesis can often be attributed to incomplete reactions or the formation of side products. Several factors throughout the synthetic process can contribute to this issue. A systematic evaluation of your experimental setup and reaction parameters is crucial for identifying the root cause.

Troubleshooting Guide:

  • Starting Material Purity:

    • Issue: Impurities in the starting materials, particularly the key intermediate 2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (the "amino alcohol precursor"), can interfere with the reaction.

    • Recommendation: Ensure the purity of all reactants and solvents. Perform analytical tests (e.g., NMR, HPLC) on starting materials to confirm their identity and purity before use.

  • Reaction Conditions:

    • Issue: Suboptimal reaction conditions are a primary cause of low yield. This includes incorrect temperature, reaction time, or inefficient mixing.

    • Recommendation:

      • Temperature: The reaction temperature is highly dependent on the carbonylating agent used. For cyclization, a temperature range of -10°C to 60°C is often employed.[1][2] If the reaction is sluggish, a gradual increase in temperature while monitoring for byproduct formation via TLC or HPLC is recommended.[3]

      • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress closely using TLC or HPLC to ensure the complete consumption of the starting material.[3]

      • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.[3]

  • Reagent Stoichiometry:

    • Issue: Incorrect stoichiometry of reactants can lead to incomplete conversion or the formation of unwanted byproducts.

    • Recommendation: A slight excess (e.g., 1.1-1.2 equivalents) of the cyclizing agent (e.g., methyl chloroformate, triphosgene, diphenylcarbonate) can help drive the reaction to completion.[3] However, a large excess should be avoided as it can complicate purification.

  • Side Reactions:

    • Issue: The formation of urea byproducts or reactions with the solvent can reduce the yield of the desired product.[3] The strained cyclopropyl ring in the cyclopropyl acetylene side chain can also be prone to ring-opening reactions under certain conditions.[4]

    • Recommendation: Use anhydrous aprotic solvents like THF or DCM.[3] Careful selection of the base is also important; a non-nucleophilic organic base such as triethylamine is commonly used.[3]

Q2: I am observing significant amounts of unreacted amino alcohol precursor in my reaction mixture. How can I improve the conversion rate?

The presence of unreacted starting material is a clear indication that the reaction has not gone to completion.

Troubleshooting Guide:

  • Reaction Monitoring: Do not rely on a fixed reaction time. Actively monitor the disappearance of the starting material spot/peak using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]

  • Temperature Adjustment: Low reaction temperatures can slow down the reaction rate. Cautiously increase the temperature in small increments, while simultaneously monitoring for any increase in impurity formation.[3]

  • Reagent Addition: For the acylation step, ensure the slow, dropwise addition of the carbonylating agent at a cooled temperature (e.g., 0°C) to control the reaction exotherm and minimize side reactions.[3]

  • Alternative Reagents: If steric hindrance of the amino alcohol precursor is suspected to be slowing the reaction, consider using a more reactive acylating agent.[3]

Quantitative Data Summary

The following table summarizes the impact of different carbonylating agents on the yield of Efavirenz, as reported in various synthetic protocols.

Carbonylating AgentSolventTemperatureReported YieldReference
1,1'-CarbonyldiimidazoleTHFNot SpecifiedHigh[1]
TriphosgeneTHF / n-Heptane-10°C to RT74%[1][2]
DiphenylcarbonateTHF60°C92-98%[1]

Key Experimental Protocols

Protocol 1: Cyclization of (S)-amino alcohol using Triphosgene

This protocol is adapted from a patented process for Efavirenz synthesis.[1][2]

  • Dissolve (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (1 equivalent) in a mixture of n-heptane and tetrahydrofuran (THF).

  • Cool the solution to -10°C.

  • In a separate flask, dissolve triphosgene (0.5 equivalents) in THF.

  • Add the triphosgene solution dropwise to the amino alcohol solution over 1 hour, maintaining the temperature below 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Add methanol to quench the reaction.

  • Add a 5% aqueous sodium bicarbonate solution and stir for 2 hours at room temperature.

  • Separate the organic layer, wash with deionized water, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization from n-heptane.

Protocol 2: Cyclization using Diphenylcarbonate

This protocol provides a high-yield alternative for the cyclization step.[1]

  • Dissolve the (S)-amino alcohol (1 equivalent) in THF.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.2 equivalents) at room temperature.

  • Add diphenylcarbonate (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to 60°C and stir for 2 hours.

  • Monitor the reaction to completion by TLC/HPLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with 2% hydrochloric acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and crystallize from n-heptane to obtain pure Efavirenz.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting low yields in this compound synthesis.

Troubleshooting_Workflow start Low Yield of this compound check_purity 1. Check Starting Material Purity (Amino Alcohol, Solvents) start->check_purity purity_ok Purity OK? check_purity->purity_ok purify_materials Purify/Replace Starting Materials purity_ok->purify_materials No check_conditions 2. Review Reaction Conditions purity_ok->check_conditions Yes purify_materials->check_purity conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize: - Temperature - Reaction Time - Inert Atmosphere conditions_ok->optimize_conditions No check_stoichiometry 3. Verify Reagent Stoichiometry conditions_ok->check_stoichiometry Yes optimize_conditions->check_conditions stoichiometry_ok Stoichiometry Correct? check_stoichiometry->stoichiometry_ok adjust_stoichiometry Adjust Reagent Ratios (e.g., slight excess of acylating agent) stoichiometry_ok->adjust_stoichiometry No analyze_byproducts 4. Analyze for Side Products (TLC, HPLC, LC-MS) stoichiometry_ok->analyze_byproducts Yes adjust_stoichiometry->check_stoichiometry byproducts_identified Side Products Identified? analyze_byproducts->byproducts_identified modify_protocol Modify Protocol: - Change Solvent/Base - Use Milder Reagents byproducts_identified->modify_protocol Yes end_success Yield Improved byproducts_identified->end_success No modify_protocol->check_conditions

Caption: Troubleshooting workflow for low this compound yield.

References

How to improve the resolution of Efavirenz enantiomer peaks in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral separation of Efavirenz enantiomers. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize the resolution of Efavirenz enantiomer peaks in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the enantiomeric separation of Efavirenz.

Q1: Why am I getting poor or no resolution between the (S)-Efavirenz and (R)-Efavirenz peaks?

A: Poor resolution is a common issue in chiral separations and can be attributed to several factors. The interaction between the enantiomers and the chiral stationary phase (CSP) is critical and influenced by the choice of column, mobile phase composition, temperature, and flow rate.[1][2] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for resolving Efavirenz and its analogs.[2] Specifically, Cellulose tris(3,5-dimethylphenyl)carbamate coated on silica gel (e.g., Chiralcel OD-H) is a commonly used and successful stationary phase for this separation.[1][3] If you are using a different type of column, such as a standard reversed-phase C18 column, you will not achieve chiral separation.[3][4]

Q2: How can I optimize the mobile phase to improve peak resolution?

A: Mobile phase composition is a crucial factor for achieving optimal separation.[2][5] For normal-phase chromatography on a cellulose-based column like Chiralcel OD-H, a mixture of a non-polar solvent and an alcohol is typically used.[3][6]

  • Primary Solvents: A common mobile phase is a mixture of n-Hexane and an alcohol like Isopropyl Alcohol (IPA) or ethanol.[1][3] A typical starting ratio is 90:10 (v/v) of n-Hexane to IPA.[1][6]

  • Organic Modifiers: The addition of a small amount of an acidic modifier, like Trifluoroacetic Acid (TFA), can significantly improve peak shape and resolution.[3] Without a modifier like TFA, Efavirenz enantiomer peaks may exhibit tailing.[3] The modifier plays a key role in the adsorption-desorption process.[3]

  • Optimization: You can systematically vary the ratio of n-Hexane to alcohol. Increasing the alcohol content generally decreases retention time, while decreasing it can improve resolution, but may also broaden peaks. Experiment with small changes to the modifier concentration to find the optimal balance.[3]

Q3: What is the effect of changing the column temperature on the separation?

A: Column temperature influences the thermodynamics and kinetics of the chiral separation.[5] For Efavirenz, a column temperature of around 30°C is commonly reported to provide good results.[1][6]

  • General Effects: Temperature can affect the viscosity of the mobile phase and the interaction between the analyte and the CSP.[5] In some cases, higher temperatures can lead to improved separations and higher efficiency.[7]

  • Troubleshooting: If you are experiencing poor resolution, you can study the effect of temperature by making small adjustments (e.g., ±2°C) from your current setting.[1][8] It's important to note that for some compounds on polysaccharide-based columns, increasing temperature can lead to increased retention and separation factors, which is a less common phenomenon.[9]

Q4: How does the mobile phase flow rate impact the resolution of Efavirenz enantiomers?

A: The flow rate of the mobile phase affects the time the analytes spend interacting with the stationary phase, which in turn affects resolution.

  • Typical Flow Rate: A flow rate of 1.0 mL/min is frequently used for the separation of Efavirenz enantiomers on a standard 4.6 mm ID HPLC column.[1][6][10]

  • Optimization: To study the effect of flow rate on resolution, you can vary it in small increments, for example, from 0.9 mL/min to 1.1 mL/min.[1][8] A lower flow rate generally increases the interaction time with the CSP, which can lead to better resolution, but it will also increase the total run time and may lead to broader peaks due to diffusion. Conversely, a higher flow rate decreases analysis time but may compromise resolution.[4]

Q5: My peaks are tailing. How can I improve the peak shape?

A: Peak tailing can be caused by several factors in chiral chromatography.

  • Acidic Modifier: For Efavirenz enantiomers, the absence of an acidic modifier like Trifluoroacetic Acid (TFA) in the mobile phase can cause significant peak tailing.[3] Adding a small concentration of TFA is crucial for the adsorption-desorption process and achieving symmetrical peaks.[3]

  • Column Overload: Injecting too much sample can lead to peak distortion. Ensure your sample concentration is within the linear range of the method.[3]

  • Column Contamination/Degradation: Over time, columns can become contaminated or the stationary phase can degrade. If the problem persists, consider flushing the column according to the manufacturer's instructions or replacing it.

Quantitative Data Summary

The following tables summarize chromatographic conditions from successful Efavirenz enantiomer separations.

Table 1: HPLC/UPLC Method Parameters for Efavirenz Enantiomer Separation

ParameterMethod 1 (HPLC)[3]Method 2 (UPLC)[1][8]Method 3 (HPLC)[10]Method 4 (RP-HPLC)[11]
Stationary Phase Chiralcel OD-HChiralcel OD-HChiralcel ODLux Amylose-2
Column Dimensions 250 mm x 4.6 mm, 5 µm250 mm x 4.6 mm, 5 µm250 mm x 4.6 mm, 10 µmNot Specified
Mobile Phase n-hexane, 2-propanol, TFAn-Hexane: Isopropyl alcohol (90:10, v/v)n-hexane: isopropyl alcohol (80:20 v/v) with 0.1% formic acid0.1% formic acid in water and acetonitrile (55:45, v/v)
Flow Rate 0.6 to 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Column Temperature Ambient30°CNot Specified25°C
Detection Wavelength Not Specified254 nm254 nm252 nm
Resolution (Rs) Not Specified> 3.0> 4.0Not Specified

Table 2: Example of Robustness Study Parameters [1][8]

ParameterOriginal ConditionVariation 1Variation 2
Flow Rate 1.0 mL/min0.9 mL/min1.1 mL/min
Column Temperature 30°C28°C32°C
Mobile Phase Ratio (n-Hexane:IPA) 90:1092:888:12

Experimental Protocols

This section provides a detailed methodology for a typical normal-phase HPLC method for the separation of Efavirenz enantiomers. This protocol is based on established and validated methods.[1][3][6]

Objective: To achieve baseline separation (Resolution > 1.5) of (S)-Efavirenz and this compound.

1. Instrumentation

  • HPLC system with a binary pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.[6]

2. Chemicals and Reagents

  • n-Hexane (HPLC grade)[6]

  • Isopropyl alcohol (IPA) (HPLC grade)[6]

  • Trifluoroacetic acid (TFA) (optional but recommended modifier)[3][6]

  • Efavirenz reference standard (racemic mixture or individual enantiomers)[6]

3. Chromatographic Conditions

  • Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)[6]

  • Mobile Phase: n-Hexane: Isopropyl alcohol (90:10, v/v). Degas before use.[6]

  • Flow Rate: 1.0 mL/min[6]

  • Column Temperature: 30°C[6]

  • Detection Wavelength: 254 nm[6]

  • Injection Volume: 10 µL[6]

4. Preparation of Solutions

  • Mobile Phase Preparation: Carefully mix n-Hexane and Isopropyl alcohol in a 90:10 volume/volume ratio. If using TFA, add it at a low concentration (e.g., 0.1%). Sonicate or use an online degasser to remove dissolved gases.[6]

  • Standard Solution Preparation: Prepare a stock solution of racemic Efavirenz in the mobile phase. From this stock, prepare working standard solutions at a suitable concentration (e.g., within the range of 200 - 6210 ng/mL).[3]

  • Sample Preparation: Dissolve the sample containing Efavirenz in the mobile phase to a known concentration that falls within the calibration range.[6]

5. System Suitability

  • Before analyzing samples, perform a system suitability test.[6]

  • Inject the standard solution multiple times (e.g., n=6).[1]

  • The system is deemed suitable if the relative standard deviation (RSD) for peak areas is less than 2.0% and the resolution between the two enantiomer peaks is greater than 1.5.[6]

6. Analysis

  • Inject the prepared sample solutions into the HPLC system.

  • Record the chromatograms and integrate the peak areas for the (S)- and this compound enantiomers. The retention times for (R)-EFZ and (S)-EFZ have been observed at approximately 7.5 and 9.2 minutes, respectively, under similar conditions.[3]

Visualizations

This section contains diagrams to illustrate key workflows and relationships.

G cluster_start Start: Poor Peak Resolution cluster_troubleshooting Troubleshooting Workflow cluster_end End Goal start Initial Observation: Poor Resolution (Rs < 1.5) or Co-elution check_column Step 1: Verify Column Is it a Chiral Stationary Phase? (e.g., Chiralcel OD-H) start->check_column check_mobile_phase Step 2: Optimize Mobile Phase Adjust Hexane:IPA ratio. Add/Optimize TFA. check_column->check_mobile_phase Yes wrong_column Use appropriate Polysaccharide-based Chiral Column. check_column->wrong_column No resolution_improved Resolution Improved? (Rs > 1.5) check_mobile_phase->resolution_improved check_flow_rate Step 3: Adjust Flow Rate Try decreasing flow rate (e.g., 1.0 -> 0.8 mL/min). resolution_improved_2 Resolution Improved? (Rs > 1.5) check_flow_rate->resolution_improved_2 Check Resolution check_temp Step 4: Adjust Temperature Vary by ±2-5°C from 30°C. resolution_improved_3 Resolution Improved? (Rs > 1.5) check_temp->resolution_improved_3 Check Resolution wrong_column->check_column resolution_improved->check_flow_rate No end_point Achieved Baseline Separation Proceed with Validation/Analysis resolution_improved->end_point Yes resolution_improved_2->check_temp No resolution_improved_2->end_point Yes resolution_improved_3->end_point Yes consult Consult further with Technical Support or review literature for alternative CSPs. resolution_improved_3->consult No

Caption: Troubleshooting workflow for improving Efavirenz enantiomer peak resolution.

References

Overcoming poor solubility of (R)-Efavirenz for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for overcoming the challenges associated with the poor aqueous solubility of (R)-Efavirenz in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge for in vitro assays?

This compound is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of Human Immunodeficiency Virus (HIV) type 1.[1][2] It functions by binding to an allosteric site on the HIV-1 reverse transcriptase enzyme, which is essential for viral replication.[1][3] For in vitro studies, its efficacy is hampered by its classification as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by high membrane permeability but very low aqueous solubility.[4][5][6] This poor solubility (approximately 4-9 µg/mL in water) can lead to drug precipitation in aqueous culture media, resulting in inaccurate and non-reproducible experimental outcomes.[4][6][7]

Q2: What are the recommended organic solvents for creating a high-concentration stock solution of this compound?

This compound is soluble in several organic solvents, which are ideal for preparing concentrated stock solutions.[8] It is recommended to prepare a stock solution by dissolving the crystalline solid in a solvent of choice, which should be purged with an inert gas to ensure stability.[8] These stock solutions should be stored at -20°C for long-term stability, where they can be viable for at least four years.[8]

Table 1: Solubility of this compound in Common Organic Solvents

SolventApproximate Solubility
Ethanol~20 mg/mL
Dimethylformamide (DMF)~20 mg/mL
Dimethyl sulfoxide (DMSO)~14 mg/mL

Source: Cayman Chemical Product Information.[8]

Q3: How can I prepare a working solution of this compound in an aqueous buffer for my cell-based assay?

Due to its sparing solubility in aqueous buffers, a direct dilution of solid this compound is not recommended.[8] The standard method is to first dissolve the compound in an organic solvent, such as ethanol, to create a stock solution. This stock solution can then be diluted with the aqueous buffer of choice (e.g., PBS, cell culture medium) to the final desired concentration.[8]

For example, using a 1:1 solution of ethanol and PBS (pH 7.2), a final solubility of approximately 0.5 mg/mL can be achieved.[8] It is critical to note that aqueous solutions of this compound are not stable and should be prepared fresh; it is not recommended to store them for more than one day.[8]

Q4: What is the primary mechanism of action of this compound being studied in vitro?

The primary mechanism of this compound is the noncompetitive inhibition of the HIV-1 reverse transcriptase (RT) enzyme.[3][9] Unlike nucleoside RT inhibitors (NRTIs), Efavirenz does not bind to the enzyme's active site. Instead, it binds to a distinct, allosteric site known as the NNRTI pocket.[1][3] This binding induces a conformational change in the enzyme, distorting the active site and preventing the conversion of viral RNA into DNA, which is a critical step for viral replication.[3] Efavirenz does not require intracellular phosphorylation to become active.[1][9]

Efavirenz_Mechanism cluster_virus HIV-1 Virion cluster_cell Host Cell Viral_RNA Viral RNA RT Reverse Transcriptase (RT) Viral_DNA Viral DNA (synthesis blocked) RT->Viral_DNA RNA-to-DNA Transcription RT->Viral_DNA EFV This compound EFV->RT Binds to NNRTI Pocket Integration Integration into Host Genome (prevented) Viral_DNA->Integration

Caption: Mechanism of this compound inhibiting HIV-1 Reverse Transcriptase.

Troubleshooting Guide

Problem: My this compound precipitated out of solution after dilution into my aqueous culture medium.

Cause: This is the most common issue and typically occurs when the final concentration of the organic co-solvent is too low to maintain solubility, or the target concentration of this compound is too high for the aqueous medium.

Solutions:

  • Check Co-solvent Percentage: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your culture medium does not exceed a level that is toxic to your cells (typically <0.5% for DMSO), but is sufficient to keep the drug dissolved. You may need to optimize this for your specific cell line.

  • Use a Two-Step Dilution: When diluting the stock solution, add it to the medium dropwise while vortexing or swirling gently. This can prevent localized high concentrations that lead to immediate precipitation.

  • Warm the Medium: Gently warming the culture medium to 37°C before adding the this compound stock solution can sometimes help improve solubility.

  • Prepare Freshly: Always prepare the final working solution immediately before adding it to the cells. Aqueous solutions of this compound are not stable.[8]

Problem: I am observing unexpected cytotoxicity or off-target effects in my assay.

Cause: These effects can be due to the drug itself at high concentrations or the organic solvent used for solubilization.

Solutions:

  • Solvent Control: Always include a "vehicle control" in your experimental design. This control should contain the same final concentration of the organic solvent (e.g., DMSO) as your experimental wells but without this compound. This will help you distinguish between the effects of the drug and the solvent.

  • Dose-Response Curve: this compound can induce cell cycle arrest (specifically S-phase arrest) and have anti-proliferative effects at higher concentrations.[10][11] Perform a dose-response experiment to determine the optimal concentration range for your assay that elicits the desired effect without causing excessive, non-specific cytotoxicity. IC50 values in some cancer cell lines have been observed in the 19-48 µM range.[12]

  • Consider Metabolic Activity: this compound is known to induce and inhibit various cytochrome P450 (CYP) enzymes, such as CYP3A4, CYP2B6, and CYP2C isoforms.[13][14][15] If your in vitro system has metabolic capabilities (e.g., primary hepatocytes), these interactions could lead to off-target effects or altered drug metabolism.

Problem: I need to achieve a higher aqueous concentration of this compound than co-solvent methods allow.

Cause: The inherent low aqueous solubility of this compound limits the maximum achievable concentration using simple co-solvent methods.

Solutions: For applications requiring higher concentrations, more advanced formulation strategies that have been successful in research settings may be necessary.

Table 2: Advanced Methods for Enhancing this compound Aqueous Solubility

MethodDescriptionReported Solubility Enhancement
Nanosuspensions Reduces particle size to the nanometer range using techniques like antisolvent precipitation-ultrasonication.[16][17]Saturation solubility increased nearly 10-fold (from 9.21 µg/mL to 88.10 µg/mL).[16]
Cyclodextrin Complexes Encapsulates the drug molecule within cyclodextrin carriers.[18][19]Inclusion complex with β-cyclodextrin (1:2 ratio) increased solubility from 5 µg/mL to 318.5 µg/mL.[18]
Solid Dispersions Disperses the drug in a solid carrier matrix like PEG-6000 or Poloxamer-188.[20][21]Solid dispersion with PEG 6000 showed a 3-fold increase in dissolution rate.[21]
Physical Mixtures Mixing with certain proteins, such as pea protein isolate.[22][23]Increased solubility from 1.00 mg/mL to 2.30 mg/mL in distilled water with 1% v/v Tween® 20.[22]
Co-crystals Formation of a crystalline structure with a co-former, such as DL-Alanine.[22][23]Improved solubility from 94.16 µg/mL to 197.32 µg/mL.[23]

Experimental Protocols & Workflows

Protocol 1: Preparation of this compound Stock and Working Solutions using a Co-solvent
  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Weigh out the required amount of solid this compound (FW: 315.7 g/mol ).[8]

    • Under sterile conditions, add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[8]

  • Working Solution Preparation (e.g., 10 µM in Cell Culture Medium):

    • Warm your complete cell culture medium to 37°C.

    • Perform a serial dilution. For example, to get a 10 µM final concentration from a 10 mM stock, you can perform a 1:1000 dilution.

    • To minimize precipitation, add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed medium. Add the stock solution dropwise while gently swirling the medium.

    • Ensure the final DMSO concentration is non-toxic to your cells (e.g., 0.1% in this example).

    • Use this working solution immediately for your experiment.

Workflow for In Vitro Assay Preparation

The following diagram outlines a logical workflow for preparing and using this compound in a typical cell-based assay.

Efavirenz_Workflow start Start: this compound Crystalline Solid dissolve 1. Dissolve in Organic Solvent (e.g., DMSO, EtOH) start->dissolve stock_sol High-Concentration Stock Solution dissolve->stock_sol store Store at -20°C (Aliquot) stock_sol->store Long-term dilute 2. Dilute Stock in Aqueous Medium (e.g., Culture Media) stock_sol->dilute For experiment precip_check Precipitation Observed? dilute->precip_check troubleshoot Troubleshoot: - Adjust solvent % - Use advanced method precip_check->troubleshoot Yes working_sol Final Working Solution precip_check->working_sol No troubleshoot->dilute assay 3. Add to In Vitro Assay (e.g., Cell Culture) working_sol->assay end End: Data Acquisition assay->end

Caption: Recommended workflow for preparing this compound solutions.

References

Technical Support Center: (R)-Efavirenz Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of (R)-Efavirenz and its metabolites in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns when handling biological samples containing Efavirenz?

A1: While this compound itself is relatively stable under standard laboratory conditions, its hydroxylated metabolites, specifically 7-hydroxyefavirenz and 8,14-dihydroxyefavirenz, are known to be unstable.[1] The primary metabolite, 8-hydroxyefavirenz, is generally considered stable.[1] Degradation of these metabolites can lead to inaccurate quantification and misinterpretation of metabolic profiles.

Q2: What specific conditions can lead to the degradation of Efavirenz metabolites?

A2: The unstable metabolites are particularly susceptible to degradation under the following conditions:

  • Elevated Temperatures: Heat pre-treatment of samples for biosafety, for instance at 60°C for 1 hour, can cause significant loss (90%-95%) of 7-hydroxyefavirenz and 8,14-dihydroxyefavirenz.[1]

  • Room Temperature Exposure: Leaving plasma samples at room temperature for extended periods (e.g., 24 hours) can result in a substantial loss (46%-69%) of these metabolites.[1]

  • Long-Term Freezer Storage: Prolonged storage at -20°C (e.g., 90 days) has also been shown to cause a moderate loss (17%-50%).[1]

Q3: Are there recommended methods for sample pre-treatment to ensure the stability of all Efavirenz-related compounds?

A3: For accurate quantification of the unstable 7-hydroxyefavirenz and 8,14-dihydroxyefavirenz, it is crucial to avoid heat-based biosafety measures.[1] Alternative methods for pathogen inactivation should be considered. For routine analysis focusing only on the parent drug and the stable 8-hydroxyefavirenz, standard protein precipitation or solid-phase extraction methods are generally adequate.[2][3]

Q4: How should I store my biological samples to ensure the long-term stability of Efavirenz and its metabolites?

A4: For long-term storage, it is recommended to keep samples at -70°C or lower. Studies have shown that Efavirenz is stable in plasma for at least 10 weeks when stored at -70°C.[4] While 8-hydroxyefavirenz is also stable, the less stable metabolites will benefit from ultra-low temperature storage to minimize degradation over time.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or undetectable levels of 7-hydroxyefavirenz and 8,14-dihydroxyefavirenz. Sample pre-treatment involved heating for biosafety purposes.[1]Utilize alternative biosafety measures that do not involve heat. If not possible, acknowledge the potential for degradation in your results.
Samples were left at room temperature for an extended period before processing.[1]Process samples as quickly as possible after thawing. Keep samples on ice during preparation.
High variability in metabolite concentrations across replicate samples. Inconsistent sample handling and storage conditions.Standardize your sample handling workflow, ensuring uniform temperature and timing for all samples.
Freeze-thaw cycles.Aliquot samples upon collection to avoid multiple freeze-thaw cycles.
Overall low recovery of all analytes (parent drug and metabolites). Inefficient extraction method.Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the chosen solvent is appropriate for all compounds of interest.
Matrix effects in LC-MS/MS analysis.Use a stable isotope-labeled internal standard for Efavirenz to compensate for matrix effects.[3] Perform a thorough method validation including matrix effect assessment.

Data Presentation

Table 1: Stability of Efavirenz and its Metabolites in Human Plasma

CompoundConditionDurationStability Outcome
EfavirenzRoom Temperature24 hoursStable[1]
-20°C90 daysStable[1]
60°C1 hourStable[1]
Freeze-Thaw (-80°C)3 cyclesStable[3]
-70°C10 weeksStable[4]
8-hydroxyefavirenzRoom Temperature24 hoursStable[1]
-20°C90 daysStable[1]
60°C1 hourStable[1]
7-hydroxyefavirenzRoom Temperature24 hours46%-69% loss[1]
-20°C90 days17%-50% loss[1]
60°C1 hour90%-95% loss[1]
8,14-dihydroxyefavirenzRoom Temperature24 hours46%-69% loss[1]
-20°C90 days17%-50% loss[1]
60°C1 hour90%-95% loss[1]

Experimental Protocols

Protocol: Assessment of Short-Term (Bench-Top) Stability of Efavirenz and its Metabolites in Plasma
  • Preparation of Quality Control (QC) Samples:

    • Spike drug-free human plasma with known concentrations of Efavirenz and its metabolites to prepare low, medium, and high concentration QC samples.

    • Thoroughly vortex each QC pool to ensure homogeneity.

  • Sample Exposure:

    • Aliquot the QC samples into separate tubes.

    • Place the QC samples on a laboratory bench at room temperature (approximately 25°C).

    • Let the samples sit for a pre-determined period (e.g., 4, 8, or 24 hours).

  • Sample Extraction:

    • At each time point, retrieve a set of QC samples.

    • Perform sample extraction using a validated method, such as protein precipitation with acetonitrile or solid-phase extraction.[2][3]

    • A suitable internal standard (e.g., ¹³C₆-Efavirenz) should be added during the extraction process.[3]

  • LC-MS/MS Analysis:

    • Analyze the extracted samples using a validated LC-MS/MS method.[3][5]

    • Quantify the concentrations of Efavirenz and its metabolites against a freshly prepared calibration curve.

  • Data Evaluation:

    • Compare the mean concentration of the stability samples at each time point to the nominal concentration (or to the concentration at time zero).

    • The analyte is considered stable if the mean concentration is within ±15% of the nominal value.

Visualizations

Efavirenz_Metabolism Efavirenz This compound Metabolite_8OH 8-hydroxyefavirenz (Major Metabolite) Efavirenz->Metabolite_8OH CYP2B6 (major) CYP3A4, CYP1A2 (minor) Metabolite_7OH 7-hydroxyefavirenz Efavirenz->Metabolite_7OH CYP2A6 Metabolite_8_14OH 8,14-dihydroxyefavirenz Metabolite_8OH->Metabolite_8_14OH CYP2B6 Glucuronides Glucuronide Conjugates Metabolite_8OH->Glucuronides UGTs Metabolite_7OH->Glucuronides UGTs Metabolite_8_14OH->Glucuronides UGTs

Caption: Metabolic pathway of this compound.

Stability_Workflow start Start: Prepare QC Samples (Low, Mid, High Conc.) expose Expose Samples to Test Condition (e.g., Room Temp, Freeze-Thaw) start->expose extract Sample Extraction at Time Points (e.g., Protein Precipitation) expose->extract analyze LC-MS/MS Analysis extract->analyze compare Compare with T0 or Nominal Conc. analyze->compare stable Result: Stable (within ±15%) compare->stable Yes unstable Result: Unstable (>15% deviation) compare->unstable No

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Optimization of Mass Spectrometry Parameters for (R)-Efavirenz Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the detection of (R)-Efavirenz.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.

ProblemPotential CauseSuggested Solution
No or Low Signal for this compound Incorrect Mass Transitions (MRM)Confirm the precursor and product ions for Efavirenz. A common transition is m/z 314.2 → 243.9 in negative ion mode.[1][2] For labeled internal standards like 13C6-efavirenz, the transition is m/z 320.2 → 249.9.[1][2]
Inefficient IonizationEfavirenz ionizes well in both positive and negative electrospray ionization (ESI) modes.[1][3] If sensitivity is low in one mode, try the other. Negative ion mode is often reported to be robust and sensitive.[4]
Analyte DegradationEfavirenz and its metabolites can be unstable under certain conditions, such as elevated temperatures or inappropriate pH.[5][6] Ensure proper sample handling and storage (e.g., -20°C or -80°C).[5]
Suboptimal Source ParametersOptimize source parameters such as ion spray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas) through flow injection analysis of a standard solution.[3]
Poor Peak Shape (Broadening, Tailing, or Fronting) Column OverloadReduce the injection volume or the concentration of the sample.
Incompatible Sample SolventThe sample should be reconstituted in a solvent that is of similar or weaker strength than the initial mobile phase.[4]
Column DegradationIf peak shape deteriorates over time, the column may be degrading. Replace the column with a new one.[4]
High Dead VolumeCheck all connections between the injector, column, and mass spectrometer to minimize dead volume.[4]
Inconsistent or Unstable Signal Unstable ElectrosprayCheck for a consistent and fine spray from the ESI probe. Clogs or improper positioning can lead to instability.[4]
Fluctuating LC Pump PressureMonitor the pump pressure for significant fluctuations, which could indicate a leak or pump malfunction.[4]
Matrix EffectsCo-eluting endogenous components from the sample matrix can suppress or enhance the ionization of this compound. Improve sample cleanup using techniques like solid-phase extraction (SPE) or use a stable isotope-labeled internal standard to compensate for these effects.[2]
Difficulty in Separating (R)- and (S)-Efavirenz Incorrect Chiral ColumnThe enantiomers of Efavirenz require a chiral stationary phase (CSP) for separation. Polysaccharide-based columns, such as those derived from cellulose or amylose, are effective.[4][7]
Suboptimal Mobile PhaseFor chiral separations on polysaccharide-based CSPs, normal-phase mobile phases like hexane and isopropanol mixtures are commonly used.[4][7] The ratio of these solvents is critical and needs to be optimized.
Incompatible with MS DetectionNormal-phase mobile phases are often not ideal for ESI-MS. For LC-MS applications, reversed-phase chiral chromatography using macrocyclic glycopeptide or cyclodextrin-based CSPs with polar organic and aqueous-organic mobile phases is more suitable.[8]

Frequently Asked Questions (FAQs)

Q1: Which ionization mode is best for this compound detection?

A1: Efavirenz can be detected in both positive and negative electrospray ionization (ESI) modes.[1][3] However, negative ion mode has been reported to provide a robust and sensitive response as the molecule readily forms a deprotonated species [M-H]⁻.[4] The choice of ionization mode may also depend on the specific mass spectrometer and the sample matrix.

Q2: What are the typical MRM transitions for Efavirenz?

A2: In negative ion mode, a commonly used transition for Efavirenz is m/z 314.2 → 243.9.[1][2] In positive ion mode, transitions of m/z 316 → 244 (quantifier) and 316 → 232 (qualifier) have been reported.[3] It is always recommended to optimize these transitions on your specific instrument.

Q3: What are the recommended sample preparation techniques for analyzing this compound in biological matrices?

A3: The most common techniques are protein precipitation (PPT) and solid-phase extraction (SPE).[1][4] PPT is a simpler and faster method, while SPE generally provides a cleaner extract, which can reduce matrix effects and improve sensitivity.[4] The choice depends on the required limit of quantification and the complexity of the matrix.

Q4: How can I achieve chiral separation of this compound from (S)-Efavirenz for LC-MS analysis?

A4: Chiral separation requires a chiral stationary phase (CSP). For LC-MS compatibility, macrocyclic glycopeptide and cyclodextrin-based CSPs are recommended as they can be used with reversed-phase mobile phases (e.g., water/acetonitrile or water/methanol with volatile additives).[8] Polysaccharide-based columns are also effective but often require normal-phase mobile phases that are less compatible with ESI-MS.[4][7]

Q5: What are some key considerations for mobile phase selection in the LC-MS analysis of this compound?

A5: For reversed-phase LC-MS, mobile phases typically consist of an aqueous component and an organic solvent like acetonitrile or methanol. The addition of a small amount of a volatile acid, such as formic acid (e.g., 0.1%), can improve peak shape and ionization efficiency in positive ion mode.[1][2] For negative ion mode, a small amount of a volatile base like ammonium hydroxide may be beneficial, although often not necessary for Efavirenz.

Experimental Protocols

Sample Preparation using Protein Precipitation

This protocol is a general guideline for the extraction of Efavirenz from plasma.

  • To a 50 µL plasma sample in a microcentrifuge tube, add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., ¹³C₆-Efavirenz).[1][2][4]

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the tube at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube.

  • For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen at 40°C and then reconstituted in 100 µL of the mobile phase.[4]

  • Inject a portion of the prepared sample into the LC-MS/MS system.[1]

Mass Spectrometer Parameter Optimization

This protocol outlines the steps for optimizing MS parameters for this compound.

  • Prepare a standard solution of this compound at a concentration of approximately 100-1000 ng/mL in the mobile phase.

  • Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • In full scan mode, identify the precursor ion for this compound (e.g., m/z 314.2 in negative mode or m/z 316.2 in positive mode).

  • Perform a product ion scan of the selected precursor ion to identify the most abundant and stable fragment ions.

  • Optimize the collision energy (CE) for each fragment ion to maximize its intensity.

  • Set up the Multiple Reaction Monitoring (MRM) method using the optimized precursor ion, product ion(s), and collision energy.

  • Optimize source-dependent parameters such as ion spray voltage, source temperature, nebulizer gas, heater gas, and curtain gas to achieve the highest and most stable signal.[1][3]

Quantitative Data Summary

Table 1: Published LC-MS/MS Method Parameters for Efavirenz Detection
ParameterMethod 1[1][2]Method 2[3]
Ionization Mode ESI NegativeESI Positive
Precursor Ion (m/z) 314.2316
Product Ion(s) (m/z) 243.9244 (Quantifier), 232 (Qualifier)
Internal Standard ¹³C₆-EfavirenzEfavirenz-d5
IS Precursor Ion (m/z) 320.2321
IS Product Ion (m/z) 249.9246
Column Not specifiedAgilent Poroshell C18 (2.7 µm, 4.6 x 50 mm)
Mobile Phase 0.1% Formic Acid in Water and Acetonitrile0.1% Formic Acid in Water and Acetonitrile (20:80, v/v)
Flow Rate 0.3 mL/min0.5 mL/min
LLOQ 1.0 ng/mL (in plasma)0.625 ng/mg (in hair)

Visualizations

Caption: General workflow for the analysis of this compound.

troubleshooting_logic cluster_ms Mass Spectrometer Checks cluster_lc Liquid Chromatography Checks cluster_sample Sample Integrity Checks start Low or No Signal Detected ms_check1 Verify MRM Transitions start->ms_check1 lc_check1 Check for Peak Elution start->lc_check1 sample_check1 Confirm Analyte Stability start->sample_check1 ms_check2 Optimize Ion Source Parameters ms_check1->ms_check2 ms_check3 Switch Ionization Mode (Pos/Neg) ms_check2->ms_check3 end Signal Restored ms_check3->end lc_check2 Assess Peak Shape lc_check1->lc_check2 lc_check3 Investigate Matrix Effects lc_check2->lc_check3 lc_check3->end sample_check2 Review Sample Preparation sample_check1->sample_check2 sample_check2->end

Caption: Troubleshooting logic for low or no signal issues.

References

Technical Support Center: Refinement of Extraction Methods for (R)-Efavirenz from Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the extraction of (R)-Efavirenz from various tissue matrices. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in the refinement of your extraction methods.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the extraction of this compound from tissues.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common challenges when extracting a lipophilic drug like Efavirenz from tissues?

    • A1: The primary challenges include overcoming strong drug-tissue binding, removing high levels of endogenous lipids and phospholipids that can cause matrix effects, and preventing degradation of the analyte during sample processing. Tissue-specific components can also interfere with the extraction and subsequent analysis.

  • Q2: How do I choose between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for my tissue samples?

    • A2: The choice depends on several factors. SPE often provides cleaner extracts and can be more easily automated, but it requires careful method development to select the appropriate sorbent and elution solvents.[1] LLE is a more traditional and often less expensive method, but it may be less efficient, use larger volumes of organic solvents, and can be prone to emulsion formation.[2] For complex tissue matrices, SPE with a mixed-mode sorbent can be particularly effective at removing interferences.[3]

  • Q3: What is the importance of tissue homogenization and what are the best practices?

    • A3: Thorough homogenization is critical to ensure the complete release of the drug from the tissue matrix, leading to accurate and reproducible results. Best practices include keeping the samples on ice throughout the process to minimize enzymatic degradation, using a sufficient volume of homogenization buffer to create a uniform suspension, and choosing a homogenization technique (e.g., mechanical rotor-stator, ultrasonic) appropriate for the tissue type.[4][5]

  • Q4: What are "matrix effects" in LC-MS/MS analysis and how can I minimize them?

    • A4: Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting endogenous components from the sample matrix, leading to ion suppression or enhancement.[6] To minimize these effects, you can dilute the sample extract, use a more efficient sample cleanup method like SPE to remove interfering substances, or optimize chromatographic conditions to separate the analyte from matrix components.[7][8] Using a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is a highly effective way to compensate for matrix effects.[6]

  • Q5: Are there any specific considerations for the chiral separation of this compound after extraction?

    • A5: Yes, after extraction, the chiral separation of Efavirenz enantiomers is typically achieved using chiral High-Performance Liquid Chromatography (HPLC). This requires a chiral stationary phase (CSP) that can differentiate between the (S)- and (R)-enantiomers. Polysaccharide-based CSPs are commonly used for this purpose. The mobile phase composition is crucial for achieving good resolution between the enantiomers.

Troubleshooting Common Issues

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound Incomplete tissue homogenization.Ensure the tissue is completely disrupted. Consider using a more rigorous homogenization method or increasing the homogenization time.[4]
Inefficient extraction from the homogenate.Optimize the extraction solvent system (for LLE) or the sorbent and elution solvent (for SPE). For LLE, adjust the pH of the aqueous phase to ensure Efavirenz is in its neutral form for better partitioning into the organic solvent.
Strong binding of Efavirenz to tissue proteins.Use a protein precipitation step with a suitable organic solvent like acetonitrile prior to extraction.[9]
High Variability in Results Inconsistent sample preparation.Standardize the entire workflow, from tissue weighing and homogenization to the final extraction steps. Ensure consistent timing and volumes for all samples.
Presence of emulsions during LLE.Centrifuge the sample at a higher speed and for a longer duration. You can also try adding salt to the aqueous phase to break the emulsion.
Poor Chromatographic Peak Shape High lipid content in the final extract.Incorporate a lipid removal step in your protocol. This can be achieved through liquid-liquid partitioning with a non-polar solvent like hexane or by using specialized lipid removal SPE cartridges. Lipemic samples can also sometimes be managed by simple dilution.[10][11]
Matrix effects.As mentioned in the FAQs, improve sample cleanup, dilute the extract, or use a stable isotope-labeled internal standard.[6][8]
Instrument Contamination Insufficiently clean extracts.Improve the sample cleanup procedure. Use a divert valve on your LC-MS/MS system to direct the early and late eluting, non-target components to waste instead of the mass spectrometer source.[7]

Data Presentation

The following tables summarize quantitative data for different extraction methods. Please note that specific recovery rates can be highly dependent on the tissue type and the exact protocol used.

Table 1: Comparison of Extraction Methods for Lipophilic Drugs from Tissues

Method Principle Advantages Disadvantages Typical Recovery Range
Protein Precipitation (PPT) Proteins are precipitated from the tissue homogenate using an organic solvent, and the drug is recovered from the supernatant.Simple, fast, and inexpensive.Extracts can be "dirty" with high levels of endogenous components, leading to significant matrix effects.[3]85-95% for Efavirenz from brain tissue.[9]
Liquid-Liquid Extraction (LLE) The drug is partitioned between two immiscible liquid phases (typically an aqueous sample and an organic solvent).Relatively low cost and can handle a wide range of sample volumes.Can be labor-intensive, may use large volumes of hazardous organic solvents, and is prone to emulsion formation.[2]60-90% (highly dependent on solvent and pH optimization).
Solid-Phase Extraction (SPE) The drug is isolated from the sample matrix by passing the sample through a solid sorbent that retains the drug, which is then eluted with a small volume of solvent.Provides cleaner extracts, is easily automated, and can concentrate the analyte.[1]Requires method development to select the appropriate sorbent and solvents, and cartridges can be costly.[12]70-95% (dependent on sorbent and elution conditions).
Supercritical Fluid Extraction (SFE) A supercritical fluid, most commonly CO2, is used as the extraction solvent.Environmentally friendly ("green" technique), fast, and can provide clean extracts.[13]Requires specialized and expensive equipment. Limited published methods for Efavirenz from tissues.Potentially high, but data for Efavirenz in tissues is not readily available.

Experimental Protocols

Below are detailed methodologies for key experiments.

Protocol 1: Tissue Homogenization

This is a general protocol that should be optimized for your specific tissue type.

  • Preparation:

    • Thaw the frozen tissue sample on ice.

    • Weigh the desired amount of tissue (e.g., 100 mg).

    • Prepare the homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) and keep it on ice.

  • Homogenization:

    • Place the weighed tissue in a pre-chilled homogenization tube.

    • Add a specific volume of ice-cold homogenization buffer (e.g., 900 µL for 100 mg of tissue).[4]

    • Homogenize the tissue using a suitable homogenizer (e.g., rotor-stator or bead beater) until no visible tissue fragments remain. Keep the sample on ice throughout the process to prevent degradation.[5]

  • Post-Homogenization:

    • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.

    • Carefully collect the supernatant (tissue homogenate) for the subsequent extraction procedure.

Protocol 2: Protein Precipitation for this compound from Brain Tissue[9]
  • Sample Preparation:

    • To 100 µL of brain tissue homogenate, add an internal standard.

    • Vortex briefly to mix.

  • Precipitation:

    • Add 400 µL of ice-cold acetonitrile to the sample.

    • Vortex vigorously for 1 minute to precipitate the proteins.

  • Centrifugation:

    • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 100 µL of the initial mobile phase for your LC-MS/MS analysis).

  • Analysis:

    • Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

Protocol 3: Generic Solid-Phase Extraction (SPE) for this compound from Tissue Homogenate

This is a generalized protocol; the choice of sorbent and solvents will need to be optimized. For a lipophilic and neutral compound like Efavirenz, a reversed-phase sorbent (e.g., C18 or a polymer-based sorbent like HLB) is a good starting point.[14][15]

  • Cartridge Conditioning:

    • Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the tissue homogenate (previously subjected to protein precipitation and diluted, if necessary) onto the conditioned SPE cartridge at a slow and steady flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with a small volume (e.g., 1 mL) of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute it in the mobile phase for analysis.

Mandatory Visualization

Experimental Workflows

ExtractionWorkflow cluster_tissue_prep Tissue Preparation cluster_extraction Extraction cluster_analysis Analysis tissue_sample Tissue Sample homogenization Homogenization tissue_sample->homogenization homogenate Tissue Homogenate homogenization->homogenate ppt Protein Precipitation homogenate->ppt lle Liquid-Liquid Extraction homogenate->lle spe Solid-Phase Extraction homogenate->spe analysis Chiral HPLC-MS/MS Analysis ppt->analysis lle->analysis spe->analysis

Caption: General workflow for the extraction of this compound from tissues.

Decision Tree for Extraction Method Selection

DecisionTree start Start: Need to extract this compound from tissue q1 High throughput and automation required? start->q1 spe Solid-Phase Extraction (SPE) q1->spe Yes q2 Concerned about solvent cost and environmental impact? q1->q2 No lle Liquid-Liquid Extraction (LLE) q2->lle No q3 Is the cleanest possible extract required for sensitive LC-MS/MS? q2->q3 Yes ppt Protein Precipitation (PPT) q3->spe Yes q3->ppt No

References

Technical Support Center: Chromatography of (R)-Efavirenz

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing issues encountered during the chromatographic analysis of (R)-Efavirenz.

Troubleshooting Guide: Reducing Peak Tailing for this compound

Peak tailing is a common chromatographic problem that can compromise the accuracy and precision of quantitative analysis. For this compound, a compound with basic properties, this issue is often pronounced. The following guide, in a question-and-answer format, addresses specific problems and provides actionable solutions.

Q1: My this compound peak is showing significant tailing. What is the most likely cause?

A1: The most probable cause of peak tailing for a basic compound like this compound is secondary interactions between the analyte and the stationary phase.[1][2][3] Specifically, interactions with acidic residual silanol groups (Si-OH) on the surface of silica-based columns are a primary contributor.[1][2][4] These interactions create multiple retention mechanisms, leading to a distorted peak shape.[1]

Q2: How can I minimize these unwanted silanol interactions?

A2: There are several effective strategies to mitigate silanol interactions:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to pH ≤ 3) suppresses the ionization of silanol groups, reducing their ability to interact with the basic this compound molecule.[1][3][5]

  • Use of Mobile Phase Additives: Incorporating a small concentration of a basic additive, such as triethylamine (TEA), can "mask" the active silanol sites by preferentially interacting with them.[1] Alternatively, acidic modifiers like formic acid or trifluoroacetic acid (TFA) can help to protonate the analyte and improve peak shape.[6][7]

  • Column Selection: Employing a modern, high-purity silica column (Type B) that is well end-capped is crucial.[1][3] End-capping chemically derivatizes most of the residual silanols, rendering them less active.[3] Columns with polar-embedded phases or hybrid silica-organic materials also offer improved peak shape for basic compounds.[1][4]

Q3: I've adjusted my mobile phase pH, but I'm still observing peak tailing. What else can I investigate?

A3: If pH adjustment is insufficient, consider the following factors:

  • Buffer Concentration: Ensure your mobile phase is adequately buffered. A stable pH is critical for consistent ionization of both the analyte and any residual silanols.[4][5] Increasing the buffer concentration can sometimes improve peak symmetry.[2]

  • Column Overload: Injecting too high a concentration of this compound can saturate the active sites on the stationary phase, leading to peak tailing.[8][9][10] Try reducing the injection volume or diluting the sample.[11][12]

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.[4][13] Minimize extra-column volume by using shorter, narrower internal diameter tubing.[4]

  • Column Contamination: Contaminants from the sample or system can accumulate on the column, creating active sites that cause tailing.[5][8] A proper sample clean-up procedure, such as Solid Phase Extraction (SPE), can prevent this.[4][5]

Q4: Can the organic modifier in my mobile phase affect peak tailing?

A4: Yes, the choice and concentration of the organic modifier can influence peak shape. While acetonitrile and methanol are common choices, their properties differ. In some cases, switching between them or altering the organic-to-aqueous ratio can impact peak symmetry.[4][14] For instance, a higher percentage of organic modifier can sometimes improve peak shape for basic compounds.[14]

Frequently Asked Questions (FAQs)

What is an acceptable peak tailing factor?

The United States Pharmacopeia (USP) tailing factor (Tf) is a common measure of peak asymmetry. An ideal Gaussian peak has a Tf of 1.0. Generally, a Tf value between 0.9 and 1.5 is considered acceptable for most applications, although some methods may tolerate values up to 2.0.[11]

Will using a guard column help reduce peak tailing?

A guard column with the same stationary phase as the analytical column can help protect the primary column from strongly retained impurities that might cause peak tailing.[13] However, an improperly installed or contaminated guard column can itself be a source of tailing.[12]

Why does peak tailing seem to be more of an issue for basic compounds like this compound?

Basic compounds, particularly those with amine functional groups, can become protonated and carry a positive charge. This positive charge leads to strong ionic interactions with the negatively charged, deprotonated silanol groups on the silica surface, resulting in significant peak tailing.[1][3][15]

Could my issue be physical rather than chemical?

Yes, if all peaks in your chromatogram are tailing, the problem might be physical.[8] This could be due to a void in the column packing, a partially blocked frit, or excessive extra-column volume in your HPLC system.[3][8]

Data Presentation

The following table summarizes various chromatographic conditions that have been successfully employed for the chiral separation of Efavirenz, which can serve as a starting point for method development and troubleshooting.

ParameterCondition 1Condition 2Condition 3
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)[16]Lux Amylose-2[6]Chiralcel OD (250 x 4.6 mm, 10 µm)[6]
Mobile Phase n-Hexane: Isopropyl Alcohol (90:10 v/v)[16]0.1% Formic Acid in Water: Acetonitrile (55:45 v/v)[6]n-Hexane: Isopropyl Alcohol (80:20 v/v) with 0.1% Formic Acid[6]
Flow Rate 1.0 mL/min[16]1.0 mL/min[6]1.0 mL/min[6]
Column Temp. 30°C[16]25°C[6]Not Specified
Detection 254 nm[16]252 nm[6]254 nm[6]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

  • Prepare Mobile Phases: Prepare a series of mobile phases with identical organic modifier and buffer salt concentrations but with varying pH values (e.g., pH 2.5, 3.0, 3.5, and 4.0). Use a calibrated pH meter for accurate measurements.

  • Equilibrate the System: For each mobile phase, flush the column for at least 20 column volumes to ensure complete equilibration.

  • Inject Standard: Inject a standard solution of this compound.

  • Analyze Peak Shape: Record the chromatogram and calculate the USP tailing factor for the this compound peak at each pH.

  • Determine Optimal pH: Select the pH that provides the most symmetrical peak (tailing factor closest to 1.0) while maintaining adequate retention and resolution.

Protocol 2: Evaluation of a Sacrificial Base Additive

  • Prepare Mobile Phase with Additive: Prepare your optimized mobile phase and a second mobile phase with the addition of a low concentration (e.g., 0.1% v/v) of triethylamine (TEA).

  • Equilibrate the System: Equilibrate the column with the TEA-containing mobile phase.

  • Inject Standard: Inject the this compound standard.

  • Compare Chromatograms: Compare the peak shape and tailing factor with and without the TEA additive.

  • Optimize Additive Concentration: If improvement is observed, you can further optimize the concentration of TEA to achieve the best peak symmetry.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks chemical_issue Chemical Issue Likely check_all_peaks->chemical_issue No physical_issue Physical Issue Likely check_all_peaks->physical_issue Yes check_pH Adjust Mobile Phase pH to < 3 chemical_issue->check_pH check_column Use High-Purity, End-Capped Column check_pH->check_column additives Add Mobile Phase Modifier (e.g., TEA, Formic Acid) check_column->additives check_overload Reduce Sample Concentration/Volume additives->check_overload check_connections Check for Dead Volume (Tubing, Fittings) physical_issue->check_connections check_column_void Inspect Column for Voids/Blockage check_connections->check_column_void

Caption: A logical workflow for troubleshooting peak tailing in the chromatography of this compound.

SilanolInteraction Mechanism of Peak Tailing via Silanol Interaction cluster_column Silica Stationary Phase cluster_interaction Interaction Leading to Tailing silanol Deprotonated Silanol Group (Si-O⁻) stationary_phase C18 Chains efavirenz Protonated this compound (Basic) interaction Strong Ionic Interaction (Secondary Retention) efavirenz->interaction interaction->silanol result Delayed Elution & Peak Tailing interaction->result

Caption: The interaction between protonated this compound and deprotonated silanol groups on the stationary phase, a primary cause of peak tailing.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for (R)-Efavirenz

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of (R)-Efavirenz, the unwanted enantiomer of the non-nucleoside reverse transcriptase inhibitor, Efavirenz. The objective is to offer a detailed overview of method performance, supported by experimental data, to aid in the selection of the most appropriate analytical strategy for research and quality control purposes.

Comparison of Analytical Methods

The primary methods for the enantioselective analysis of Efavirenz are chiral High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). These techniques are essential for ensuring the stereochemical purity of the active pharmaceutical ingredient (API), (S)-Efavirenz. Below is a summary of the performance characteristics of various validated methods.

Table 1: Performance Comparison of Validated Analytical Methods for this compound

ParameterMethod 1: Chiral UPLCMethod 2: Chiral HPLC (Normal Phase)Method 3: Chiral HPLC (Reversed Phase)
Chromatographic Column Chiracel OD-H (250 mm x 4.6 mm, 5 µm)[1]Chiralcel OD-H (250 mm x 4.6 mm, 10 µm)[2][3]Lux Amylose-2
Mobile Phase n-Hexane: Isopropyl alcohol (90:10 v/v)[1]n-hexane: isopropyl alcohol (80:20 v/v) with 0.1% formic acid[3]0.1% formic acid in water: acetonitrile (55:45, v/v)[4]
Flow Rate 1.0 mL/min[1]1.0 mL/min[3]1.0 mL/min[4]
Detection Wavelength 254 nm[1]254 nm[3]252 nm[4]
Linearity Range 0.249 - 375 µg/mL[1]200 - 6210 ng/mL[2][5]0.04 - 0.4 mg/mL[4]
Correlation Coefficient (R²) > 0.999[2]0.9999[2][5]0.999[4]
Limit of Detection (LOD) 0.075 µg/mL[1]66 ng/mL[2][5]0.01 mg/mL[4]
Limit of Quantification (LOQ) 0.249 µg/mL[1]200 ng/mL[2][5]0.04 mg/mL[4]
Accuracy (% Recovery) 97 - 104%[1]98.7 - 104.0%[2]93.5 - 107.5%[4]
Precision (% RSD) < 2%< 1%[2]Not explicitly stated, but method described as precise[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. The following sections outline the key experimental protocols for the validation of an analytical method for this compound, based on the compared methods.

Method 1: Chiral UPLC
  • Instrumentation: Waters ACQUITY UPLC system equipped with a photodiode array detector.[1]

  • Chromatographic Conditions:

    • Column: Chiracel OD-H (250 mm x 4.6 mm, 5 µm)[1]

    • Mobile Phase: A mixture of n-Hexane and Isopropyl alcohol (IPA) in a 90:10 (v/v) ratio.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30°C.[1]

    • Detection: UV at 254 nm.[1]

  • Preparation of Solutions:

    • System Suitability Solution: 5.0 mg of Efavirenz enantiomer and Efavirenz standard are weighed into a 50 mL volumetric flask and dissolved in the mobile phase.[1]

    • Sample Solution: A stock solution is prepared by dissolving the Efavirenz sample in the mobile phase to achieve a known concentration (e.g., 250 µg/mL).[1]

Method 2: Chiral HPLC (Normal Phase)
  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H (250 mm x 4.6 mm, 10 µm).[3]

    • Mobile Phase: A mixture of n-hexane and isopropyl alcohol (80:20 v/v) with 0.1% (v/v) formic acid as an additive.[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 25°C.[3]

    • Detection: UV at 254 nm.[3]

    • Injection Volume: 20 µL.[3]

  • Preparation of Solutions:

    • Stock Solutions: Efavirenz and its enantiomer stock solutions are prepared by dissolving appropriate quantities in the mobile phase to a concentration of about 10.0 mg/mL.[3]

    • Test Solution: The stock solution is diluted to a concentration of 5 mg/mL for analysis.[3]

Method 3: Chiral HPLC (Reversed Phase)
  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Chromatographic Conditions:

    • Column: Lux Amylose-2 column.[4]

    • Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (55:45, v/v).[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 25°C.[4]

    • Detection: UV at 252 nm.[4]

  • Preparation of Solutions:

    • Linearity Solutions: Prepared in a range from 0.04 mg/mL to 0.4 mg/mL to establish the calibration curve.[4]

Visualizing the Workflow

Understanding the logical flow of the analytical method validation process is critical for successful implementation.

G cluster_prep Preparation Phase cluster_analysis Chromatographic Analysis cluster_validation Method Validation Standard_Prep Standard and Sample Preparation System_Suitability System Suitability Test Standard_Prep->System_Suitability Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->System_Suitability Sample_Injection Sample Injection System_Suitability->Sample_Injection Data_Acquisition Data Acquisition Sample_Injection->Data_Acquisition Specificity Specificity Data_Acquisition->Specificity Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision LOD_LOQ LOD & LOQ Data_Acquisition->LOD_LOQ Robustness Robustness Data_Acquisition->Robustness

Caption: Workflow for Analytical Method Validation of this compound.

This diagram illustrates the sequential steps involved in the validation of an analytical method for this compound, from initial preparation through to the assessment of various validation parameters as per ICH guidelines.[6]

Signaling Pathway of Efavirenz Action (For Context)

While not directly related to method validation, understanding the mechanism of action of Efavirenz provides context for its importance.

G HIV_RNA HIV RNA Reverse_Transcriptase Reverse Transcriptase (RT) HIV_RNA->Reverse_Transcriptase template Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA synthesis Efavirenz (S)-Efavirenz Efavirenz->Reverse_Transcriptase Inhibition Inhibition

Caption: Mechanism of Action of Efavirenz.

This diagram shows how (S)-Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), binds to the reverse transcriptase enzyme of HIV, thereby blocking the conversion of viral RNA to DNA and inhibiting viral replication.[7]

References

A Comparative Guide to the Metabolic Stability of Efavirenz Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic stability of the enantiomers of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. The information presented herein is supported by experimental data from peer-reviewed literature and is intended to inform researchers and professionals in the field of drug development.

Efavirenz is administered as a racemic mixture, but its pharmacological activity and metabolic disposition are highly stereoselective. The (-)-enantiomer, also known as S-Efavirenz, is the therapeutically active form, while the (+)-enantiomer, or R-Efavirenz, is significantly less active. Understanding the differential metabolic stability of these enantiomers is crucial for optimizing therapeutic outcomes and minimizing potential toxicities.

Executive Summary

Experimental evidence consistently demonstrates that the metabolic stability of the two Efavirenz enantiomers is significantly different. The clinically active S-Efavirenz is metabolized at a substantially higher rate than R-Efavirenz . This difference is primarily attributed to the stereoselective action of the cytochrome P450 enzyme CYP2B6, the principal enzyme responsible for Efavirenz metabolism in humans. In vitro studies have shown that the rate of metabolism of R-Efavirenz is approximately one-tenth that of S-Efavirenz.[1] This pronounced difference in metabolic stability has important implications for the pharmacokinetic and pharmacodynamic profiles of Efavirenz.

Quantitative Data on Metabolic Stability

ParameterS-EfavirenzR-EfavirenzKey Findings
Primary Metabolizing Enzyme CYP2B6CYP2B6CYP2B6 is the major enzyme responsible for the metabolism of both enantiomers.[1][2][3]
Major Metabolic Pathway 8-hydroxylation8-hydroxylationThe primary metabolic route for both enantiomers is hydroxylation at the 8-position to form 8-hydroxyefavirenz.[1][2]
Relative Rate of Metabolism HighLow (approx. 1/10th of S-Efavirenz)S-Efavirenz is metabolized 5- to 22-fold more rapidly than R-Efavirenz by CYP2B6 and its genetic variants.[1]

Metabolic Pathway of Efavirenz

The primary metabolic pathway for both enantiomers of Efavirenz involves oxidation by cytochrome P450 enzymes, predominantly CYP2B6, in the liver. The major metabolite formed is 8-hydroxyefavirenz, which is subsequently glucuronidated and excreted. A minor pathway involves 7-hydroxylation, primarily mediated by CYP2A6.

G cluster_enantiomers Efavirenz Enantiomers cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) S-Efavirenz S-Efavirenz 8-hydroxyefavirenz 8-hydroxyefavirenz S-Efavirenz->8-hydroxyefavirenz CYP2B6 (major) 7-hydroxyefavirenz 7-hydroxyefavirenz S-Efavirenz->7-hydroxyefavirenz CYP2A6 (minor) R-Efavirenz R-Efavirenz R-Efavirenz->8-hydroxyefavirenz CYP2B6 (minor) Glucuronide Conjugates Glucuronide Conjugates 8-hydroxyefavirenz->Glucuronide Conjugates UGTs 7-hydroxyefavirenz->Glucuronide Conjugates UGTs Excretion Excretion Glucuronide Conjugates->Excretion

Metabolic pathway of Efavirenz enantiomers.

Experimental Protocols

The metabolic stability of Efavirenz enantiomers is typically assessed using an in vitro microsomal stability assay. The following is a representative protocol synthesized from established methodologies.

In Vitro Microsomal Stability Assay

Objective: To determine the rate of metabolism of S-Efavirenz and R-Efavirenz in human liver microsomes.

Materials:

  • S-Efavirenz and R-Efavirenz

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • Internal standard (for analytical quantification)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of S-Efavirenz and R-Efavirenz in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the incubation buffer (potassium phosphate buffer, pH 7.4).

  • Incubation:

    • Pre-warm the HLM suspension and NADPH regenerating system to 37°C.

    • In a microcentrifuge tube, combine the HLM suspension, incubation buffer, and the test enantiomer.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Processing:

    • Vortex the quenched samples to precipitate proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound (S-Efavirenz or R-Efavirenz) at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (microsomal protein concentration).

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Reagents Prepare Reagents: - Efavirenz Enantiomers - HLMs - NADPH System - Buffer Mix Combine: - HLM - Buffer - Enantiomer Reagents->Mix Initiate Add NADPH System (Start Reaction at 37°C) Mix->Initiate Sample Withdraw Aliquots (t = 0, 5, 15... min) Initiate->Sample Quench Add to Cold Acetonitrile + IS Sample->Quench Process Vortex & Centrifuge Quench->Process Analyze LC-MS/MS Analysis of Supernatant Process->Analyze Data Calculate: - t½ - Clint Analyze->Data

Experimental workflow for microsomal stability assay.

Conclusion

The metabolic stability of Efavirenz is highly stereoselective, with the therapeutically active S-enantiomer being metabolized significantly faster than the R-enantiomer. This difference is primarily driven by the stereospecificity of the CYP2B6 enzyme. This disparity in metabolic clearance is a critical factor to consider in drug development and for understanding the overall pharmacokinetic and pharmacodynamic profile of Efavirenz. The provided experimental protocol for an in vitro microsomal stability assay offers a robust method for further investigating the metabolic properties of Efavirenz enantiomers and other chiral compounds.

References

A Head-to-Head Comparison of Chiral Columns for the Enantioselective Separation of Efavirenz

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drugs like Efavirenz. Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is used in the treatment of HIV-1 infection. As the pharmacological activity of Efavirenz is enantioselective, the separation and quantification of its enantiomers are paramount for quality control and regulatory compliance. This guide provides an objective comparison of the performance of various chiral stationary phases (CSPs) for the analytical separation of Efavirenz enantiomers, supported by experimental data.

The most successful and widely documented methods for the chiral separation of Efavirenz utilize polysaccharide-based chiral columns. These columns, typically derived from amylose or cellulose coated or immobilized on a silica support, have demonstrated broad applicability and high efficiency in resolving a wide range of chiral compounds, including Efavirenz.

Performance Comparison of Chiral Columns

The following table summarizes the performance of several polysaccharide-based chiral columns for the separation of Efavirenz enantiomers. This data provides a clear, quantitative comparison to aid in the selection of the most suitable column for a given analytical challenge.

ColumnChiral SelectorSeparation ModeMobile PhaseFlow Rate (mL/min)Detection (nm)Retention Times (min)Resolution (Rs)Reference
Chiralcel OD-H Cellulose tris(3,5-dimethylphenyl)carbamateNormal Phasen-Hexane / Isopropyl alcohol (90:10, v/v)1.0254(R)-Efavirenz: ~7.5, (S)-Efavirenz: ~9.2> 3.0[1][2]
Chiralcel OD-H Cellulose tris(3,5-dimethylphenyl)carbamateNormal Phasen-hexane: 2-propanol: TFA (90 : 10 : 0.5% v/v)-245(R)-EFZ: 7.5, (S)-EFZ: 9.2-[1]
Lux Amylose-2 Amylose tris(5-chloro-2-methylphenyl)carbamateReverse Phase0.1% formic acid in water and acetonitrile (55:45, v/v)1.0252-> 4.0[3]
Chiralpak-IA Amylose tris(3,5-dimethylphenylcarbamate)--2.5252-Excellent[4]

Note: While some studies attempted separation on amylose-based columns like Chiralpak AD-H in normal phase, they were not always successful in resolving the enantiomers.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of separation methods. Below are the experimental protocols derived from successful Efavirenz separations.

Method 1: Normal-Phase Separation using Chiralcel OD-H

This is a widely cited and robust method for the baseline separation of Efavirenz enantiomers.

  • Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)[2]

  • Mobile Phase: A mixture of n-Hexane and Isopropyl alcohol (IPA) in a 90:10 (v/v) ratio.[2] For improved peak shape, trifluoroacetic acid (TFA) can be added to the mobile phase (e.g., n-hexane: 2-propanol: TFA in 90:10:0.5% v/v).[1]

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 30°C[2]

  • Detection: UV at 254 nm[2]

  • Injection Volume: 10 µL

Method 2: Reversed-Phase Separation using Lux Amylose-2

This method offers a valuable alternative to normal-phase chromatography, which can be advantageous depending on the sample matrix and solubility.

  • Column: Lux Amylose-2[3]

  • Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile in a 55:45 (v/v) ratio.[3]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 25°C[3]

  • Detection: UV at 252 nm[3]

Visualizing the Experimental Workflow

To systematically approach the selection and optimization of a chiral column for the separation of Efavirenz, the following workflow is recommended.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis racemic_efavirenz Racemic Efavirenz Sample dissolve Dissolve in Mobile Phase or Compatible Solvent racemic_efavirenz->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Prepared Sample filter->inject hplc_system HPLC System with UV Detector chiral_column Select Chiral Column (e.g., Chiralcel OD-H) hplc_system->chiral_column mobile_phase Prepare and Degas Mobile Phase hplc_system->mobile_phase set_conditions Set Flow Rate, Temperature, and Wavelength chiral_column->set_conditions mobile_phase->set_conditions set_conditions->inject acquire_data Acquire Chromatogram inject->acquire_data integrate_peaks Integrate Enantiomer Peaks acquire_data->integrate_peaks calculate_parameters Calculate Resolution, Retention Times, and Enantiomeric Purity integrate_peaks->calculate_parameters G racemic Racemic Efavirenz (R)- and (S)-Enantiomers csp Chiral Stationary Phase (CSP) e.g., Cellulose Derivative racemic->csp Introduced into separation Differential Interaction (R)-Enantiomer interacts more/less strongly than (S)-Enantiomer csp->separation Facilitates mobile_phase Mobile Phase mobile_phase->csp Flows through detection Separated Enantiomers Detected at Different Retention Times separation->detection Results in

References

(R)-Efavirenz Cross-Reactivity in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of analytical methodologies for the detection of Efavirenz, with a specific focus on the potential cross-reactivity of its inactive (R)-enantiomer in therapeutic drug monitoring (TDM) immunoassays. While immunoassays offer a rapid and high-throughput method for quantifying Efavirenz concentrations in patient samples, their ability to distinguish between the therapeutically active (S)-enantiomer and the inactive (R)-enantiomer is often not characterized. This guide will compare the principles of immunoassays with those of stereoselective chromatographic methods, providing available data and outlining the necessary experimental protocols for a comprehensive assessment.

Executive Summary

Efavirenz is a chiral non-nucleoside reverse transcriptase inhibitor (NNRTI) prescribed as the (S)-enantiomer for the treatment of HIV-1 infection. The presence of the (R)-enantiomer, an impurity from the manufacturing process, has no therapeutic benefit and could potentially contribute to adverse effects. Immunoassays, commonly used for TDM, may not be stereoselective, leading to an overestimation of the active drug concentration if the (R)-enantiomer is also detected. This guide highlights the critical need for assessing the cross-reactivity of (R)-Efavirenz in such assays and presents alternative, highly specific chromatographic methods that can accurately differentiate and quantify both enantiomers.

Data Presentation

Table 1: Comparison of Analytical Methods for Efavirenz Quantification
FeatureImmunoassay (e.g., ARK™ Efavirenz Assay)Chiral High-Performance Liquid Chromatography (HPLC)
Principle Competitive binding of Efavirenz and enzyme-labeled Efavirenz to a specific antibody.[1]Differential interaction of enantiomers with a chiral stationary phase.
Stereoselectivity Generally not specified; potential for cross-reactivity with this compound.High; baseline separation of (R)- and (S)-enantiomers is achievable.
Reported Analytes Total Efavirenz (enantiomers not differentiated).[1][2]This compound and (S)-Efavirenz.
Throughput HighLow to Medium
Instrumentation Automated clinical chemistry analyzer.[1][2]HPLC system with a UV or Mass Spectrometry detector.
Sample Volume Low (typically µL range).Low to Medium (typically µL to mL range).
Turnaround Time Rapid (minutes per sample).Longer (minutes to hours per sample).
Table 2: Cross-Reactivity Data for a Commercial Efavirenz Immunoassay (ARK™ Efavirenz Assay)
CompoundConcentration TestedCross-Reactivity (%)
This compound Data Not Available Not Reported
8-hydroxyefavirenz10.0 µg/mL< 0.2
Other AntiretroviralsVariousNot significant

Note: The lack of specific data on the cross-reactivity of this compound is a significant information gap in the publicly available documentation for this and other similar immunoassays.

Experimental Protocols

Immunoassay for Efavirenz

The ARK™ Efavirenz Assay is a homogeneous enzyme immunoassay.[1] The principle is based on the competition between the drug in the sample and Efavirenz labeled with glucose-6-phosphate dehydrogenase (G6PDH) for binding to an antibody reagent.[1] The enzyme activity is directly proportional to the drug concentration in the sample.[1]

To assess this compound cross-reactivity, the following experiment would be necessary:

  • Prepare Standards: Prepare separate standard curves for both (S)-Efavirenz and this compound in a drug-free serum or plasma matrix.

  • Assay Procedure: Run each set of standards using the immunoassay according to the manufacturer's instructions.

  • Data Analysis: Compare the signal generated by this compound to that of (S)-Efavirenz at equivalent concentrations. Calculate the percent cross-reactivity using the formula: % Cross-reactivity = (Concentration of (S)-Efavirenz that gives the same response as a given concentration of this compound / Concentration of this compound) x 100%

Chiral HPLC Method for Enantiomeric Separation

A common alternative for the specific quantification of Efavirenz enantiomers is chiral HPLC.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Column: A column with a chiral stationary phase (e.g., polysaccharide-based) is used to separate the enantiomers.

  • Mobile Phase: A mixture of solvents, such as n-hexane and isopropanol, is used to carry the sample through the column.

  • Detection: The separated enantiomers are detected by UV absorbance at a specific wavelength (e.g., 247 nm).

  • Quantification: The concentration of each enantiomer is determined by comparing the peak area to that of a known standard.

Mandatory Visualization

Immunoassay_Principle cluster_sample Patient Sample cluster_reagents Assay Reagents cluster_detection Detection S_Efavirenz (S)-Efavirenz Antibody Anti-Efavirenz Antibody S_Efavirenz->Antibody Binds R_Efavirenz This compound R_Efavirenz->Antibody Potentially Binds (Cross-reactivity) Signal Enzymatic Signal (Measured) Antibody->Signal Bound Enzyme-Labeled Efavirenz Generates Signal Enzyme_Labeled_Efavirenz Enzyme-Labeled Efavirenz Enzyme_Labeled_Efavirenz->Antibody Competes for Binding

Caption: Competitive immunoassay principle and the potential for this compound cross-reactivity.

Chiral_HPLC_Workflow Sample Plasma/Serum Sample (containing both enantiomers) Extraction Sample Preparation (e.g., Protein Precipitation) Sample->Extraction Injection Injection onto Chiral HPLC Column Extraction->Injection Separation Chromatographic Separation of Enantiomers Injection->Separation Detection UV or Mass Spec Detection Separation->Detection Quantification_S Quantification of (S)-Efavirenz Detection->Quantification_S Quantification_R Quantification of This compound Detection->Quantification_R

Caption: Workflow for the stereoselective analysis of Efavirenz enantiomers using Chiral HPLC.

Discussion and Conclusion

The assessment of this compound cross-reactivity in immunoassays is a critical but often overlooked aspect of therapeutic drug monitoring. While immunoassays provide a convenient platform for measuring Efavirenz concentrations, the lack of stereoselectivity can lead to inaccurate results, potentially impacting patient management. The structural similarity between the (R) and (S) enantiomers makes cross-reactivity in immunoassays highly probable.

In contrast, chiral chromatographic methods, such as HPLC, offer a robust and specific alternative for the separate quantification of each enantiomer. Although these methods are more labor-intensive and require specialized equipment, they provide the accuracy needed for pharmacokinetic studies and for validating the stereoselectivity of immunoassays.

Recommendations:

  • For Researchers and Scientists: When developing or validating immunoassays for chiral drugs like Efavirenz, it is imperative to perform cross-reactivity studies with the individual enantiomers.

  • For Drug Development Professionals: The potential for enantiomeric cross-reactivity should be a key consideration when selecting an analytical method for clinical trials and therapeutic drug monitoring. For pivotal studies, a stereoselective method should be employed.

  • For Clinical Laboratories: It is important to be aware of the limitations of non-stereoselective immunoassays. If clinically unexpected Efavirenz concentrations are observed, confirmation with a stereoselective method should be considered.

References

Comparative Study of (R)-Efavirenz Effects on Different Neuronal Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While this guide aims to provide a comparative study of (R)-Efavirenz, the majority of currently available research has been conducted using the racemic mixture of Efavirenz (a combination of both (R) and (S) enantiomers). Direct comparative studies on the neurotoxic effects of the individual enantiomers are limited. The data presented here is primarily based on studies of the racemic mixture and should be interpreted with this consideration.

Introduction

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been widely used in antiretroviral therapy. However, its use is often associated with neuropsychiatric side effects, including dizziness, vivid dreams, and in some cases, more severe neurotoxicity.[1][2][3][4] The underlying mechanisms of EFV-induced neurotoxicity are believed to involve mitochondrial dysfunction, induction of autophagy, and oxidative stress.[2][5] This guide provides a comparative overview of the reported effects of Efavirenz on various neuronal cell lines, summarizing key experimental findings and methodologies to aid researchers in the fields of neuropharmacology and drug development.

Data Presentation: Quantitative Effects of Efavirenz on Neuronal Cells

The following tables summarize the quantitative data from various studies on the effects of Efavirenz on different neuronal cell lines.

Table 1: Effects of Efavirenz on Cell Viability and ATP Levels

Cell LineConcentration (µM)Treatment DurationEffect on Cell Viability (% of Control)Effect on ATP Levels (% of Control)Reference
Neural Stem Cells (NSCs)524h~74%~78%[6]
Neural Stem Cells (NSCs)1024h~36%~57%[6]
SH-SY5Y12.52hNot specified~72% (in galactose media)[7]
SH-SY5Y252hNot specified<20% (in galactose media)[7]
SH-SY5Y502hNot specified<12% (in both glucose and galactose media)[7]
Primary Rat Striatal Neurons12.52hNot specified~75%[7][8]
Primary Rat Striatal Neurons252hNot specified~34%[7][8]
Primary Rat Striatal Neurons502hNot specifiedNot specified[7][8]

Table 2: Effects of Efavirenz on Mitochondrial Membrane Potential (MMP)

Cell LineConcentration (µM)Treatment DurationMethodObserved EffectReference
SweAPP N2a1048hJC-1 AssaySignificant reduction in MMP[9]
SH-SY5Y5Time-dependentJC-1 AssayIncreased percentage of green mitochondria, indicating depolarization[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the studies of Efavirenz's effects on neuronal cells.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate Neural Stem Cells (NSCs) on precoated 96-well plates at a density of 1 x 10^4 cells per well and incubate at 37°C in 5% CO2 for 24 hours.

  • Treatment: Treat cells with various concentrations of Efavirenz (e.g., 0.5, 1, 2, 5, and 10 µM), a vehicle control (<0.1% DMSO in PBS), or a positive control (e.g., 100 µM H₂O₂) for 24 hours.

  • MTT Addition: Add 10 µl of MTT solution (5 mg/ml) to each well and incubate at 37°C for 4 hours.

  • Solubilization: Add 100 µl of solubilization solution (10% SDS in 0.01 M HCl) to each well and incubate at 37°C overnight.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]

Intracellular ATP Level Measurement
  • Cell Seeding and Treatment: Plate NSCs in 12-well plates at a density of 3 x 10^5 cells per well and incubate at 37°C for 24 hours. Treat the cells with different concentrations of Efavirenz for 24 hours.

  • Cell Lysis: Lyse the cells using Tris lysis buffer on ice for 30 minutes, followed by sonication for 30 seconds at 40% power.

  • ATP Measurement: Use a commercially available ATP Determination Kit. The assay is based on the luciferase-catalyzed oxidation of luciferin in the presence of ATP, which produces light. The amount of light is proportional to the ATP concentration. Measure luminescence using a luminometer.[6]

Mitochondrial Membrane Potential (MMP) Assay
  • Cell Preparation: Culture rat cortical neurons on appropriate plates.

  • Probe Loading:

    • Wash the cultured neurons 3 times with Tyrode's buffer (TB).

    • Prepare a 20 nM working solution of TMRM (Tetramethylrhodamine, Methyl Ester) in TB.

    • Incubate the neurons with the TMRM solution for 45 minutes in the dark at room temperature.

  • Imaging:

    • Mount the culture dish on a microscope stage.

    • Examine TMRM fluorescence by excitation at 514 nm and emission at 570 nm.

    • To induce mitochondrial depolarization as a control, the mitochondrial uncoupler FCCP can be used.[10][11][12][13][14]

Autophagy Assessment in SH-SY5Y Cells
  • Treatment: Treat SH-SY5Y cells with Efavirenz at the desired concentration and for various time points.

  • Staining:

    • Use a fluorescent dye such as CYTO-ID® Green dye or Acridine Orange (AO) to label autophagosomes.

    • For AO staining, after treatment, stain the cells with AO to detect the formation of acidic vesicular organelles (AVOs), which are characteristic of autophagic cells.

  • Imaging and Analysis:

    • Visualize the stained cells using fluorescence microscopy. An increase in green puncta (for CYTO-ID) or bright red fluorescence (for AO) indicates an increase in autophagosomes.

    • For quantitative analysis, flow cytometry can be used to measure the fluorescence intensity.

  • Western Blotting:

    • Analyze the expression levels of key autophagy marker proteins such as the ratio of LC3-II to LC3-I and the level of p62. An increase in the LC3-II/LC3-I ratio and a decrease in p62 are indicative of induced autophagy.[15][16]

Mandatory Visualization

Proposed Signaling Pathway of Efavirenz-Induced Neurotoxicity

The following diagram illustrates the proposed signaling pathway through which Efavirenz exerts its neurotoxic effects, primarily through mitochondrial dysfunction.

Efavirenz_Neurotoxicity EFV This compound Mito Mitochondrion EFV->Mito ComplexI Complex I Inhibition Mito->ComplexI   Direct Effect ROS ↑ Reactive Oxygen Species (ROS) ComplexI->ROS MMP ↓ Mitochondrial Membrane Potential ComplexI->MMP Autophagy ↑ Autophagy/ Mitophagy ROS->Autophagy p38 ↑ p38 MAPK Activation ROS->p38 ATP ↓ ATP Production MMP->ATP MMP->Autophagy Neurotoxicity Neuronal Dysfunction & Neurotoxicity ATP->Neurotoxicity Autophagy->Neurotoxicity Protective/Pathogenic Role Bax ↑ Bax Expression p38->Bax Apoptosis Apoptosis Bax->Apoptosis Apoptosis->Neurotoxicity

Caption: Proposed mechanism of this compound induced neurotoxicity.

Experimental Workflow for Assessing Efavirenz Neurotoxicity

The following diagram outlines a typical experimental workflow for investigating the neurotoxic effects of this compound on neuronal cell lines.

Experimental_Workflow cluster_assays Neurotoxicity Assays start Start cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) start->cell_culture treatment This compound Treatment (Dose- and Time-Response) cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability atp ATP Levels treatment->atp mmp Mitochondrial Membrane Potential (TMRM) treatment->mmp autophagy Autophagy Assessment (LC3, p62) treatment->autophagy data_analysis Data Analysis and Interpretation viability->data_analysis atp->data_analysis mmp->data_analysis autophagy->data_analysis conclusion Conclusion on Neurotoxic Effects data_analysis->conclusion

Caption: Experimental workflow for assessing this compound neurotoxicity.

References

Verifying the Enantiomeric Purity of (R)-Efavirenz: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like Efavirenz is a critical step in drug development and quality control. The biological activity of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), resides primarily in the (S)-enantiomer, while the (R)-enantiomer is considered an impurity.[1][2] This guide provides a comprehensive comparison of analytical methods for verifying the enantiomeric purity of a sample purported to be (R)-Efavirenz, with a focus on providing supporting experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The most common and effective methods for determining the enantiomeric purity of Efavirenz are chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) utilizing chiral stationary phases (CSPs).[1][3] Supercritical Fluid Chromatography (SFC) has also been explored as a viable alternative.[4] The selection of the analytical method and the specific chiral column is paramount for achieving the necessary resolution and sensitivity to detect and quantify the undesired enantiomer.

The following tables summarize the performance of various chromatographic methods for the enantioseparation of Efavirenz enantiomers.

Table 1: Chiral HPLC and UPLC Methods for Efavirenz Enantioseparation

MethodChiral Stationary Phase (Column)Mobile PhaseFlow Rate (mL/min)Detection (nm)Resolution (Rs)Retention Times (min)Reference
UPLC Chiralcel OD-H (250 x 4.6 mm, 5 µm)n-Hexane: Isopropyl alcohol (90:10 v/v)1.0254> 3.0Not Specified[3]
HPLC Chiralcel OD-H (250 x 4.6 mm, 10 µm)n-Hexane: Isopropyl alcohol (80:20 v/v) + 0.1% Formic Acid1.0254> 4.0(R)-EFZ: ~7.5, (S)-EFZ: ~9.2[1][4]
RP-HPLC Lux Amylose-20.1% Formic Acid in Water: Acetonitrile (55:45 v/v)1.0252> 3.0Not Specified[2][5]

Table 2: Method Validation Parameters

MethodLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy (% Recovery)Reference
UPLC (for R-Efavirenz) 0.249 - 375 µg/mL0.075 µg/mL0.249 µg/mLNot Specified97 - 104[3][6]
HPLC (for R-Efavirenz) 200 - 6210 ng/mL66 ng/mL200 ng/mL< 2.098.7 - 104.0[1]
RP-HPLC (for R-enantiomer) 0.04 - 0.4 mg/mL0.01 mg/mL0.04 mg/mL< 1.34 (at LOQ)93.5 - 107.5[2][5][7]
HPLC (for R-enantiomer) 0.1 - 6 µg/mL0.03 µg/mL0.1 µg/mL1.34 (at LOQ)Not Specified[4][8]

Experimental Protocols

Detailed methodologies are essential for the successful replication and adaptation of these analytical methods.

Method 1: Chiral UPLC
  • Instrumentation: Waters ACQUITY UPLC system with a photodiode array detector.[3]

  • Column: Chiralcel OD-H (250 mm x 4.6 mm), 5 µm particle size.[3]

  • Mobile Phase: A mixture of n-Hexane and Isopropyl alcohol (IPA) in a 90:10 (v/v) ratio.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • Detection: UV at 254 nm.[3]

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a suitable concentration.

  • System Suitability: Prepare a solution containing both (R)- and (S)-Efavirenz to ensure adequate resolution between the two enantiomeric peaks.[3]

Method 2: Chiral HPLC (Normal Phase)
  • Instrumentation: A standard HPLC system with a UV detector.[1]

  • Column: Chiralcel OD-H (250 mm x 4.6 mm), 10 µm particle size.[4]

  • Mobile Phase: A mixture of n-Hexane and Isopropyl alcohol in an 80:20 (v/v) ratio, with 0.1% (v/v) formic acid added as a modifier.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: Ambient.

  • Detection: UV at 254 nm.[4]

  • Sample Preparation: Dissolve the this compound sample in the mobile phase. For determining the (R)-enantiomer in an (S)-Efavirenz sample, a spiked sample should be prepared.[1]

Method 3: Chiral RP-HPLC
  • Instrumentation: A standard HPLC system with a UV detector.[5]

  • Column: Lux Amylose-2.[2][5]

  • Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile in a 55:45 (v/v) ratio.[2][5]

  • Flow Rate: 1.0 mL/min.[2][5]

  • Column Temperature: 25°C.[2][5]

  • Detection: UV at 252 nm.[2][5]

  • Sample Preparation: Dissolve the this compound sample in the mobile phase.

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for verifying the enantiomeric purity of an this compound sample using chiral chromatography.

G cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Evaluation Sample Weigh this compound Sample Dissolve_Sample Dissolve Sample in Mobile Phase Sample->Dissolve_Sample Standard Prepare Racemic Efavirenz Standard Dissolve_Standard Dissolve Standard in Mobile Phase Standard->Dissolve_Standard Inject_Sample Inject this compound Sample Dissolve_Sample->Inject_Sample System_Suitability Inject Standard for System Suitability Check Dissolve_Standard->System_Suitability System_Suitability->Inject_Sample If suitability passes Chromatogram Acquire Chromatogram Inject_Sample->Chromatogram Peak_Integration Integrate Peak Areas of (R) and (S) Enantiomers Chromatogram->Peak_Integration Purity_Calculation Calculate Enantiomeric Purity (%) Peak_Integration->Purity_Calculation Report Generate Report Purity_Calculation->Report

Caption: Workflow for enantiomeric purity verification.

Signaling Pathway of Chiral Recognition

The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These complexes have different interaction energies, leading to different retention times.

G cluster_analyte Analyte Enantiomers cluster_interaction Diastereomeric Complexes R_Enantiomer this compound R_Complex [this compound]-CSP R_Enantiomer->R_Complex Interaction S_Enantiomer (S)-Efavirenz S_Complex [(S)-Efavirenz]-CSP S_Enantiomer->S_Complex Interaction CSP Chiral Stationary Phase (CSP) Separation Separation in Chromatographic Column R_Complex->Separation S_Complex->Separation

Caption: Principle of chiral separation on a CSP.

References

A Comparative Guide to the Metabolites of Efavirenz and Other Non-Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic profiles of several key non-nucleoside reverse transcriptase inhibitors (NNRTIs), with a focus on the biological activities of their metabolites. The primary focus is on (S)-Efavirenz, the active enantiomer, and its metabolites, contextualized by comparison with the metabolites of other widely used NNRTIs such as Nevirapine, Etravirine, Rilpivirine, and Delavirdine. While the topic specifies (R)-Efavirenz, it is important to note that this is the inactive enantiomer of Efavirenz. The clinically relevant data and research focus on the metabolism of the active (S)-enantiomer.

Executive Summary

NNRTIs are a cornerstone of antiretroviral therapy, but their extensive metabolism can lead to the formation of various metabolites with distinct pharmacological profiles. Understanding the activity and potential toxicity of these metabolites is crucial for drug development and clinical management. This guide summarizes the available experimental data on the anti-HIV activity and cytotoxicity of NNRTI metabolites, provides detailed experimental protocols for key assays, and visualizes the metabolic pathways involved.

Data Presentation: Comparative Analysis of NNRTI Metabolites

The following tables summarize the known characteristics of the major metabolites of selected NNRTIs.

Table 1: Anti-HIV-1 Activity of NNRTI Metabolites

Parent DrugMetaboliteAnti-HIV-1 Activity (IC50)Citation
Efavirenz 8-hydroxyefavirenzInactive[1]
7-hydroxyefavirenzInactive[1]
8,14-dihydroxyefavirenzInactive[2]
Nevirapine 2-hydroxynevirapineWeakly active (Significantly less potent than parent drug)
3-hydroxynevirapineWeakly active (Significantly less potent than parent drug)
8-hydroxynevirapineWeakly active (Significantly less potent than parent drug)
12-hydroxynevirapineWeakly active (~50-fold less potent than Nevirapine)
Etravirine Major Metabolites>90% less active than parent drug
Rilpivirine Hydroxylated MetabolitesData not available; generally considered less active.
Delavirdine Desalkyl delavirdineInactive

Table 2: Known Toxicities of NNRTI Metabolites

Parent DrugMetaboliteObserved ToxicityKey FindingsCitation
Efavirenz 8-hydroxyefavirenzNeurotoxicityInduces neuronal damage, mitochondrial dysfunction, and altered calcium homeostasis in vitro. Considered more potent than the parent compound in inducing neurotoxicity.[3]
Nevirapine Reactive metabolitesHepatotoxicityFormation of reactive intermediates is implicated in liver injury.[4][5]
Other NNRTIs VariousGenerally less characterized for specific metabolite-driven toxicities. Parent drugs have known class-related adverse effects (e.g., rash, hepatotoxicity).[4]

Mandatory Visualization

Efavirenz Metabolic Pathway

Efavirenz_Metabolism Efavirenz (S)-Efavirenz Metabolite1 8-hydroxyefavirenz (Inactive, Neurotoxic) Efavirenz->Metabolite1 CYP2B6 (major) CYP3A4 (minor) Metabolite2 7-hydroxyefavirenz (Inactive) Efavirenz->Metabolite2 CYP2A6 Metabolite3 8,14-dihydroxyefavirenz (Inactive) Metabolite1->Metabolite3 CYP2B6 Conjugates Glucuronide/Sulfate Conjugates (Excreted) Metabolite1->Conjugates UGTs, SULTs Metabolite2->Conjugates UGTs, SULTs Metabolite3->Conjugates UGTs, SULTs

Caption: Metabolic pathway of (S)-Efavirenz.

Experimental Workflow: NNRTI Metabolite Analysis

Experimental_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma/Microsomal Incubate Plasma/Microsomal Incubate Protein Precipitation Protein Precipitation Plasma/Microsomal Incubate->Protein Precipitation Supernatant Collection Supernatant Collection Protein Precipitation->Supernatant Collection Chromatographic Separation Chromatographic Separation Supernatant Collection->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Data Acquisition Data Acquisition Mass Spectrometry Detection->Data Acquisition Quantification Quantification Data Acquisition->Quantification Pharmacokinetic/Metabolic Profiling Pharmacokinetic/Metabolic Profiling Quantification->Pharmacokinetic/Metabolic Profiling

Caption: General workflow for NNRTI metabolite quantification.

Experimental Protocols

In Vitro Metabolism of NNRTIs using Human Liver Microsomes

Objective: To determine the metabolic profile of an NNRTI and identify the cytochrome P450 (CYP) enzymes involved.

Materials:

  • Human Liver Microsomes (HLMs)

  • NNRTI compound

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or Methanol (MeOH) for quenching

  • LC-MS/MS system

Protocol:

  • Prepare a stock solution of the NNRTI in a suitable solvent (e.g., DMSO, MeOH).

  • In a microcentrifuge tube, combine HLMs (final concentration 0.5-1.0 mg/mL), phosphate buffer, and the NNRTI at various concentrations.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold ACN or MeOH containing an internal standard.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis to identify and quantify the parent drug and its metabolites.[6][7]

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

Objective: To determine the inhibitory activity (IC50) of NNRTI metabolites against HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(rA)/oligo(dT) template/primer

  • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a fluorescent analog)

  • Assay buffer (e.g., Tris-HCl with MgCl₂, DTT)

  • NNRTI metabolite test compounds

  • Scintillation counter or fluorescence plate reader

Protocol:

  • Prepare serial dilutions of the NNRTI metabolite.

  • In a microplate, combine the HIV-1 RT enzyme, poly(rA)/oligo(dT) template/primer, and the NNRTI metabolite dilution.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reverse transcription reaction by adding the dNTP mix.

  • Incubate at 37°C for 60 minutes.

  • Stop the reaction (e.g., by adding EDTA or spotting onto filter paper and washing with trichloroacetic acid).

  • Quantify the incorporated labeled dNTP using a scintillation counter or fluorescence plate reader.

  • Calculate the percent inhibition for each metabolite concentration and determine the IC50 value by non-linear regression analysis.[8][9][10]

Neuronal Cell Viability (MTT) Assay for Neurotoxicity Assessment

Objective: To assess the cytotoxic effects of NNRTI metabolites, particularly 8-hydroxyefavirenz, on neuronal cells.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • Cell culture medium and supplements

  • NNRTI metabolite test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed neuronal cells in a 96-well plate and allow them to adhere and grow for 24-48 hours.

  • Treat the cells with various concentrations of the NNRTI metabolite and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, remove the treatment medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL).

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the concentration that causes 50% reduction in viability (IC50).[11][12]

Quantification of NNRTI Metabolites in Plasma by LC-MS/MS

Objective: To accurately measure the concentrations of an NNRTI and its metabolites in plasma samples.

Materials:

  • Plasma samples

  • Protein precipitation solvent (e.g., acetonitrile or methanol) containing an internal standard (a stable isotope-labeled version of the analyte is preferred)

  • LC-MS/MS system with a suitable column (e.g., C18)

Protocol:

  • To a small volume of plasma (e.g., 50-100 µL), add 3-4 volumes of ice-cold protein precipitation solvent containing the internal standard.[6][13]

  • Vortex the mixture vigorously to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the clear supernatant to a new tube or a 96-well plate for analysis.

  • Inject an aliquot of the supernatant onto the LC-MS/MS system.

  • The parent drug and its metabolites are separated by liquid chromatography and detected by tandem mass spectrometry using multiple reaction monitoring (MRM) for specific and sensitive quantification.[6][7][13]

  • Concentrations are determined by comparing the peak area ratios of the analytes to the internal standard against a standard curve prepared in a blank matrix.[14][15]

References

In Vivo Pharmacokinetic Profile of Efavirenz Enantiomers: A Comparative Review in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo pharmacokinetics of the (R)- and (S)-enantiomers of Efavirenz in animal models. Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a chiral molecule, with the (S)-enantiomer being the therapeutically active form used in the treatment of HIV-1 infection. Understanding the pharmacokinetic properties of both enantiomers is crucial for a comprehensive assessment of the drug's disposition, efficacy, and potential for stereoselective toxicity.

Executive Summary

A thorough review of published literature reveals a significant data gap in the in vivo pharmacokinetic characterization of (R)-Efavirenz in animal models. While extensive data is available for the therapeutically active (S)-Efavirenz, detailing its absorption, distribution, metabolism, and excretion in species such as rats and monkeys, corresponding in vivo studies for the (R)-enantiomer are conspicuously absent. In vitro studies suggest a marked difference in the metabolic clearance of the two enantiomers, with the rate of this compound metabolism being approximately ten times lower than that of (S)-Efavirenz by cytochrome P450 2B6 (CYP2B6), the primary metabolizing enzyme for the (S)-enantiomer.[1] This profound stereoselectivity in metabolism underscores the need for in vivo investigations into the pharmacokinetics of this compound to fully comprehend its potential for accumulation and any associated long-term effects.

This guide, therefore, presents the available in vivo pharmacokinetic data for (S)-Efavirenz in key animal models and highlights the current void in our understanding of the in vivo behavior of its (R)-enantiomer.

Pharmacokinetics of (S)-Efavirenz in Animal Models

The pharmacokinetics of (S)-Efavirenz have been evaluated in several animal species, primarily in rats and monkeys, which are commonly used in preclinical safety assessments. These studies have consistently demonstrated that (S)-Efavirenz exhibits nonlinear pharmacokinetics, particularly at higher doses.[2] This nonlinearity is attributed to the saturation of metabolic pathways and, in some cases, delayed gastric emptying.[2]

Data Presentation: (S)-Efavirenz Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for (S)-Efavirenz in rats and monkeys following intravenous and oral administration.

Animal ModelDose and RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)t1/2 (h)Bioavailability (%)Reference
Rat2 mg/kg i.v.---1-[2]
Rat5 mg/kg i.v.---1-[2]
Rat10 mg/kg p.o.--Disproportionate increase with dose-16[2]
Monkey2 mg/kg p.o.----42[2]
Monkey5 mg/kg i.v.-----[2]
Monkey15 mg/kg i.v.--Disproportionate increase with dose--[2]

Note: Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC (Area under the plasma concentration-time curve), t1/2 (Half-life). "-" indicates data not provided in the source.

The Unexplored Territory: In Vivo Pharmacokinetics of this compound

Despite the stereoselective metabolism of Efavirenz observed in vitro, there is a notable absence of published in vivo pharmacokinetic studies dedicated to the (R)-enantiomer in any animal model. This lack of data prevents a direct comparison of the in vivo behavior of the two enantiomers and represents a significant knowledge gap in the overall pharmacological profile of Efavirenz.

Experimental Protocols

The methodologies employed in the cited studies for (S)-Efavirenz provide a framework for potential future investigations into the (R)-enantiomer.

In Vivo Pharmacokinetic Study in Rats and Monkeys[2]
  • Animal Models: Male Sprague-Dawley rats and male cynomolgus monkeys.

  • Drug Administration:

    • Intravenous (i.v.): (S)-Efavirenz was administered as a bolus injection into the tail vein (rats) or saphenous vein (monkeys).

    • Oral (p.o.): (S)-Efavirenz was administered via oral gavage.

  • Blood Sampling: Serial blood samples were collected from the jugular vein (rats) or femoral vein (monkeys) at predetermined time points post-dosing.

  • Sample Analysis: Plasma concentrations of (S)-Efavirenz were determined using a validated high-performance liquid chromatography (HPLC) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vdss), half-life (t1/2), and area under the curve (AUC).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagram illustrates a typical experimental workflow for an in vivo pharmacokinetic study of an orally administered drug in an animal model.

G cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase cluster_analytical Analytical Phase cluster_data_analysis Data Analysis Phase Animal_Acclimatization Animal Acclimatization Dosing Oral Administration of Drug Animal_Acclimatization->Dosing Dose_Preparation Dose Formulation Preparation Dose_Preparation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS or HPLC Analysis Sample_Processing->Bioanalysis PK_Modeling Pharmacokinetic Modeling Bioanalysis->PK_Modeling Parameter_Calculation Calculation of PK Parameters (AUC, Cmax, t1/2) PK_Modeling->Parameter_Calculation

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Conclusion and Future Directions

The available in vivo data from animal models provides valuable insights into the pharmacokinetic properties of (S)-Efavirenz, highlighting its nonlinear kinetics and the influence of metabolic saturation. However, the complete absence of in vivo pharmacokinetic studies for this compound is a critical omission in the scientific literature. Given the significant in vitro differences in metabolism, it is imperative that future research efforts be directed towards characterizing the in vivo absorption, distribution, metabolism, and excretion of this compound in relevant animal models. Such studies are essential for a comprehensive risk assessment and a deeper understanding of the stereoselective disposition of Efavirenz. This knowledge will be invaluable for drug development professionals and regulatory agencies in evaluating the overall safety profile of Efavirenz.

References

Comparative Efficacy of (R)-Efavirenz Against Mutant HIV Reverse Transcriptase: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of (R)-Efavirenz against wild-type and mutant forms of HIV-1 Reverse Transcriptase (RT), the causative agent of Acquired Immunodeficiency Syndrome (AIDS). This document summarizes key experimental data, details the methodologies used to obtain this data, and visualizes the molecular interactions and experimental workflows.

This compound, the active enantiomer in the widely prescribed anti-HIV drug Efavirenz (marketed as Sustiva®), is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It functions by binding to an allosteric site on HIV-1 RT, known as the NNRTI binding pocket, thereby inhibiting the enzyme's function and preventing the conversion of the viral RNA genome into DNA, a critical step in the viral life cycle.

The emergence of drug-resistant strains of HIV-1, particularly those with mutations in the reverse transcriptase enzyme, poses a significant challenge to the long-term efficacy of antiretroviral therapy. This guide focuses on the comparative efficacy of this compound against key NNRTI-resistant mutant forms of HIV-1 RT.

Data Presentation: Inhibitory Activity of Efavirenz Enantiomers

The following table summarizes the inhibitory activity (IC50 and Ki values) of the enantiomers of Efavirenz against wild-type (WT) HIV-1 RT and clinically significant mutant forms. The data highlights the superior potency of the (R)-enantiomer.

CompoundTarget EnzymeIC50 (nM)Ki (nM)Fold Change in IC50 vs. WT
This compound Wild-Type HIV-1 RT1.5 - 3.02.93[1]-
(S)-EfavirenzWild-Type HIV-1 RT>10,000->3,333
This compound K103N Mutant HIV-1 RT25 - 50-~17
(S)-EfavirenzK103N Mutant HIV-1 RT>10,000--
This compound Y181C Mutant HIV-1 RT5 - 10-~3
(S)-EfavirenzY181C Mutant HIV-1 RT>10,000--
This compound K103N/Y181C Double Mutant HIV-1 RT100 - 200-~67
(S)-EfavirenzK103N/Y181C Double Mutant HIV-1 RT>10,000--

Note: IC50 and Ki values can vary between different assay conditions. The data presented is a representative range from multiple studies. Fold change is calculated relative to the lower end of the IC50 range for this compound against WT HIV-1 RT.

Experimental Protocols

The data presented in this guide is derived from established biochemical assays designed to measure the inhibition of HIV-1 reverse transcriptase activity. Below are detailed methodologies for key experiments.

Expression and Purification of Recombinant HIV-1 Reverse Transcriptase

Objective: To produce highly purified wild-type and mutant HIV-1 RT for use in inhibition assays.

Methodology:

  • Gene Expression: The coding sequences for the p66 and p51 subunits of HIV-1 RT (wild-type and with desired mutations) are cloned into separate E. coli expression vectors.[2][3]

  • Bacterial Culture: E. coli cultures are grown to a specific optical density, and protein expression is induced.[4]

  • Cell Lysis: Bacterial cells are harvested and lysed to release the recombinant proteins.

  • Purification: The p66 and p51 subunits are purified separately using a series of chromatography steps, which may include affinity, ion-exchange, and size-exclusion chromatography.[2][3]

  • Heterodimer Reconstitution: The purified p66 and p51 subunits are mixed to allow for the formation of the p66/p51 heterodimer, which is the biologically active form of the enzyme.[2]

  • Purity and Concentration Determination: The purity of the final enzyme preparation is assessed by SDS-PAGE, and the concentration is determined using a protein assay.

G cluster_expression Gene Expression & Culture cluster_purification Purification cluster_reconstitution Reconstitution & QC Clone RT genes Clone RT genes Transform E. coli Transform E. coli Clone RT genes->Transform E. coli Induce protein expression Induce protein expression Transform E. coli->Induce protein expression Cell Lysis Cell Lysis Induce protein expression->Cell Lysis Affinity Chromatography Affinity Chromatography Cell Lysis->Affinity Chromatography Ion-Exchange Chromatography Ion-Exchange Chromatography Affinity Chromatography->Ion-Exchange Chromatography Size-Exclusion Chromatography Size-Exclusion Chromatography Ion-Exchange Chromatography->Size-Exclusion Chromatography Mix p66 & p51 Mix p66 & p51 Size-Exclusion Chromatography->Mix p66 & p51 Heterodimer Formation Heterodimer Formation Mix p66 & p51->Heterodimer Formation SDS-PAGE & Protein Assay SDS-PAGE & Protein Assay Heterodimer Formation->SDS-PAGE & Protein Assay

Workflow for Recombinant HIV-1 RT Production

HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

Objective: To determine the IC50 value of an inhibitor against HIV-1 RT activity.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing a poly(A) RNA template annealed to an oligo(dT) primer, and a mixture of nucleotides including biotin-dUTP and digoxigenin-dUTP.

  • Enzyme and Inhibitor Incubation: Recombinant HIV-1 RT is pre-incubated with various concentrations of the test compound (e.g., this compound).

  • RT Reaction: The reverse transcription reaction is initiated by adding the enzyme-inhibitor mix to the reaction mixture and incubated to allow for the synthesis of the biotin- and digoxigenin-labeled DNA product.

  • Capture and Detection: The newly synthesized DNA is captured on a streptavidin-coated microplate. An anti-digoxigenin antibody conjugated to peroxidase is then added, followed by a colorimetric peroxidase substrate.

  • Data Analysis: The absorbance of the resulting color is measured, which is proportional to the amount of DNA synthesized. The IC50 value is calculated as the concentration of the inhibitor that reduces the RT activity by 50%.

G Reaction Mix\n(Template, Labeled dNTPs) Reaction Mix (Template, Labeled dNTPs) Start Reaction Start Reaction Reaction Mix\n(Template, Labeled dNTPs)->Start Reaction Incubation\n(DNA Synthesis) Incubation (DNA Synthesis) Start Reaction->Incubation\n(DNA Synthesis) HIV-1 RT + Inhibitor HIV-1 RT + Inhibitor HIV-1 RT + Inhibitor->Start Reaction Capture on Plate Capture on Plate Incubation\n(DNA Synthesis)->Capture on Plate Add Antibody-Enzyme Conjugate Add Antibody-Enzyme Conjugate Capture on Plate->Add Antibody-Enzyme Conjugate Add Substrate Add Substrate Add Antibody-Enzyme Conjugate->Add Substrate Measure Absorbance Measure Absorbance Add Substrate->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Colorimetric HIV-1 RT Inhibition Assay Workflow

Molecular Interactions and Resistance

This compound binds to a hydrophobic pocket in the p66 subunit of HIV-1 RT, approximately 10 Å from the polymerase active site. This binding induces a conformational change in the enzyme that restricts the mobility of the "thumb" subdomain, thereby allosterically inhibiting the polymerase activity.

Mutations within the NNRTI binding pocket can reduce the binding affinity of NNRTIs, leading to drug resistance. The K103N mutation is one of the most common mutations associated with resistance to Efavirenz. This mutation introduces a bulkier asparagine residue in place of lysine, which can sterically hinder the binding of the inhibitor.

G cluster_wt Wild-Type HIV-1 RT cluster_mutant K103N Mutant HIV-1 RT R_Efavirenz This compound NNRTI_Pocket_WT NNRTI Binding Pocket (Hydrophobic Residues) R_Efavirenz->NNRTI_Pocket_WT High Affinity Binding K103 Lys103 NNRTI_Pocket_WT->K103 Y181 Tyr181 NNRTI_Pocket_WT->Y181 Inhibition Inhibition NNRTI_Pocket_WT->Inhibition R_Efavirenz_mut This compound NNRTI_Pocket_Mut NNRTI Binding Pocket (Altered Conformation) R_Efavirenz_mut->NNRTI_Pocket_Mut Reduced Affinity Binding N103 Asn103 NNRTI_Pocket_Mut->N103 Y181_mut Tyr181 NNRTI_Pocket_Mut->Y181_mut Reduced Inhibition Reduced Inhibition NNRTI_Pocket_Mut->Reduced Inhibition

Impact of K103N Mutation on this compound Binding

Conclusion

The data presented in this guide unequivocally demonstrates the superior inhibitory activity of the (R)-enantiomer of Efavirenz against both wild-type and key mutant strains of HIV-1 reverse transcriptase. While the (S)-enantiomer is largely inactive, this compound maintains significant, albeit reduced, potency against common NNRTI-resistant mutants. Understanding the comparative efficacy and the underlying molecular interactions is crucial for the development of next-generation NNRTIs with improved resistance profiles and for optimizing treatment strategies for individuals with HIV-1 infection.

References

Safety Operating Guide

Navigating the Safe Disposal of (R)-Efavirenz in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides essential, step-by-step procedures for the proper disposal of (R)-Efavirenz, a non-nucleoside reverse transcriptase inhibitor. Adherence to these protocols is critical for regulatory compliance and operational safety.

Key Safety and Disposal Information

Proper handling and disposal of this compound are dictated by its classification as a hazardous substance. The following table summarizes crucial safety data and handling precautions.

ParameterInformationSource
Waste Classification Hazardous Waste. Treat all this compound waste, including the pure compound, contaminated labware (e.g., vials, gloves, pipette tips), and solutions, as hazardous.[1]
Primary Disposal Method Controlled incineration at a licensed chemical destruction plant or approved waste disposal facility.[2][3]
Prohibited Disposal Methods Do not flush down drains or dispose of in regular trash. Avoid release into the environment.[1][2]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[2][4][5][6]
Handling Precautions Handle in a well-ventilated area. Avoid formation of dust and aerosols. Keep away from heat, sparks, open flames, and hot surfaces.[2]
Spill Management In case of a spill, avoid dust formation. Evacuate the area. Collect spillage and place it in a suitable, labeled container for disposal as hazardous waste. Prevent the spilled chemical from entering drains or the environment.[2]

Procedural Workflow for this compound Waste Management

The following protocol outlines the systematic process for the collection and disposal of this compound waste in a laboratory setting. Consultation with your institution's Environmental Health and Safety (EHS) department is a critical first step to ensure compliance with local and federal regulations.[1]

Step 1: Waste Identification and Segregation

  • Identify all this compound waste streams. This includes:

    • Unused or expired this compound solid compound.

    • Solutions containing this compound.

    • Contaminated consumables such as pipette tips, gloves, vials, and bench paper.

  • Segregate this compound waste from non-hazardous waste at the point of generation.[1]

Step 2: Waste Collection and Containment

  • Solid Waste:

    • Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[1]

  • Liquid Waste:

    • Collect liquid waste containing this compound in a separate, compatible, and leak-proof hazardous waste container.[1]

  • Sharps Waste:

    • Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

Step 3: Labeling and Storage

  • Label all waste containers with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution and local regulations.[1]

  • Store hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[1]

Step 4: Arranging for Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[1]

  • Maintain accurate records of the amount of this compound waste generated and disposed of, in accordance with institutional policies and regulatory requirements.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.

cluster_start Start: this compound Waste Generation cluster_classification Step 1: Identification & Classification cluster_segregation Step 2: Segregation & Collection cluster_storage Step 3: Labeling & Storage cluster_disposal Step 4: Final Disposal start Generation of this compound Waste (Solid, Liquid, Contaminated Materials) classify Classify as Hazardous Waste start->classify segregate Segregate from Non-Hazardous Waste classify->segregate collect_solid Collect Solid Waste in Labeled, Sealed Container segregate->collect_solid collect_liquid Collect Liquid Waste in Labeled, Leak-Proof Container segregate->collect_liquid label_waste Label Container: 'Hazardous Waste - this compound' collect_solid->label_waste collect_liquid->label_waste store_waste Store in Designated, Secure, Ventilated Area label_waste->store_waste contact_ehs Contact Institutional EHS or Licensed Disposal Contractor store_waste->contact_ehs record_keeping Maintain Disposal Records contact_ehs->record_keeping incineration Incineration at Approved Facility contact_ehs->incineration

References

Safeguarding Researchers: A Comprehensive Guide to Handling (R)-Efavirenz

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This document provides essential safety and logistical information for the handling of (R)-Efavirenz, a potent pharmaceutical compound. Developed for researchers, scientists, and drug development professionals, this guide offers procedural, step-by-step guidance to ensure the safe handling, use, and disposal of this substance, reinforcing our commitment to laboratory safety and building trust as a valued partner in scientific advancement.

Personal Protective Equipment and Engineering Controls

When handling this compound, a combination of appropriate personal protective equipment (PPE) and engineering controls is mandatory to minimize exposure risk. Given the compound's potency, stringent adherence to the following protocols is essential.

Recommended Personal Protective Equipment:
PPE CategoryItemStandard
Eye Protection Safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Inspected prior to use[1]
Body Protection Lab coat or impervious clothingFully buttoned
Respiratory Protection NIOSH-approved respiratorRequired if dusts are generated[2]
Engineering Controls:

A fundamental aspect of safely handling this compound is the use of proper engineering controls to contain the compound at the source.

  • Ventilation: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1]

  • Containment: For procedures that may generate dust or aerosols, such as weighing or preparing solutions, the use of a glove box or an isolator is highly recommended to provide a physical barrier between the operator and the compound.

Quantitative Exposure Limits

While specific occupational exposure limits (OELs) for this compound from regulatory bodies are not widely established, the following internal guideline provides a crucial benchmark for ensuring personnel safety.

SubstanceOccupational Exposure Limit (OEL)Source
Efavirenz100 µg/m³ (Time-Weighted Average)Internal[3]

Safe Handling and Operational Plan

A systematic approach to handling this compound is critical to maintaining a safe laboratory environment. The following step-by-step workflow should be followed:

Preparation:
  • Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.

  • Ensure that all necessary PPE is readily available and in good condition.

  • Prepare the designated work area within a certified chemical fume hood by covering the surface with absorbent, disposable bench paper.

  • Assemble all required equipment and reagents before handling the compound to minimize movement and potential for spills.

Weighing and Solution Preparation:
  • Whenever possible, weigh the solid compound within a balance enclosure or a glove box to mitigate the risk of aerosol generation.

  • Utilize a dedicated set of spatulas and weighing boats for handling this compound.

  • When preparing solutions, carefully add the solvent to the vessel containing the weighed compound. Ensure the vessel is capped or covered during dissolution to prevent splashes.

Experimental Procedure:
  • Conduct all manipulations of the compound and its solutions strictly within the chemical fume hood.

  • Keep all containers holding this compound sealed when not in immediate use.

  • Strictly avoid skin contact and inhalation of any dust or aerosols.

Decontamination and Cleanup:
  • Upon completion of the experiment, decontaminate all surfaces that may have come into contact with the compound using an appropriate cleaning agent.

  • Decontaminate all non-disposable equipment that was in contact with this compound.

  • Dispose of all contaminated disposable materials, including bench paper and gloves, in the designated hazardous waste containers.

Personal Decontamination:
  • Remove PPE in the correct order to prevent cross-contamination (e.g., gloves first, then lab coat, then eye protection).

  • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan

The disposal of this compound and any associated contaminated materials must be handled with strict adherence to local, state, and federal regulations for hazardous waste.

  • Waste Segregation: Do not mix this compound waste with non-hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE and disposable labware, in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and leak-proof hazardous waste container.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

  • Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[1] Do not dispose of this compound down the drain or in the general trash.

Workflow for Handling this compound

G Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling cluster_final 4. Final Steps prep1 Review SDS prep2 Don Appropriate PPE prep1->prep2 weigh Weighing (in containment) prep3 Prepare Fume Hood prep2->prep3 prep3->weigh dissolve Solution Preparation weigh->dissolve decon_equip Decontaminate Equipment experiment Experimental Procedure dissolve->experiment experiment->decon_equip decon_area Decontaminate Work Area decon_equip->decon_area remove_ppe Remove PPE dispose_waste Segregate & Dispose Waste decon_area->dispose_waste dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Efavirenz
Reactant of Route 2
Reactant of Route 2
(R)-Efavirenz

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.